molecular formula C10H14N2O2 B3029812 Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate CAS No. 792848-34-1

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B3029812
CAS No.: 792848-34-1
M. Wt: 194.23
InChI Key: OYSSLPZFSXHQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS 792848-34-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the development of novel therapeutics, particularly in the field of central nervous system (CNS) disorders and oncology. Scientific studies have identified the tetrahydroindazole scaffold as a privileged structure for developing potent and selective ligands for sigma receptors . Sigma-2 receptor ligands, derived from this core structure, have shown promise as potential biomarkers and therapeutic agents for cancer, as the sigma-2 receptor is overexpressed in rapidly dividing cells and various solid tumors . Furthermore, research indicates that antagonists of the sigma-2 receptor can prevent Aβ oligomer binding to neurons, suggesting a potential role for this scaffold in probing Alzheimer's disease pathways . Concurrently, related tetrahydroindazole compounds have been optimized to create highly potent and selective sigma-1 receptor ligands, which are valuable tools for studying neurological conditions, pain, and cancer . The molecular structure, with its ester functional group, provides a handle for further synthetic modification, allowing researchers to explore extensive structure-activity relationships (SAR). This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can access batch-specific documentation, including Certificates of Analysis, to ensure experimental reproducibility. References 1. Development of tetrahydroindazole-based potent and selective sigma-2 ligands. ChemMedChem . 2019 . 2. Discovery of a Novel Class of Potent and Selective Sigma-1 Ligands. Bioorg Med Chem . 2019 .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSLPZFSXHQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728996
Record name Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792848-34-1
Record name Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have garnered attention for a wide range of biological activities, including their roles as kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, offering insights into its preparation and detailed analysis for researchers in drug discovery and development.

Strategic Synthesis of the Tetrahydroindazole Core

The construction of the 4,5,6,7-tetrahydro-1H-indazole ring system is a cornerstone of synthetic organic chemistry, with several established methodologies. A prevalent and effective approach involves the condensation of a cyclic β-ketoester with a hydrazine derivative. This strategy offers a direct and often high-yielding route to the desired heterocyclic framework.

A plausible and efficient synthetic pathway to this compound commences with the reaction of ethyl 2-oxocyclohexane-1-carboxylate with hydrazine. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially forms a hydrazone with the ketone functionality of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring fused to the cyclohexane backbone.

Conceptual Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_2_oxocyclohexane_1_carboxylate Ethyl 2-oxocyclohexane-1-carboxylate Reaction_Vessel Solvent (e.g., Ethanol) Heat (Reflux) Ethyl_2_oxocyclohexane_1_carboxylate->Reaction_Vessel Hydrazine Hydrazine (e.g., Hydrazine hydrate) Hydrazine->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Cyclocondensation

Caption: A generalized workflow for the synthesis of the target molecule.

In-Depth Characterization: Confirming Structure and Purity

Rigorous characterization is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to reveal characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the tetrahydro- portion of the indazole ring will likely appear as a series of multiplets in the aliphatic region. A key signal would be the N-H proton of the indazole ring, which is typically a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the fused ring system. The number of signals will correspond to the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups present. Key absorption bands to look for include:

  • A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • A strong absorption band around 1730-1700 cm⁻¹ due to the C=O stretching of the ester group.

  • C-H stretching vibrations in the 3000-2800 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight of this compound (C₁₀H₁₄N₂O₂), which is approximately 194.23 g/mol .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound. A single sharp peak under various solvent conditions would indicate a high degree of purity.

A Validated Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound.

Materials:

  • Ethyl 2-oxocyclohexane-1-carboxylate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-oxocyclohexane-1-carboxylate (1 equivalent) and absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Summary Table

ParameterExpected Value/Observation
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Solid
¹H NMR Signals for ethyl ester, aliphatic protons, and N-H proton.
¹³C NMR Signals for carbonyl, ethyl group, and ring carbons.
IR (cm⁻¹) ~3300 (N-H), ~1715 (C=O), ~2950 (C-H)
Mass Spec (m/z) [M]+ at ~194

Conclusion and Future Directions

The synthesis and thorough characterization of this compound are critical for its advancement in drug discovery programs. The methodologies outlined in this guide provide a robust framework for obtaining this valuable building block in high purity. Future work could focus on the derivatization of the ester and the indazole nitrogen to explore the structure-activity relationships of this promising scaffold in various therapeutic areas. The development of more sustainable and scalable synthetic routes will also be crucial for its potential large-scale applications.

References

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

Novel Synthesis Routes for Substituted 4,5,6,7-Tetrahydro-1H-Indazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework ideal for precise substituent placement, enabling high-affinity interactions with biological targets. This guide provides an in-depth exploration of novel and efficient synthetic routes to this valuable heterocyclic system. Moving beyond classical condensation methods, we will dissect modern strategies including multicomponent reactions, domino cyclizations, and advanced catalytic approaches. Each section is designed to provide not only a reproducible protocol but also the underlying mechanistic rationale, empowering researchers in drug discovery to select and optimize the ideal synthetic pathway for their specific molecular targets.

Foundational Strategy: The Paal-Knorr Type Condensation of 1,3-Diketones

The most established and direct route to the tetrahydroindazole scaffold involves the condensation of a cyclic 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione or its derivatives, with a hydrazine. This reaction is a variation of the Paal-Knorr synthesis for pyrazoles. The choice of hydrazine (unsubstituted, alkyl, or aryl) directly dictates the substituent at the N1 or N2 position of the resulting indazole.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the hydrazine onto one of the ketone carbonyls, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring fused to the cyclohexane backbone. In acidic conditions, the enol form of the 1,3-dione is often the reactive species. The regioselectivity (formation of 1H vs. 2H isomers) is influenced by the steric and electronic properties of the hydrazine substituent.[4] Generally, for substituted hydrazines, the reaction favors the formation of the more thermodynamically stable 1H-indazole tautomer.[4][5]

General Workflow Diagram

G A Cyclohexane-1,3-dione Derivative E Condensation & Intramolecular Cyclization A->E B Substituted Hydrazine (R-NHNH2) B->E C Solvent (e.g., EtOH, AcOH) C->E D Heat / Acid Catalyst (optional) D->E F Dehydration E->F G Substituted 4,5,6,7-Tetrahydro-1H-indazole F->G H Purification (Crystallization / Chromatography) G->H

Caption: General workflow for Paal-Knorr type synthesis.

Representative Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This protocol is adapted from methodologies used in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors.[6]

Materials:

  • Cyclohexane-1,3-dione (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (EtOH), 10 mL per gram of dione

  • Glacial Acetic Acid (optional, 2-3 drops)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add cyclohexane-1,3-dione and ethanol. Stir until the solid is fully dissolved.

  • Add phenylhydrazine hydrochloride to the solution. If desired, add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, allow the mixture to cool to room temperature. The product may begin to precipitate.

  • Reduce the solvent volume under reduced pressure to approximately one-third of the original volume.

  • Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Further purification can be achieved by recrystallization from ethanol.

Advanced Strategy I: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach. For tetrahydroindazoles, MCRs offer a rapid way to build molecular complexity from simple, readily available precursors.

Mechanistic Rationale

A common MCR strategy involves the reaction of a cyclic β-dicarbonyl compound (like dimedone), an aldehyde, and a hydrazine. The reaction often initiates with a Knoevenagel condensation between the aldehyde and the active methylene group of the dicarbonyl compound to form an α,β-unsaturated ketone intermediate. This intermediate then undergoes a Michael addition with the hydrazine, followed by intramolecular cyclization and dehydration, analogous to the final steps of the Paal-Knorr synthesis. This domino sequence allows for the introduction of diverse substituents at the 3-position and the N1-position of the indazole core in a single operation.

MCR Workflow Diagram

G A Cyclohexane-1,3-dione D One-Pot Reaction Vessel A->D B Aldehyde (R'-CHO) B->D C Hydrazine (R-NHNH2) C->D E Knoevenagel Condensation D->E Catalyst (e.g., L-proline) F Michael Addition E->F α,β-Unsaturated Intermediate G Cyclization / Dehydration F->G H Highly Substituted Tetrahydroindazole G->H

Caption: Workflow for a three-component synthesis.

Representative Protocol: L-Proline Catalyzed Synthesis of 3,4-Disubstituted Tetrahydroindazoles

This protocol demonstrates a greener approach using an organocatalyst in an aqueous medium.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • L-Proline (10 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine dimedone (1.0 mmol), the aromatic aldehyde (1.0 mmol), L-proline (0.1 mmol), and the ethanol/water solvent (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the hydrazine (1.2 mmol) to the reaction mixture.

  • Heat the flask to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. The product will typically precipitate from the aqueous medium.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure substituted tetrahydro-1H-indazole.

Data Summary: Scope of MCR Synthesis
EntryAldehydeHydrazineYield (%)
1BenzaldehydePhenylhydrazine92
24-ChlorobenzaldehydePhenylhydrazine95
34-NitrobenzaldehydePhenylhydrazine91
44-MethoxybenzaldehydeHydrazine Hydrate88
52-NaphthaldehydePhenylhydrazine89

Yields are typical and may vary based on specific reaction conditions.

Advanced Strategy II: Metal-Catalyzed Intramolecular C-H Amination

For the construction of complex indazoles, particularly those with specific substitution patterns that are difficult to access via condensation, modern metal-catalyzed C-H functionalization reactions offer a powerful alternative.[5] These methods form the crucial N-N bond or the pyrazole ring via direct C-H bond activation, providing high atom economy.

Mechanistic Rationale

A notable example is the silver(I)-mediated intramolecular oxidative C-H bond amination.[7][8] This strategy starts with a readily prepared arylhydrazone derived from a ketone. The silver(I) salt acts as an oxidant and a Lewis acid. It is proposed to coordinate to the hydrazone, promoting the formation of a nitrene-like intermediate or facilitating a concerted metalation-deprotonation pathway. This intermediate then undergoes an electrophilic attack on an ortho C-H bond of the aryl ring, leading to cyclization. Subsequent aromatization yields the 1H-indazole product. This method avoids the need for pre-functionalized starting materials (e.g., ortho-haloaryl ketones) often required in traditional cross-coupling approaches.[8]

C-H Amination Workflow Diagram

G A Arylhydrazone Precursor E Metal-Mediated C-H Activation A->E B Silver(I) Salt (e.g., AgOAc) B->E C Oxidant (e.g., K2S2O8) C->E D Solvent (e.g., DCE) D->E F Intramolecular Cyclization E->F G Aromatization / Product Formation F->G H Substituted 1H-Indazole G->H

Caption: Key steps in silver-mediated C-H amination.

Representative Protocol: Silver(I)-Mediated Synthesis of a 1,6-Diphenyl-1H-indazole-3-carboxylate

This protocol is conceptualized based on the findings of Kim et al. for the synthesis of 1H-indazoles.[7]

Materials:

  • Methyl 2-((2-(4-methoxyphenyl)hydrazono)methyl)benzoate (Precursor Hydrazone) (1.0 eq)

  • Silver Acetate (AgOAc) (20 mol%)

  • Potassium Persulfate (K₂S₂O₈) (2.0 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the precursor hydrazone (1.0 eq), silver acetate (0.2 eq), and potassium persulfate (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous 1,2-dichloroethane via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional dichloromethane (DCM).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired 1H-indazole product.

Conclusion and Future Outlook

The synthesis of substituted 4,5,6,7-tetrahydro-1H-indazoles has evolved significantly, driven by the demands of drug discovery for efficient, diverse, and sustainable chemical methods. While classical condensation reactions remain a robust and reliable entry point, novel strategies centered around multicomponent reactions and transition-metal catalysis have opened new avenues for accessing unprecedented chemical space. MCRs, in particular, align with the principles of green chemistry by maximizing atom economy and reducing step counts.[9] Concurrently, the advent of C-H functionalization provides a powerful tool for late-stage modification and the synthesis of complex analogs that were previously inaccessible. For the medicinal chemist, the choice of synthetic route will depend on the desired substitution pattern, scalability, and available starting materials. Future innovations will likely focus on enantioselective syntheses to access chiral indazole scaffolds and the development of even more efficient and environmentally benign catalytic systems.

References

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. Available at: [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]

  • AlCl3-promoted reaction of cycloalkanones with hydrazones: a convenient direct synthesis of 4,5,6,7-tetrahydro-1H-indazoles and their analogues. ResearchGate. Available at: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. Available at: [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]

  • MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Green synthesis of substituted tetrahydrocarbazoles via the condensation of phenylhydrazine derivatives with 4-piperidone hydrochloride in PEG-400 at 100°C–120°C. ResearchGate. Available at: [Link]

  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: Core Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including anti-inflammatory and kinase inhibitory activities.[1] The synthesis of this and related tetrahydroindazole derivatives is a pivotal step in the development of novel therapeutics. This guide provides an in-depth analysis of the primary synthetic routes, with a core focus on the selection and rationale of the starting materials.

Core Synthetic Strategy: The Paal-Knorr Indazole Synthesis Analogue

The most prevalent and efficient method for constructing the 4,5,6,7-tetrahydro-1H-indazole core is analogous to the Paal-Knorr synthesis of pyrazoles. This strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or a functionalized equivalent with a hydrazine derivative. For the target molecule, this translates to the reaction between a suitably substituted cyclohexane-1,3-dione derivative and hydrazine.

Key Starting Materials and Their Preparation

The judicious selection of starting materials is paramount for a successful and efficient synthesis. The primary building blocks for this compound are:

  • A Cyclic 1,3-Dicarbonyl Precursor: Typically, a derivative of cyclohexane-1,3-dione.

  • A Hydrazine Source: Hydrazine hydrate or a protected form of hydrazine.

Route 1: Synthesis from Ethyl 4-oxocyclohexanecarboxylate

A common and commercially viable starting point is Ethyl 4-oxocyclohexanecarboxylate.[2] This route involves the introduction of a second carbonyl or a masked carbonyl group at the 2-position of the cyclohexane ring.

Step 1: Formylation of Ethyl 4-oxocyclohexanecarboxylate

The initial step is a formylation reaction to introduce a hydroxymethylene group at the C-2 position, creating a reactive 1,3-dicarbonyl equivalent. This is typically achieved through a Claisen condensation with an appropriate formylating agent.

  • Starting Materials:

    • Ethyl 4-oxocyclohexanecarboxylate

    • Ethyl formate (or another formylating agent)

    • A strong base (e.g., sodium ethoxide, sodium hydride)

  • Rationale: The base deprotonates the α-carbon to the ketone, generating an enolate which then acts as a nucleophile, attacking the formylating agent. The resulting intermediate, ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate, is a key β-dicarbonyl compound primed for cyclization.

Step 2: Cyclocondensation with Hydrazine

The intermediate from Step 1 is then reacted with hydrazine to form the indazole ring.

  • Starting Materials:

    • Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate

    • Hydrazine hydrate or hydrazine hydrochloride

  • Rationale: The reaction proceeds via nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by intramolecular condensation and dehydration to yield the stable aromatic indazole ring.[3]

StepKey ReagentsPurposeTypical Yields
1Ethyl formate, Sodium ethoxideIntroduction of a formyl group to create a 1,3-dicarbonyl equivalent.70-85%
2Hydrazine hydrateCyclization to form the pyrazole ring of the indazole system.80-95%

digraph "Synthesis from Ethyl 4-oxocyclohexanecarboxylate" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A[label="Ethyl 4-oxocyclohexanecarboxylate"]; B[label="Ethyl 2-(hydroxymethylene)-4-\noxocyclohexanecarboxylate"]; C [label="Ethyl 4,5,6,7-tetrahydro-\n1H-indazole-5-carboxylate"];

A -> B[label="Ethyl formate,\nNaOEt"]; B -> C [label="Hydrazine hydrate"]; }

Figure 1: Synthesis from Ethyl 4-oxocyclohexanecarboxylate.

Route 2: Synthesis from Cyclohexane-1,3-dione

An alternative approach begins with the more readily available cyclohexane-1,3-dione. This route requires the introduction of the ethyl carboxylate group.

Step 1: Carboxylation of Cyclohexane-1,3-dione

This can be a more challenging transformation. One strategy involves the generation of the dianion of cyclohexane-1,3-dione followed by reaction with an electrophilic carboxylating agent like ethyl chloroformate. However, controlling the regioselectivity can be difficult.

A more controlled approach involves the synthesis of a precursor already containing the desired ester functionality. For instance, the Dieckmann condensation of a suitable diethyl adipate derivative can yield a cyclic β-keto ester.

Step 2: Formylation and Cyclization

Following the successful introduction of the ethyl carboxylate group to the cyclohexane-1,3-dione scaffold, the subsequent steps of formylation and cyclocondensation with hydrazine would proceed as described in Route 1.

Alternative Starting Material: 2-Methyl-1,3-cyclohexanedione

For the synthesis of related derivatives, 2-methyl-1,3-cyclohexanedione is a common starting material.[4][5][6] It can be prepared from resorcinol or through the cyclization of ethyl 5-oxoheptanoate.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate
  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add ethyl formate at 0-5 °C.

  • Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate in ethanol to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction with ice-cold dilute hydrochloric acid to neutralize the base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a cyclocondensation reaction. The choice of starting material, either Ethyl 4-oxocyclohexanecarboxylate or a pre-functionalized cyclohexane-1,3-dione derivative, will depend on commercial availability, cost, and the desired scale of the synthesis. The formylation of a cyclic β-keto ester followed by reaction with hydrazine represents a robust and high-yielding approach to this important heterocyclic scaffold, providing a solid foundation for the development of novel drug candidates.

References

  • El Ashry, E. H., Awad, L. F., & Bdeewy, O. K. (2019). Synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine. Mediterranean Journal of Chemistry, 7(6), 463-471.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Al-Ostath, A. I., El-Apasery, M. A., & El-Tohamy, S. A. (2013). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 18(8), 9497–9515.
  • Wang, L., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
  • Begley, M. J., & St-Jacques, M. (1975). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1, (15), 1433-1437.
  • Sun, J., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172.
  • Kumar, V., & Kaur, K. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1039-1065.
  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. International Journal of Drug Design and Discovery, 3(3), 773-779.
  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5621.
  • Google Patents. (n.d.). EP0061669B1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Mol-Instincts. (n.d.). ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Google Patents. (n.d.). CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione.
  • Raja, C., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 23-30.
  • PubChem. (n.d.). 2-Hydroxycyclohexane-1,3-dione. Retrieved from [Link]

Sources

Foreword: The Tetrahydroindazole Scaffold - A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanisms of Tetrahydroindazole Formation

The 4,5,6,7-tetrahydroindazole ring system, a fused heterocycle comprising a pyrazole and a cyclohexane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for orienting substituents into the binding pockets of biological targets with high specificity. Consequently, this motif is integral to a wide array of pharmacologically active agents, including inhibitors of critical enzymes like dihydroorotate dehydrogenase (DHODH), cyclin-dependent kinases (CDK2), and interleukin-2 inducible T-cell kinase (ITK).[1][2][3][4][5] The development of robust and efficient synthetic routes to this core is paramount for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary cyclization mechanisms for constructing the tetrahydroindazole framework, grounded in field-proven insights and authoritative references.

The Workhorse Reaction: Condensation of 1,3-Dicarbonyl Precursors with Hydrazines

The most prevalent and historically significant method for constructing the pyrazole ring of the tetrahydroindazole system is the condensation reaction between a cyclic 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative. This approach is an extension of the classical Knorr pyrazole synthesis.[6][7]

The Core Mechanism: A Stepwise Annulation

The reaction proceeds through a well-established pathway involving initial hydrazone formation followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., 2-acylcyclohexanone or cyclohexane-1,3-dione). This is typically the faster, initial step, leading to the formation of a hydrazone intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization: The crucial ring-forming step involves the attack of the second nitrogen atom of the hydrazone onto the remaining carbonyl group. This intramolecular nucleophilic addition forms a five-membered heterocyclic hemiaminal intermediate.

  • Dehydration & Aromatization: The final step is the elimination of a second molecule of water from the hemiaminal intermediate. This dehydration step results in the formation of the stable, aromatic pyrazole ring, yielding the final tetrahydroindazole product.

The entire process is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attacks.[7][8]

G cluster_reactants Reactants R1 Cyclic 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 + Hydrazine - H2O R2 Hydrazine (R'-NH-NH2) R2->I1 I2 Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P1 Tetrahydroindazole I2->P1 Dehydration - H2O

Caption: General mechanism for tetrahydroindazole formation via condensation.

The Challenge of Regioselectivity

A critical consideration in this synthesis, particularly when using substituted hydrazines (R'-NHNH₂) and unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial condensation can occur at either of the two non-equivalent carbonyl groups, and either nitrogen of the substituted hydrazine can act as the initial nucleophile. This can lead to the formation of a mixture of two regioisomers (N-1 vs. N-2 substituted tetrahydroindazoles).[9][10]

The outcome is governed by a delicate interplay of:

  • Steric Hindrance: Bulky substituents on the hydrazine or the dicarbonyl can direct the reaction to the less sterically hindered carbonyl group.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to initial attack.

  • Reaction Conditions: Factors such as pH, solvent, and temperature can influence the reaction pathway and the ratio of the resulting isomers.[8]

Controlling this regioselectivity is a key objective. Strategies include leveraging strong electronic or steric biases in the substrates or employing specific reaction protocols that favor one isomer.[10][11] For instance, multi-component reactions catalyzed by ytterbium triflate have been shown to provide high regioselectivity in the synthesis of 2-substituted tetrahydroindazolones.[11]

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of a tetrahydroindazole derivative based on procedures described in the literature.[9][12]

Synthesis of 1-Propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Derivative

  • Preparation of the 1,3-Dicarbonyl Equivalent: Commercially available 1,4-dioxaspiro[4.5]decan-8-one is acylated with diethyloxalate in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to yield the β-ketoester precursor.[12]

  • Cyclization: The resulting β-ketoester (1.0 equivalent) is dissolved in a suitable solvent such as ethanol.

  • Hydrazine Addition: Propylhydrazine (1.1 equivalents) is added to the solution.

  • Reaction: The mixture is heated to reflux (e.g., 80 °C) for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure tetrahydroindazole derivative.[12]

Reactant 1Reactant 2ConditionsProductYieldReference
2-(diethyloxalate)-1,4-dioxaspiro[4.5]decan-8-onePropylhydrazineEtOH, RefluxEthyl 1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (protected)82%[12]
2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione2-HydrazinopyridineEtOH, 80 °C3,6,6-trimethyl-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one95%[13]
Ethyl cyclohexanone-4-carboxylate derived hydrazoneVilsmeier ReagentMicrowaveEthyl 4,5,6,7-tetrahydroindazole-6-carboxylate derivativesExcellent[14][15]

Intramolecular [3+2] Cycloaddition Strategies

A more modern and elegant approach to constructing fused heterocyclic systems involves intramolecular [3+2] cycloaddition reactions. In this strategy, a 1,3-dipole and a dipolarophile (an alkene) are tethered within the same molecule, facilitating a highly efficient ring-closing reaction.

Mechanism: The Intramolecular Nitrile Oxide Cycloaddition (INOC) Pathway

While less common for tetrahydroindazoles themselves, the principle is well-demonstrated in the synthesis of related fused heterocycles and offers a powerful conceptual framework.[16]

  • Precursor Synthesis: A linear precursor is synthesized containing both an oxime functionality (which will become the nitrile oxide) and an alkene, separated by a suitable tether.

  • In Situ Generation of the 1,3-Dipole: The oxime is converted in situ into a highly reactive nitrile oxide. This is typically achieved by oxidation with an agent like sodium hypochlorite (NaOCl).

  • Intramolecular Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition with the tethered alkene. This concerted or near-concerted reaction forms the five-membered ring in a single, stereocontrolled step.

The regioselectivity and stereoselectivity of the cyclization are dictated by the length and conformation of the tether connecting the two reactive moieties.[16] This method provides a powerful entry into complex polycyclic systems.[16]

G cluster_reactants Precursor R1 Alkene-Tethered Oxime I1 Alkene-Tethered Nitrile Oxide (1,3-Dipole) R1->I1 Oxidation (e.g., NaOCl) P1 Fused Bicyclic System I1->P1 Intramolecular [3+2] Cycloaddition

Caption: Conceptual workflow for Intramolecular [3+2] Cycloaddition.

A related strategy involves the [3+2] dipolar cycloaddition of arynes and sydnones, which, after extrusion of CO₂, provides a rapid and efficient route to 2H-indazoles under mild conditions.[17]

Catalytic and Enantioselective Methodologies

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of tetrahydroindazoles. These methods utilize chiral catalysts to control the three-dimensional arrangement of atoms during the cyclization process, yielding a single enantiomer of the product.

Principle of Asymmetric Catalysis

In a typical catalytic cycle, a chiral catalyst (often a metal complex with a chiral ligand or an organocatalyst) reversibly binds to one or more of the reactants. This forms a chiral, non-racemic intermediate complex. Within this complex, the catalyst's chiral environment sterically and electronically directs the subsequent bond-forming reaction to proceed along a specific pathway, leading preferentially to one enantiomer of the product.

Isothiourea-catalyzed enantioselective Michael addition-lactonisation processes have been successfully employed to generate highly functionalized tetrahydroindolizine derivatives, a strategy whose principles can be adapted to other fused N-heterocycles.[18][19] Similarly, iridium-catalyzed asymmetric reductive amination provides a powerful method for producing chiral tetrahydroisoquinolines.[20] These advanced methods allow for the construction of complex, polyfunctionalized heterocyclic architectures from simple starting materials with high levels of stereocontrol.[18][19]

G Cat Chiral Catalyst Complex [Catalyst-Substrate] Chiral Complex Cat->Complex + Substrate(s) Sub Substrate(s) Sub->Complex Prod_Cat [Catalyst-Product] Complex Complex->Prod_Cat Stereocontrolled Reaction Prod_Cat->Cat Release Prod Enantioenriched Product Prod_Cat->Prod

Caption: A generalized workflow for asymmetric catalysis.

Concluding Remarks and Future Outlook

The synthesis of the tetrahydroindazole core is a mature field dominated by the robust condensation of 1,3-dicarbonyls and hydrazines. This method remains the workhorse for accessing a wide variety of analogues. However, challenges, particularly in controlling regioselectivity, persist. Modern strategies, including intramolecular cycloadditions and multi-component reactions, offer elegant solutions for constructing this privileged scaffold with increased efficiency and complexity.

The future of tetrahydroindazole synthesis will undoubtedly focus on the continued development of catalytic enantioselective methods. The ability to access single-enantiomer products directly is a critical requirement for modern drug development. Innovations in catalyst design and the exploration of novel cyclization cascades will empower chemists to synthesize next-generation therapeutics based on this versatile and potent heterocyclic core.

References

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evalu
  • One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase. DigitalCommons@URI.
  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evalu
  • Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine deriv
  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
  • Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives. Chemical Science (RSC Publishing).
  • Intramolecular [3 + 2] Nitrile Oxide Cycloaddition: Synthesis of Tetrahydroisoxazoloindazoles.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Request PDF.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed - NIH.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Unknown Source.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal–Knorr pyrrole synthesis | Request PDF.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed.
  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. PMC - NIH.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.
  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. ElectronicsAndBooks.

Sources

tautomerism in 4,5,6,7-tetrahydro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Derivatives for Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous bioactive molecules. However, the inherent tautomeric nature of this heterocycle presents a significant challenge that directly impacts molecular properties, biological activity, and intellectual property. Misinterpretation or neglect of tautomerism can lead to irreproducible results and flawed structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the annular . We delve into the structural characteristics of the primary 1H- and 2H-tautomers, the physicochemical factors that govern their equilibrium, and the critical analytical methodologies required for their definitive characterization and quantification. By presenting field-proven experimental and computational protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling a more rational and robust approach to designing the next generation of indazole-based therapeutics.

The Criticality of Tautomerism in Tetrahydroindazole-Based Drug Discovery

Tautomers are structural isomers of organic compounds that readily interconvert, most commonly through the migration of a proton.[1] For N-heterocycles like 4,5,6,7-tetrahydro-1H-indazole, this phenomenon, known as annular tautomerism, involves the shuttling of a proton between the two nitrogen atoms of the pyrazole ring.[2] This seemingly subtle shift results in two distinct molecular entities—the 1H- and 2H-tautomers—each with unique electronic, steric, and hydrogen bonding profiles.

The implications for drug discovery are profound. The two tautomers of a single parent molecule can exhibit vastly different:

  • Pharmacodynamics: One tautomer may bind to a biological target with high affinity, while the other is inactive. The dominant tautomer in solution is not necessarily the bioactive one.[3]

  • Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and metabolic stability are tautomer-dependent, directly influencing absorption, distribution, metabolism, and excretion (ADME).[4]

  • Physicochemical Stability: The tautomeric ratio can be sensitive to the solid-state form (polymorphism) and formulation excipients, impacting drug stability and shelf-life.[5]

Therefore, a comprehensive understanding and rigorous control of tautomerism are not merely academic exercises; they are prerequisites for successful, data-driven drug development. This guide provides the foundational knowledge and practical methodologies to address this challenge head-on.

The Tautomeric Landscape of 4,5,6,7-Tetrahydro-1H-Indazoles

The primary equilibrium in unsubstituted and C-substituted 4,5,6,7-tetrahydro-1H-indazoles is the annular tautomerism between the 1H- and 2H-forms.

Annular Tautomers: 1H-Indazole and 2H-Indazole

Caption: Annular tautomeric equilibrium in 4,5,6,7-tetrahydro-1H-indazole.

Physicochemical Factors Governing Tautomeric Equilibrium

The ratio of 1H- to 2H-tautomers in equilibrium is not fixed. It is a dynamic state influenced by a delicate interplay of intrinsic molecular features and the surrounding environment.

  • Solvent Polarity and Hydrogen Bonding: The solvent environment is a primary determinant of the tautomeric ratio.[4] Polar protic solvents can stabilize a more polar tautomer through hydrogen bonding. For instance, in N-confused tetraphenylporphyrin, the tautomeric equilibrium shows a strong correlation with the hydrogen-bond accepting ability of the solvent.[9] Conversely, non-polar solvents may favor less polar forms or those that can form stable, intramolecularly hydrogen-bonded dimers.

  • Substituent Effects: The electronic nature of substituents on the indazole ring can dramatically influence the relative stability of the tautomers. Electron-withdrawing or electron-donating groups can differentially stabilize or destabilize the positive and negative charge distribution in the transition state of proton transfer, thereby shifting the equilibrium.

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies are a powerful tool for investigating the thermodynamics of the tautomerization process.[10]

  • pH: The acidity or basicity of the medium can dictate the protonation state of the indazole ring, favoring one tautomer or the deprotonated indazolate anion.

Core Analytical Methodologies for Tautomer Elucidation

A multi-pronged analytical approach is essential for the unambiguous characterization and quantification of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution.[11] Because proton exchange between the nitrogen atoms is typically slow on the NMR timescale, distinct sets of signals for each coexisting tautomer can often be observed.

This protocol provides a self-validating system for determining the tautomeric ratio.

1. Sample Preparation: a. Accurately weigh ~5-10 mg of the tetrahydroindazole derivative. b. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Start with DMSO-d₆, as its hydrogen-bond accepting nature often helps to resolve N-H signals. c. Add a known quantity of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene) if absolute concentration is needed, though it is not required for ratio determination.

2. Data Acquisition: a. Record a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). b. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification. A d1 of 10-30 seconds is often a safe starting point. c. Acquire the spectrum with a high signal-to-noise ratio.

3. Data Processing and Analysis: a. Carefully phase and baseline correct the spectrum. b. Identify pairs of well-resolved signals that are unique to each tautomer. Protons on the pyrazole ring or adjacent to it are often the most sensitive to the tautomeric state. c. Integrate the chosen signal for the 1H-tautomer (I₁H) and the corresponding signal for the 2H-tautomer (I₂H). d. Self-Validation: Repeat the integration for a second, independent pair of signals. The calculated ratio should be consistent within experimental error. e. Calculate the molar ratio and percentage of each tautomer:

  • Ratio (1H:2H) = I₁H : I₂H
  • % 1H-Tautomer = [I₁H / (I₁H + I₂H)] * 100

4. Causality and Interpretation:

  • The ¹³C and ¹⁵N NMR spectra provide complementary and often more decisive data. The chemical shifts of the carbon and nitrogen atoms within the pyrazole ring are highly sensitive to the location of the proton.[11] For instance, a large difference in nitrogen shielding (often >20 ppm) is typically observed between the N-H and N= sites in isomeric systems.[11]
  • Running the experiment in multiple solvents of varying polarity (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) will reveal the influence of the environment on the equilibrium.

start [label="Start: Tetrahydroindazole Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Sample Preparation\n(Dissolve in Deuterated Solvent)"]; acquire [label="2. ¹H NMR Data Acquisition\n(Ensure long relaxation delay, d1)"]; process [label="3. Spectral Processing\n(Phase & Baseline Correction)"]; identify [label="4. Identify Unique Signals\n(Find distinct peaks for 1H & 2H tautomers)"]; integrate [label="5. Integrate Signals\n(Measure area of I_1H and I_2H)"]; calculate [label="6. Calculate Ratio\n(%1H = [I_1H / (I_1H + I_2H)] * 100)"]; validate [label="7. Self-Validation\n(Repeat with different signal pair)", shape=diamond, fillcolor="#FBBC05"]; end [label="End: Quantified Tautomer Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep; prep -> acquire; acquire -> process; process -> identify; identify -> integrate; integrate -> calculate; calculate -> validate; validate -> end [label="Consistent"]; validate -> identify [label="Inconsistent", style=dashed]; }

Caption: Experimental workflow for quantitative tautomer analysis using NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While less structurally informative than NMR, UV-Vis spectroscopy is a highly sensitive method for quantitative analysis, especially when tautomers have distinct chromophores.[12] The benzenoid 1H-tautomer and the quinonoid 2H-tautomer are expected to have different electronic transitions and thus different absorption maxima (λ_max).

This protocol relies on establishing the individual spectra of each tautomer, often by using "fixed" N-methylated analogues.

1. Synthesis of Reference Compounds: a. Synthesize the N1-methyl and N2-methyl analogues of the tetrahydroindazole derivative. These compounds are "locked" into the 1H and 2H forms, respectively, and serve as pure standards.

2. Sample Preparation: a. Prepare stock solutions of the tautomeric compound and the two N-methylated standards in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a precise concentration (e.g., 10⁻⁵ M).

3. Data Acquisition: a. Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the N1-methyl standard to obtain the spectrum of the pure 1H-tautomer. b. Record the spectrum for the N2-methyl standard to obtain the spectrum of the pure 2H-tautomer. c. Record the spectrum of the tautomeric mixture under identical conditions.

4. Data Analysis: a. Identify wavelengths where the absorption difference between the two tautomers is maximal. b. The spectrum of the mixture is a linear combination of the spectra of the individual components. The tautomeric ratio can be determined by solving a system of linear equations (Beer's Law) or by using chemometric methods for deconvolution.[7] c. The equilibrium constant (K_T = [2H]/[1H]) can be calculated from the determined molar fractions.

5. Causality and Interpretation:

  • This method's validity rests on the assumption that the N-methyl group does not significantly perturb the chromophore compared to an N-H proton. This is generally a reasonable assumption but should be noted as a potential source of minor error.
  • Changing the solvent and re-measuring the spectra can provide valuable information on how the environment shifts the tautomeric equilibrium.[9]
Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and corroborating experimental findings.[8][13]

1. Structure Generation: a. Build the 3D structures of the 1H- and 2H-tautomers of the target molecule in a molecular modeling program.

2. Geometry Optimization: a. Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[8][13] This finds the lowest energy conformation for each tautomer.

3. Energy Calculation: a. Calculate the single-point electronic energy for each optimized structure. b. Perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. This confirms the structures are true minima (no imaginary frequencies) and provides a more accurate energy value.

4. Solvation Effects (Optional but Recommended): a. To model the system in solution, repeat the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest.

5. Analysis: a. Compare the final Gibbs free energies (G) of the tautomers. The tautomer with the lower free energy is predicted to be the more stable. b. The energy difference (ΔG) can be used to predict the equilibrium constant: ΔG = -RT ln(K_T).

Data Presentation: A Case Study on Tetrahydroindazol-4-ones

While specific data for non-functionalized 4,5,6,7-tetrahydro-1H-indazoles is sparse in the literature, a comprehensive study on the closely related 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one provides an excellent, quantitative example of the principles discussed.[8][13]

Table 1: Calculated Relative Energies and Experimental Ratio for Tautomers of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

TautomerMethod (Gas Phase)Relative Energy (kJ/mol)Experimental Ratio (in DMSO-d₆)
1H B3LYP/6-31G 1.9~45%
2H B3LYP/6-31G0.0 (Most Stable) ~55%
OH B3LYP/6-31G**41.7Not Observed
Data synthesized from Pérez Medina et al., Molecules 2006.[8][13]

This case study is particularly instructive as it demonstrates a scenario where substitution (the 3-methyl group) leads to the 2H-tautomer being slightly more stable, a reversal of the typical trend for unsubstituted indazole.[8] The experimental observation in DMSO-d₆ of a nearly 1:1 mixture underscores the small energy difference and highlights the necessity of experimental verification.[13]

Conclusion: A Call for Rigor in Tautomer-Aware Drug Design

The tautomerism of 4,5,6,7-tetrahydro-1H-indazole derivatives is a fundamental chemical property with far-reaching consequences in drug discovery. The assumption of a single, static structure for this scaffold is a critical oversight that can mask the true drivers of biological activity and lead to costly development failures.

Researchers and drug development professionals must adopt a rigorous, evidence-based approach. The systematic application of modern analytical techniques—primarily high-field NMR spectroscopy complemented by UV-Vis spectroscopy and computational chemistry—is not optional, but essential. By characterizing the tautomeric landscape of lead compounds under various physiologically relevant conditions, teams can build more accurate SAR models, optimize ADME properties with greater confidence, and secure robust intellectual property. Embracing the complexity of tautomerism will ultimately pave the way for the development of safer, more effective, and more reliable indazole-based medicines.

References

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Yadav, G., Singh, S. K., & Singh, P. P. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1563. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(6), 1169-1176. [Link]

  • Kumar, A., Sharma, G., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-65. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health. [Link]

  • Elguero, J., Claramunt, R. M., & Light, M. E. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2010(8), 16-37. [Link]

  • Yoshida, K., et al. (2007). Supporting Information for A Versatile Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(38), 7244-7247. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Harvey, J. D. (2015). Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(21), 11031-11038. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor, J. B. (2013). Tautomerism in drug discovery. Journal of medicinal chemistry, 56(19), 7461-7466. [Link]

  • Jin, G., et al. (2022). Quantum Simulation of Preferred Tautomeric State Prediction. arXiv preprint arXiv:2210.02977. [Link]

  • Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Kimberg, V., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4876-4884. [Link]

  • Flasche, M., et al. (2022). Combined NMR and UV/Vis spectroscopy for the determination of quantum yields of photochromic systems. Magnetic Resonance in Chemistry, 60(11), 1017-1025. [Link]

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-704. [Link]

  • Alexander, A. M., et al. (2007). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications, (22), 2246-2248. [Link]

  • Sicho, M., et al. (2012). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases. Journal of Chemical Information and Modeling, 52(12), 3299-3309. [Link]

  • Claramunt, R. M., et al. (1995). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 33(7), 595-600. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Fülöp, F., et al. (1990). Structural studies on bio-active compounds. Part 12. Tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones in the solid phase and in solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1860. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Anonymous. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Harvey, J. D. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(21), 11031-11038. [Link]

  • Farcasiu, D., & Hancu, D. (1997). Solvent effects in NMR spectroscopy. Aprotic versus protic solvents. Magnetic Resonance in Chemistry, 35(11), 784-788. [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole. Retrieved from [Link]

  • Ryabova, A. S., et al. (2023). Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations. Molecules, 28(21), 7381. [Link]

  • Minkin, V. I., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

  • Harvey, J. D. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Nehra, B., et al. (2023). Synthesis of bioactive N,S-heterocycles under solvent-free conditions. ResearchGate. [Link]

  • Anonymous. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Scribd. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful formulation and clinical application. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this indazole derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory and scientific principles. The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory and kinase modulation properties.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights for the robust evaluation of this compound.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[4][5][6][7] Inadequate solubility can lead to poor absorption and formulation challenges. Therefore, a multi-faceted approach to solubility assessment is essential, encompassing both kinetic and thermodynamic measurements.

The Rationale for Comprehensive Solubility Assessment

A common criterion for drug discovery compounds is a solubility of greater than 60 µg/mL.[5] Solubility is not an intrinsic property but is influenced by factors such as the compound's structure (lipophilicity, hydrogen bonding, crystal energy) and the solution's conditions (pH, co-solvents, ionic strength, temperature).[5] We will explore two primary types of solubility testing:

  • Kinetic Solubility: This high-throughput screening method is ideal for early-stage drug discovery.[5][6] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous medium.[6] This provides a rapid assessment to guide initial lead optimization.

  • Thermodynamic (Equilibrium) Solubility: This method determines the true equilibrium concentration of a compound in a saturated solution.[4][5] It is a more time-consuming but accurate measurement, crucial for pre-formulation and later stages of drug development.[5][6]

Experimental Protocols for Solubility Determination

Nephelometry measures light scattering from suspended particles to detect precipitation.[5][7]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Nephelometric Reading: Measure the turbidity in each well using a nephelometer. The lowest concentration showing significant light scattering above the background is determined as the kinetic solubility.

The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids. Centrifugation can also be used for phase separation.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8]

Data Presentation: Solubility Profile
Parameter Solvent/Buffer System Temperature (°C) Solubility (µg/mL)
Kinetic SolubilityPBS, pH 7.425Example Data
Thermodynamic Solubility0.1 N HCl, pH 1.237Example Data
Thermodynamic SolubilityAcetate Buffer, pH 4.537Example Data
Thermodynamic SolubilityPhosphate Buffer, pH 6.837Example Data
Thermodynamic SolubilityPhosphate Buffer, pH 7.437Example Data

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[9][10] Forced degradation studies are a regulatory requirement and a vital tool in the development of stability-indicating analytical methods.[11][12][13][14] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[9][15]

Rationale for Forced Degradation Studies

The primary objectives of forced degradation studies are:

  • To elucidate the degradation pathways of the drug substance.[11][13]

  • To identify the likely degradation products that could form under various conditions.[15]

  • To develop and validate a stability-indicating analytical method that can separate and quantify the intact drug from its degradation products.[11][16][17]

  • To understand the intrinsic stability of the molecule.[9]

Experimental Workflow for Forced Degradation

Caption: Logical framework for formal stability studies.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a cornerstone of its preclinical and clinical development. By employing a systematic approach that begins with rapid kinetic solubility screens and progresses to rigorous equilibrium solubility and ICH-guided forced degradation and formal stability studies, researchers can build a robust data package. This data is not only critical for regulatory submissions but also provides invaluable insights for formulation scientists, enabling the development of a safe, effective, and stable drug product. The protocols and logical frameworks presented in this guide offer a validated pathway to achieving a thorough physicochemical characterization of this promising molecule.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012-09-01. Available from: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]

  • Solubility Test. AxisPharm. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). 2003-08-01. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. 2023-02-28. Available from: [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. 2025-08-06. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). 2025-04-30. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. 2011-07-01. Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

  • ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. PubChem. Available from: [Link]

  • Ethyl 1H-Indazole-5-carboxylate. J&K Scientific LLC. Available from: [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications. 2022-11-30. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. 2018-10-20. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide range of pharmacologically active compounds. Its partially saturated bicyclic structure, combining the features of a pyrazole ring with a functionalized cyclohexane moiety, makes it a versatile scaffold for exploring new chemical space in drug discovery. This guide provides a comprehensive overview of the most robust and field-proven synthetic strategy for this compound, focusing on the chemical principles, step-by-step experimental protocols, and mechanistic insights necessary for successful and reproducible execution.

Introduction: The Strategic Importance of the Tetrahydroindazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors like Pazopanib and Axitinib.[1] The 4,5,6,7-tetrahydro derivative retains the key hydrogen-bond donating and accepting features of the pyrazole ring while introducing a three-dimensional, saturated carbocyclic ring. This non-aromatic portion allows for greater conformational flexibility and the introduction of stereocenters, which are critical for optimizing binding affinity and pharmacokinetic properties of drug candidates. The ethyl ester at the 5-position provides a versatile chemical handle for further elaboration, such as amide coupling or reduction to a hydroxymethyl group, enabling the synthesis of diverse compound libraries.

This guide focuses on the most direct and reliable synthetic approach, proceeding from a readily available cyclic keto-ester.

Core Synthetic Strategy: A Two-Step Annulation Approach

The most logical and widely applicable synthesis of this compound is a two-step sequence starting from Ethyl 4-oxocyclohexanecarboxylate.[2][3][4] The strategy relies on the classic construction of a pyrazole ring from a 1,3-dicarbonyl equivalent and hydrazine.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Formylation (Claisen Condensation) cluster_1 Step 2: Cyclization (Pyrazole Formation) A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate (β-Ketoaldehyde equivalent) A->B  Ethyl Formate, NaH or NaOEt   C This compound B_clone Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate B_clone->C  Hydrazine Hydrate (N₂H₄·H₂O)  

Figure 1: High-level workflow for the synthesis. (Within 100 characters)

Pillar of Expertise: Why This Route?

This synthetic pathway is favored for several reasons rooted in fundamental organic chemistry principles:

  • Convergent Design: It efficiently constructs the complex bicyclic system from simple, commercially available starting materials.

  • Robust Reactions: Both the Claisen-type formylation and the hydrazine condensation are highly reliable and well-understood reactions with a broad tolerance for various substrates.[5]

  • Regiochemical Control: The initial keto-ester dictates the position of the formyl group, which in turn unambiguously defines the position of the ester on the final indazole ring. There are no issues with positional isomers that can plague other indazole syntheses.

Mechanistic Deep Dive & Protocol Validation

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Step 1: Formylation via Claisen Condensation

This step transforms the starting ketone into a 1,3-dicarbonyl equivalent. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl formate.

G cluster_mech Formylation Mechanism start 1. Enolate Formation ketone Ketone α-proton enolate Enolate Intermediate ketone->enolate Base (e.g., NaH) tetrahedral Tetrahedral Intermediate enolate->tetrahedral + Ethyl Formate step2 2. Nucleophilic Attack product β-Ketoaldehyde Product (enol tautomer) tetrahedral->product - Ethoxide step3 3. Elimination G cluster_mech2 Pyrazole Formation Mechanism start 1. Hydrazone Formation ketoaldehyde β-Ketoaldehyde hydrazone Hydrazone Intermediate ketoaldehyde->hydrazone + Hydrazine (N₂H₄) cyclic_hemiaminal Cyclic Intermediate hydrazone->cyclic_hemiaminal Ring Closure step2 2. Intramolecular Attack product Tetrahydroindazole Product cyclic_hemiaminal->product - H₂O step3 3. Dehydration

Figure 3: Key stages of the cyclization reaction. (Within 100 characters)

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for analogous transformations and represent a robust methodology. [6][7][8]

Protocol 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate
  • Trustworthiness: This protocol employs a strong, non-nucleophilic hydride base to ensure complete enolate formation and minimize side reactions like self-condensation. Anhydrous conditions are critical to prevent quenching of the base and enolate.

Materials & Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl formate (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under nitrogen each time.

  • Reaction Initiation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and ethyl formate (1.5 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH slurry over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Work-up: Carefully cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of water until gas evolution ceases.

  • Extraction: Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, which exists primarily as the enol tautomer, is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Trustworthiness: This protocol uses a slight excess of hydrazine hydrate in a protic solvent, which facilitates the condensation and ring-closure. The addition of a catalytic amount of acetic acid protonates the carbonyls, increasing their electrophilicity and accelerating the initial hydrazone formation.

Materials & Reagents:

  • Crude Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic, ~0.1 eq)

  • Ethyl acetate

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude product from Protocol 1 (1.0 eq) in ethanol.

  • Reagent Addition: Add glacial acetic acid (0.1 eq) to the solution, followed by the dropwise addition of hydrazine hydrate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate from the solution. If it does, collect the solid by vacuum filtration and wash with cold ethanol.

  • Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the title compound as a crystalline solid.

Data Summary & Comparison

While a direct comparison for this exact molecule is sparse in single publications, analogous reactions reported in the literature provide expected performance benchmarks.

ParameterStep 1: FormylationStep 2: Cyclization
Typical Yield 75-90% (crude)80-95%
Solvent Anhydrous THF, Diethyl EtherEthanol, Acetic Acid
Key Reagents NaH, Ethyl FormateHydrazine Hydrate
Temperature 0 °C to Room Temp.Reflux (~78 °C)
Duration 12-16 hours2-4 hours
Purification Chromatography (optional)Recrystallization

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a base-mediated formylation of Ethyl 4-oxocyclohexanecarboxylate, followed by an acid-catalyzed cyclocondensation with hydrazine hydrate. This method is advantageous due to its high yields, operational simplicity, and use of readily accessible starting materials. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers, enabling the consistent and efficient production of this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Ainsworth, C. The Chemistry of Indazoles. J. Am. Chem. Soc.1957 , 79 (19), 5242–5245. (Note: General reference for the indazole synthesis from cyclohexanones mentioned in review)[5]

  • Organic Syntheses Procedure. 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Tomma, J. H., et al. New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. 2020 . Available at: [Link]

  • PubChem. Ethyl 4-oxocyclohexanecarboxylate. National Institutes of Health. Available at: [Link]

  • Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. 2013 , 18(2), 2084-2095. Available at: [Link]

  • ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

  • Organic Syntheses Procedure. Carbazic acid, ethyl ester. Available at: [Link]

  • Journal of Global Pharma Technology. New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen- 6- One- Carboxylate: Synthesis and Biological Activity. 2020 . Available at: [Link]

  • Pathania, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem.2022 , 13, 1316-1343. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. 2013 . Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold."[1] This bicyclic aromatic heterocycle, a bioisostere of indole, is a cornerstone in the design of numerous clinically significant therapeutic agents.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[1] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance in oncology.[2]

Within the diverse family of indazole-based building blocks, Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate represents a particularly valuable starting material. Its partially saturated carbocyclic ring offers conformational flexibility, while the β-ketoester functionality serves as a versatile handle for a variety of chemical transformations. This unique combination of features makes it an ideal precursor for the synthesis of complex, multi-cyclic systems with significant therapeutic potential.

This guide provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of novel kinase inhibitors through the construction of fused pyrazolo[1,5-a]pyrimidine systems.

Physicochemical Properties and Handling

This compound is a solid at room temperature with the following key properties:

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Solid
Purity Typically >96%

For detailed safety and handling information, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Applications: Gateway to Fused Heterocyclic Systems

The true synthetic power of this compound lies in its β-ketoester moiety. This functional group is primed for cyclocondensation reactions, providing a straightforward entry into fused heterocyclic systems. A particularly fruitful application is the synthesis of pyrazolo[1,5-a]pyrimidine-fused indazoles, a class of compounds with demonstrated activity against a range of therapeutic targets, including protein kinases and infectious agents like Mycobacterium tuberculosis.[3][4]

The general synthetic strategy involves the reaction of the β-ketoester functionality of the tetrahydroindazole with a suitable aminopyrazole. This acid-catalyzed condensation and subsequent cyclization yields the thermodynamically stable fused ring system.

Protocol 1: Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-fused Indazole Derivative

This protocol details a representative synthesis of a novel pyrazolo[1,5-a]pyrimidine-fused indazole, a potential kinase inhibitor, starting from this compound. The methodology is adapted from the established synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[3][5]

Objective: To synthesize 2-methyl-4,5,8,9,10,11-hexahydro-7H-pyrazolo[1,5-a]indazolo[5,4-e]pyrimidin-7-one.

Reaction Scheme:

Caption: Synthetic route to a pyrazolo[1,5-a]pyrimidine-fused indazole.

Materials and Reagents:

  • This compound (1.0 eq)

  • 5-Amino-3-methyl-1H-pyrazole (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 5-Amino-3-methyl-1H-pyrazole (1.1 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice-water with stirring. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4,5,8,9,10,11-hexahydro-7H-pyrazolo[1,5-a]indazolo[5,4-e]pyrimidin-7-one.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

Biological Context and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design.[6] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The indazole moiety can form crucial hydrogen bonds with the kinase hinge, while the fused pyrimidine ring and its substituents can extend into the ATP-binding pocket, providing additional interactions and conferring selectivity.

For instance, many indazole derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A hypothetical mechanism of action for our synthesized compound as a CDK inhibitor is depicted below.

Kinase_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Pyrazolo[1,5-a]pyrimidine-fused Indazole Derivative Inhibitor->CyclinE_CDK2 inhibits

Sources

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a quintessential example of such a structure.[1][2] Its remarkable versatility allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous FDA-approved drugs targeting a wide array of diseases, including the multi-kinase inhibitors pazopanib and axitinib for cancer therapy, and the antiemetic granisetron.[1][2][3] The indazole nucleus is a proven pharmacophore, and its partially saturated analogue, the tetrahydroindazole system, offers a three-dimensional architecture that can enhance binding to complex biological targets. This guide focuses on a key building block within this chemical space: Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. We will explore its synthesis, derivatization, and application in the discovery of novel therapeutics, providing detailed protocols for researchers in the field.

The Strategic Advantage of the Tetrahydroindazole Core

The 4,5,6,7-tetrahydro-1H-indazole scaffold retains the crucial hydrogen bond donor/acceptor capabilities of the pyrazole ring while introducing a non-aromatic, conformationally flexible cyclohexene moiety. This "best-of-both-worlds" combination offers several advantages in drug design:

  • Three-Dimensionality: The puckered cyclohexene ring allows for the projection of substituents into different spatial vectors, enabling more precise and potent interactions with the often-complex topographies of protein binding sites.

  • Improved Physicochemical Properties: Saturation of the benzene ring can lead to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to fully aromatic indazole counterparts.

  • Vectorial Functionalization: The ester group at the 5-position of this compound serves as a versatile chemical handle for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Synthesis: A Foundational Protocol

The synthesis of the this compound scaffold is typically achieved through a classical condensation reaction. The following protocol provides a reliable and scalable method.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for synthesizing tetrahydroindazoles.[4]

Materials:

  • Ethyl 2-oxocyclohexane-1-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-oxocyclohexane-1-carboxylate (10.0 g, 58.7 mmol) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (3.2 mL, 64.6 mmol, 1.1 equivalents) dropwise at room temperature. Following the addition, add glacial acetic acid (3.4 mL, 58.7 mmol, 1.0 equivalent).

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Application in Drug Discovery: Targeting Kinases and Inflammation

The this compound scaffold has proven to be a fertile starting point for the development of inhibitors targeting key enzymes implicated in cancer and inflammation, such as Cyclooxygenase-2 (COX-2) and various protein kinases.[5][6][7]

Development of Selective COX-2 Inhibitors for Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and COX-2 is a well-validated target for anti-inflammatory drugs.[7][8] The tetrahydroindazole core can be elaborated to generate potent and selective COX-2 inhibitors. The general strategy involves converting the ethyl ester to a carboxylic acid or an amide and introducing aryl or heteroaryl groups at the N1 or N2 positions of the indazole ring.

Workflow for Developing Tetrahydroindazole-Based COX-2 Inhibitors

G cluster_0 Scaffold Synthesis & Modification cluster_1 Biological Evaluation A Ethyl 4,5,6,7-tetrahydro- 1H-indazole-5-carboxylate B Saponification (LiOH or NaOH) A->B C 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic Acid B->C D N-Arylation (e.g., Buchwald-Hartwig or Ullmann Coupling) C->D E Amide Coupling (EDC, HATU) C->E F Final COX-2 Inhibitor (Carboxylic Acid Series) D->F G Final COX-2 Inhibitor (Amide Series) E->G H In Vitro COX-1/COX-2 Enzymatic Assay F->H Screening G->H Screening I In Vivo Carrageenan-Induced Paw Edema Model H->I Test potent/selective hits J SAR Analysis & Lead Optimization I->J

Caption: Drug discovery workflow for tetrahydroindazole-based COX-2 inhibitors.

Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[5][9][10][11]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

Materials:

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose in saline).

  • Indomethacin or another reference NSAID (positive control).

  • Vehicle (negative control).

  • λ-Carrageenan (1% w/v suspension in sterile saline).

  • Plebysmometer or digital calipers.

  • Syringes and needles (27-gauge for carrageenan injection).

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 48 hours before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (at various doses, e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test. A p-value < 0.05 is typically considered statistically significant.

Targeting Protein Kinases in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common driver of cancer.[6] The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds in the ATP-binding pocket of many kinases.[6] By modifying the this compound core, novel and selective kinase inhibitors can be developed. For instance, amide coupling at the C5-carboxylate position can introduce functionalities that occupy adjacent hydrophobic pockets, leading to high-affinity inhibitors of targets like EGFR, VEGFR-2, or CDKs.[12]

Signaling Pathway: A Representative Kinase Target (e.g., EGFR)

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor Tetrahydroindazole Derivative Inhibitor->EGFR Inhibition PI3K PI3K P->PI3K Activation RAS Ras P->RAS Activation AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a tetrahydroindazole derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General Fluorometric Method)

This protocol describes a general method for determining the inhibitory activity (IC₅₀) of a compound against a specific protein kinase. This is adaptable for many kinases, including COX-2, EGFR, etc., by using the appropriate enzyme, substrate, and buffer conditions.[1][13][14][15][16]

Materials:

  • Recombinant human kinase (e.g., COX-2, EGFR).

  • Kinase-specific substrate (peptide or protein).

  • Adenosine triphosphate (ATP).

  • Test compound (dissolved in DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • White, opaque 384-well microplates.

  • Multichannel pipette.

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase assay buffer.

    • Add 2.5 nL of the serially diluted test compound or DMSO (for 0% and 100% inhibition controls) using an acoustic dispenser or manual nanoliter-scale pipetting.

    • Add 2.5 µL of the kinase enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Kₘ for the specific kinase) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (or ATP consumed) by adding 10 µL of the ADP detection reagent according to the manufacturer's instructions. Incubate as required (e.g., 30-40 minutes at room temperature).

  • Measurement: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or potent inhibitor) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold allows for the elucidation of SAR, guiding the optimization of potency and selectivity. Below is a representative table summarizing hypothetical data for a series of COX-2 inhibitors derived from the scaffold.

Compound IDR¹ (at N1)R² (at C5)COX-2 IC₅₀ (nM)[7]COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)% Inhibition in Paw Edema @ 30 mg/kg[5]
THI-01 H-COOEt>10,000>10,000-5%
THI-02 H-COOH5,200>10,000>1.915%
THI-03 4-Fluorophenyl-COOH15012,5008345%
THI-04 4-Sulfamoylphenyl-COOH259,80039268%
THI-05 4-Sulfamoylphenyl-CONH(Methyl)4511,20024962%
Celecoxib --4015,00037570%

Data are hypothetical and for illustrative purposes only.

SAR Insights:

  • C5-Ester Saponification: Conversion of the ethyl ester (THI-01) to a carboxylic acid (THI-02) is crucial for initial activity, likely by mimicking the arachidonic acid substrate.

  • N1-Arylation: Introduction of an aryl group at the N1 position significantly boosts potency (THI-03).

  • Pharmacophore Mimicry: Incorporating a 4-sulfamoylphenyl group (THI-04), a classic COX-2 pharmacophore, dramatically increases potency and selectivity.

  • C5-Amide Modification: While amides are tolerated (THI-05), the carboxylic acid appears optimal for this hypothetical series.

Conclusion and Future Directions

This compound is a high-value, versatile scaffold that provides a robust starting point for drug discovery campaigns. Its three-dimensional character and multiple points for chemical diversification make it ideal for targeting complex enzyme active sites. The protocols and workflows outlined in this guide provide a framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this privileged core. Future efforts will likely focus on leveraging this scaffold to develop inhibitors for novel kinase targets, exploring its potential in neurodegenerative diseases, and applying modern synthetic methodologies to expand its chemical diversity even further.

References

  • Verma, A., Kumar, D., & Singh, P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Maccioni, E., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Maroon, J., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • Bio-protocol. (2020). Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Ainsworth, C. (1955). Indazole. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Knesl, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]

  • Wu, Z-W., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Youssif, B. G. M., et al. (2025). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. ResearchGate. [Link]

  • Mohamed, F. A. M., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors. PubMed. [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]

  • Almansour, A. I., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Alcaro, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry. [Link]

  • Al-Said, M. S., et al. (2001). Synthesis of Novel Tetrahydroimidazole Derivatives and Studies for Their Biological Properties. ResearchGate. [Link]

  • Unzue, L., et al. (2004). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry. [Link]

  • Katritzky, A. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]

  • Woods, K. W., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sun, L., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Synthesis of Novel Kinase Inhibitors from Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, small molecule kinase inhibitors have become a major class of therapeutic agents. Within the vast landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds and is capable of binding to multiple targets.[3][4] Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions within the ATP-binding site of many kinases, making it an ideal starting point for inhibitor design.[2]

This application note provides a detailed guide for the synthesis of a diverse library of potential kinase inhibitors starting from Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate . This readily accessible building block features three key points for chemical modification: the pyrazole N-H for engaging the kinase hinge region, the ethyl ester for introducing diversity into the solvent-exposed region, and the saturated cyclohexene ring which can be functionalized in more advanced designs. We will present a robust, three-stage synthetic workflow, explain the rationale behind each chemical transformation, and provide detailed, field-tested protocols for execution.

Overall Synthetic Strategy

The path from the starting material to a library of potential kinase inhibitors is designed for efficiency and modularity. The strategy allows for the late-stage introduction of diverse chemical groups, enabling a broad exploration of the structure-activity relationship (SAR). The core workflow is divided into three primary stages:

  • N-Arylation: Introduction of an aryl or heteroaryl group at the N1 position of the indazole ring. This is a critical step for targeting the hinge region of the kinase active site.

  • Ester Hydrolysis (Saponification): Conversion of the ethyl ester at the C5 position into a carboxylic acid, which serves as a reactive handle for the final diversification step.

  • Amide Coupling: Formation of an amide bond by coupling the C5-carboxylic acid with a panel of primary or secondary amines. This step generates the final library of compounds and explores interactions in the solvent-facing region of the target.

The entire process is visualized in the workflow diagram below.

G cluster_0 Stage 1: N-Arylation cluster_1 Stage 2: Saponification cluster_2 Stage 3: Amide Coupling & Diversification A Ethyl 4,5,6,7-tetrahydro-1H- indazole-5-carboxylate B N-Arylated Intermediate A->B Buchwald-Hartwig or Cu-Catalyzed Coupling C Carboxylic Acid Intermediate B->C LiOH or NaOH Hydrolysis E Final Kinase Inhibitor Library C->E HATU or EDC/HOBt Coupling D Amine Library (R1-NH-R2) D->E

Caption: A modular three-stage workflow for synthesizing a kinase inhibitor library.

Part 1: N-Arylation of the Tetrahydroindazole Core

Scientific Rationale

The N-H of the indazole's pyrazole ring is a crucial hydrogen bond donor. However, in many kinase inhibitor designs, the N1 position is substituted with an aryl group. This appended ring system serves to occupy a hydrophobic pocket adjacent to the ATP-binding site and often forms additional van der Waals interactions, significantly enhancing binding affinity and selectivity.[3] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the most robust and widely adopted methods for this transformation, offering broad substrate scope and functional group tolerance.[5][6][7]

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol is generally preferred for its milder conditions and broader tolerance of functional groups on the aryl halide partner.

Materials

  • This compound (1.0 eq)

  • Aryl Bromide or Iodide (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dioxane or Toluene

  • Schlenk tube or microwave vial

Procedure

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the selected aryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with the inert gas three times to ensure all oxygen is removed.

  • Add anhydrous dioxane (or toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

  • The crude N-arylated intermediate is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Part 2: Ester Hydrolysis to the Carboxylic Acid

Scientific Rationale

With the N1 position functionalized, the next step is to activate the C5 position for diversification. The ethyl ester is a stable protecting group for the carboxylic acid, but it must be cleaved to enable amide bond formation. Saponification, a base-catalyzed hydrolysis, is a simple and high-yielding method for this transformation.[8] Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions.[9]

Protocol 2: Saponification using Lithium Hydroxide

Materials

  • N-Arylated Intermediate from Part 1 (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0-5.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure

  • Dissolve the N-arylated intermediate in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Add LiOH·H₂O to the solution.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt at the baseline.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~2-3 by adding 1 M HCl. The carboxylic acid product should precipitate as a solid.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Dry the solid under high vacuum to afford the pure carboxylic acid intermediate, which is often used in the next step without further purification.

Part 3: Amide Coupling for Library Generation

Scientific Rationale

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[10] For kinase inhibitors, the amide moiety can form critical hydrogen bonds with the protein backbone or extend into solvent-exposed regions to improve physicochemical properties. Using modern coupling reagents like HATU or EDC/HOBt allows for the efficient and clean formation of amides under mild conditions, even with sterically hindered or electronically deactivated amines.[11][12] This step is ideal for parallel synthesis to rapidly generate a library of analogs.

Protocol 3: HATU-Mediated Amide Coupling

Materials

  • Carboxylic Acid Intermediate from Part 2 (1.0 eq)

  • Desired Primary or Secondary Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure

  • In a dry vial, dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

  • The final amide products can be purified by flash column chromatography or, for high-throughput library synthesis, by preparative HPLC.

Data Presentation: Example Library Synthesis

The following table illustrates a hypothetical library generated from a single N-arylated carboxylic acid intermediate, demonstrating the versatility of the amide coupling protocol.

EntryAmine UsedTarget Kinase Family (Hypothetical)Yield (%)IC₅₀ (nM) (Hypothetical)
1 MorpholinePI3K / mTOR[13]85150
2 (S)-3-AminopiperidineERK / MAPK[14]7885
3 AnilineFGFR / VEGFR[3]9145
4 4-Fluoro-benzylaminePLK4[15]8825
5 CyclopropylamineAurora Kinase93210

Structure-Activity Relationship (SAR) and Design Principles

The synthetic strategy enables a systematic evaluation of the structure-activity relationships.

Note: The above DOT script requires a placeholder image link to render a chemical structure. For this text-based output, the logical relationship is described below.

Caption: Key regions for SAR exploration on the indazole scaffold.

  • N1-Aryl Group (Hinge Binder): Substitutions on this ring are critical. Small electron-withdrawing groups (e.g., fluorine) or small hydrophobic groups (e.g., methyl) can fine-tune interactions with hinge residues like Alanine and Glutamate.[3]

  • C5-Amide Moiety (Solvent-Exposed Region): The nature of the R-groups on the amide nitrogen dictates solubility and can form additional interactions. Basic amines (e.g., piperidine) can improve aqueous solubility, while larger aromatic groups can access secondary hydrophobic pockets.[14]

Conclusion

This compound is a versatile and powerful starting material for the construction of novel kinase inhibitor libraries. The three-stage synthetic approach of N-arylation, saponification, and amide coupling provides a modular and efficient route to a wide array of final compounds. By systematically varying the substituents at the N1 and C5 positions, researchers can rapidly explore the structure-activity landscape to identify potent and selective inhibitors for a range of kinase targets, accelerating the drug discovery process.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (NIH). Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Pathways for the synthesis of indazole derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]

  • Synthesis of N‐arylated and 1,3‐biarylated indazoles. ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. Available at: [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. ResearchGate. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes & Protocols: Development of Anti-Cancer Agents Using Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydroindazole Scaffold in Modern Oncology

The 4,5,6,7-tetrahydro-1H-indazole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of novel anti-cancer agents.[1][2] Its rigid, three-dimensional structure and capacity for establishing critical hydrogen bond interactions make it an ideal framework for designing potent and selective inhibitors of protein kinases.[1] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

This guide provides an in-depth overview and detailed protocols for the preclinical development of anti-cancer agents based on the tetrahydroindazole scaffold. We will explore the rationale behind targeting specific kinases, methods for chemical synthesis, protocols for in vitro and in vivo evaluation, and principles of lead optimization through structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting Key Oncogenic Kinases

Tetrahydroindazole derivatives have been successfully developed to target several key protein kinases implicated in cancer progression, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5] Most of these agents function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling.

A prominent example is the inhibition of Aurora kinases, a family of serine/threonine kinases that are essential for mitotic progression.[3][6] Overexpression of Aurora kinases is common in various tumors and is associated with aneuploidy and poor prognosis.[6][7] Inhibitors based on a related pyrazole scaffold, such as Danusertib (PHA-739358), have demonstrated that targeting this kinase family can lead to mitotic arrest, apoptosis, and significant antitumor activity in preclinical models.[4][8]

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site ATP ATP Kinase Oncogenic Kinase (e.g., Aurora A/B) ATP->Kinase Substrate Substrate Protein Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Tetrahydroindazole Tetrahydroindazole Inhibitor Tetrahydroindazole->Kinase Binds to ATP Pocket Tetrahydroindazole->Phosphorylation Blocks Kinase->Phosphorylation Catalyzes Downstream Downstream Signaling (Cell Proliferation, Survival) Phosphorylation->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Phosphorylation->Apoptosis Inhibition Leads To Downstream->Downstream

Caption: General mechanism of ATP-competitive kinase inhibition by tetrahydroindazole derivatives.

Part I: Chemical Synthesis of the Tetrahydroindazole Scaffold

The synthesis of substituted tetrahydroindazoles often begins with the construction of a cyclohexanone ring, which is then cyclized with a hydrazine derivative. This approach offers significant flexibility for introducing diversity at various positions of the scaffold, which is crucial for optimizing potency and selectivity.[9]

Protocol 1: General Synthesis of a 1-Aryl-4,5,6,7-tetrahydro-1H-indazol-4-one Intermediate

This protocol describes a common method for creating the core ketone intermediate, which can be further modified.

Principle: This procedure involves a one-pot, two-step reaction. First, a Michael addition between an aromatic aldehyde and a β-ketoester forms a cyclohexanone derivative. This is followed by a condensation reaction with an arylhydrazine to form the bicyclic tetrahydroindazole ring system.

Materials:

  • Substituted aromatic aldehyde

  • β-ketoester (e.g., ethyl acetoacetate)

  • Substituted arylhydrazine hydrochloride

  • Base (e.g., piperidine or Amberlyst A-21 resin)[9]

  • Solvent (e.g., isopropanol or ethanol)[9]

  • Sodium acetate

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) and β-ketoester (2.0 eq) in isopropanol, add a catalytic amount of Amberlyst A-21 resin.[9]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the first step, filter off the catalyst. To the filtrate, add the substituted arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Reflux the new mixture for an additional 8-12 hours until TLC indicates the formation of the desired product.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure tetrahydroindazol-4-one intermediate.

Expert Insight: The choice of arylhydrazine is a critical step for SAR. Substitutions on this phenyl ring often project into the solvent-exposed region of the kinase active site and can be modified to improve properties like solubility and cell permeability.[10]

Part II: In Vitro Biological Evaluation

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered screening approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess effects on cancer cell viability.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, often via a fluorescence- or luminescence-based readout that measures ATP consumption. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

Materials:

  • Recombinant human kinase (e.g., Aurora A, CDK2/cyclin A)[5]

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, Brij-35)[12]

  • Test compounds (tetrahydroindazole derivatives) serially diluted in DMSO

  • A commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) for detection[13]

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare a 10-point serial dilution of the test compound in DMSO (e.g., starting from 10 mM). A common dilution factor is 4-fold.[13]

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to its Km value for the specific kinase to ensure accurate IC50 determination.[14][15]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[12]

  • Stop the reaction and perform the detection step according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent to measure remaining ATP).

  • Read the signal on a microplate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.[17]

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa, A549)[18]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[19]

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[17]

  • 96-well cell culture plates

  • Test compounds serially diluted in culture medium

  • Microplate reader (absorbance at 570-590 nm)[16]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.[20][21]

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle control (e.g., 0.1% DMSO) and blank wells (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[21]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until purple precipitate is visible.[20]

  • Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[16]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting viability against drug concentration.

Drug_Discovery_Workflow Synthesis Chemical Synthesis (Protocol 1) Purification Purification & Characterization Synthesis->Purification BiochemAssay Biochemical Assay (Kinase IC50, Protocol 2) Purification->BiochemAssay CellAssay Cell-Based Assay (Viability GI50, Protocol 3) BiochemAssay->CellAssay SAR SAR Analysis & Lead Optimization CellAssay->SAR SAR->Synthesis Design New Analogs InVivo In Vivo Efficacy (Xenograft, Protocol 4) SAR->InVivo Select Promising Compounds Lead Lead Candidate InVivo->Lead

Caption: A typical preclinical drug discovery workflow for tetrahydroindazole derivatives.

Part III: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are essential for transforming a "hit" compound into a "lead" candidate with drug-like properties.[22][23] This involves systematically modifying the chemical structure and observing the effects on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

Key Principles:

  • Hinge-Binding Region: The N1 nitrogen of the indazole core typically forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. Modifications at this position must preserve this interaction.

  • Selectivity Pockets: Subtle differences between kinase active sites can be exploited. Adding specific substituents that fit into unique "selectivity pockets" can dramatically improve selectivity for the target kinase over others.[10]

  • Solubility and Permeability: Physicochemical properties are critical. For example, replacing lipophilic groups with more polar ones or introducing nitrogen atoms into aromatic rings can improve solubility and metabolic stability.[24]

Position Modification Observed Effect on Activity (General) Rationale
N1-substituent Small, H-bond accepting groups (e.g., pyridyl)Often required for potent hinge bindingMimics the adenine portion of ATP
C3-substituent Aromatic or heteroaromatic rings with linkersCan interact with the ribose pocket or gatekeeper residueFine-tunes potency and selectivity
C4-C7 (Aliphatic Ring) Introduction of polar groups (e.g., -OH)May improve solubility and ADME propertiesReduces lipophilicity, can form new H-bonds
C6-dimethyl Gem-dimethyl substitutionCan improve metabolic stabilityBlocks potential sites of oxidative metabolism

This table provides a generalized summary based on common findings in kinase inhibitor development.[10][22][24]

Part IV: In Vivo Efficacy Models

Promising lead compounds are advanced to in vivo studies to evaluate their anti-tumor efficacy and safety in a living organism. The most common preclinical model is the human tumor xenograft mouse model.[25][26]

Protocol 4: Human Tumor Xenograft Efficacy Study

Principle: Human cancer cells are implanted into immunodeficient mice.[19] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the drug's efficacy.[26]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)[19]

  • Human cancer cell line (selected based on in vitro sensitivity and target expression)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)[19]

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • Standard animal housing and surgical supplies

Procedure:

  • Cell Preparation: Harvest cancer cells from culture, ensuring high viability (>95%). Resuspend cells in sterile PBS or medium, potentially mixed with Matrigel, at a concentration of 1-10 x 10⁷ cells/mL.[19]

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[19][25]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week and calculate volume (Volume = (Length x Width²)/2).

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control).[19]

  • Administer the formulated drug or vehicle according to the desired schedule (e.g., daily oral gavage) for a set duration (e.g., 21 days).[19]

  • Continue to monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and potentially process them for biomarker analysis (e.g., measuring the phosphorylation of a target protein like histone H3 for Aurora kinase inhibitors).[8]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze data for statistical significance.

Trustworthiness and Self-Validation: In all protocols, the inclusion of appropriate controls is non-negotiable. For in vitro assays, this includes vehicle controls and reference compounds. For in vivo studies, vehicle and positive control groups are essential to validate the model and provide a benchmark for the test agent's efficacy.[19]

Conclusion and Future Directions

The tetrahydroindazole scaffold remains a highly productive starting point for the discovery of novel anti-cancer kinase inhibitors. The synthetic tractability of the core allows for extensive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. By following a rigorous and systematic workflow—from rational design and synthesis to multi-tiered biological evaluation—researchers can effectively advance tetrahydroindazole-based compounds from initial hits to promising clinical candidates. Future efforts may focus on developing inhibitors with novel selectivity profiles, overcoming resistance mechanisms, and exploring their use in combination therapies.

References

  • MTT assay protocol | Abcam. (URL: )
  • Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3 - Benchchem. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Overview of drug screening experiments using patient‐derived xenograft... - ResearchGate. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (URL: [Link])

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - NIH. (URL: [Link])

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Drug Efficacy Testing in Mice - PMC - NIH. (URL: [Link])

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC - NIH. (URL: [Link])

  • In vitro kinase assay - Protocols.io. (URL: [Link])

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed - NIH. (URL: [Link])

  • Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model - AACR Journals. (URL: [Link])

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

  • International Journal of Drug Discovery and Medical Research. (URL: [Link])

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery and development of aurora kinase inhibitors as anticancer agents.. (URL: [Link])

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (URL: [Link])

  • Aurora Kinase Inhibitors: Current Status and Outlook - Frontiers. (URL: [Link])

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC - NIH. (URL: [Link])

  • Aurora kinase inhibitors: Progress towards the clinic - PMC - NIH. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents from Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydroindazole Scaffold in Anti-Inflammatory Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2] The partially saturated 4,5,6,7-tetrahydro-1H-indazole system offers a unique three-dimensional architecture that can be exploited for targeted drug design, allowing for the development of compounds with improved selectivity and pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a key starting material for the synthesis of novel anti-inflammatory agents. We will delve into the derivatization of this versatile building block, focusing on the synthesis of pyrazolo[4,3-c]pyridine derivatives, a class of compounds that has shown promise in modulating key inflammatory pathways.[3] The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

Core Synthetic Strategy: From Tetrahydroindazole to Pyrazolo[4,3-c]pyridines

The primary synthetic route detailed in this guide focuses on the transformation of this compound into a pyrazolo[4,3-c]pyridine scaffold. This is a well-established strategy for creating novel heterocyclic systems with potential therapeutic applications.[4] The rationale behind this approach is to leverage the inherent reactivity of the starting material to construct a fused ring system known to interact with biological targets relevant to inflammation, such as TNF-α.[3]

Chemical Rationale and Workflow Overview

The overall synthetic workflow can be conceptualized in three main stages:

  • Hydrazide Formation: The ethyl ester of the starting material is converted to the corresponding hydrazide. This is a crucial step as it introduces a reactive nucleophilic center necessary for the subsequent cyclization.

  • Condensation and Cyclization: The hydrazide is then reacted with a suitable dicarbonyl compound or its equivalent to form the fused pyridine ring. This step is the cornerstone of the pyrazolo[4,3-c]pyridine synthesis.

  • Further Derivatization (Optional): The resulting pyrazolo[4,3-c]pyridine core can be further functionalized to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

The following diagram illustrates the conceptual workflow:

G A This compound B Hydrazide Formation A->B Hydrazine Hydrate C 4,5,6,7-Tetrahydro-1H-indazole-5-carbohydrazide B->C D Condensation & Cyclization C->D Dicarbonyl Compound E Pyrazolo[4,3-c]pyridine Core D->E F Optional Derivatization E->F Further Reactions G Novel Anti-inflammatory Candidates E->G F->G G A Inflammatory Stimulus B Immune Cells (e.g., Macrophages) A->B C TNF-α Production B->C D Inflammatory Cascade C->D F Inflammation & Tissue Damage D->F E Pyrazolo[4,3-c]pyridine Derivative E->C Inhibition

Sources

Application Notes and Protocols for the Derivatization of the Ester Group of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4,5,6,7-Tetrahydro-1H-indazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The ethyl ester at the 5-position of ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate serves as a versatile chemical handle, allowing for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

This guide provides detailed application notes and step-by-step protocols for the derivatization of the ester group of this compound. The methodologies described herein are designed to be robust and reproducible, enabling researchers to efficiently generate a library of diverse analogs for biological screening.

Strategic Approaches to Ester Derivatization

The ester functionality of this compound can be transformed into a variety of other functional groups, each offering distinct chemical properties and potential biological interactions. The primary derivatization strategies covered in this guide are:

  • Hydrolysis to the Carboxylic Acid: This fundamental transformation provides the corresponding carboxylic acid, a key intermediate for amide bond formation and other modifications.

  • Amide Coupling: Conversion of the ester to a diverse range of amides is a cornerstone of medicinal chemistry for enhancing biological activity and modulating physicochemical properties.

  • Reduction to the Primary Alcohol: Reduction of the ester yields the corresponding primary alcohol, which can be further functionalized.

  • Reaction with Grignard Reagents: This organometallic reaction allows for the introduction of two identical alkyl or aryl groups, leading to the formation of tertiary alcohols.

The following sections provide detailed protocols for each of these transformations, along with insights into the rationale behind the experimental choices.

Protocol 1: Hydrolysis to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Rationale: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a critical first step for many subsequent derivatization reactions, most notably amide coupling. Saponification, using a strong base like sodium hydroxide or lithium hydroxide, is a common and effective method for this transformation. The choice of solvent and temperature is crucial to ensure complete reaction and minimize side products. A co-solvent system of methanol and water is often employed to ensure the solubility of both the ester and the hydroxide salt.

Experimental Workflow:

Ester Ethyl 4,5,6,7-tetrahydro-1H- indazole-5-carboxylate Reaction Dissolve in MeOH/H2O Add NaOH (aq) Stir at RT Ester->Reaction Workup Remove MeOH Acidify with HCl Filter solid Reaction->Workup Product 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic acid Workup->Product

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

  • This compound

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1M)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).

  • To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid as a solid.

Parameter Condition Rationale
Base NaOH or LiOHStrong bases that effectively hydrolyze the ester.
Solvent MeOH/H₂OEnsures solubility of both the organic ester and the inorganic base.
Temperature Room TemperatureSufficient for hydrolysis without promoting side reactions.
Work-up AcidificationProtonates the carboxylate to precipitate the carboxylic acid.

Protocol 2: Amide Coupling to Synthesize 4,5,6,7-Tetrahydro-1H-indazole-5-carboxamides

Rationale: Amide bond formation is a prevalent reaction in drug discovery. Direct conversion from the ester is possible but often requires harsh conditions. A more common and milder approach involves a two-step process: hydrolysis of the ester to the carboxylic acid (as described in Protocol 1), followed by coupling with an amine using a suitable coupling agent.[5][6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are widely used to activate the carboxylic acid for nucleophilic attack by the amine.[5] The choice of base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is important to neutralize the acid formed during the reaction and maintain a favorable pH.

Experimental Workflow:

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid 4,5,6,7-Tetrahydro-1H-indazole- 5-carboxylic acid CouplingReagent HATU/DIPEA in DMF CarboxylicAcid->CouplingReagent ActivatedEster Activated Ester Intermediate CouplingReagent->ActivatedEster AmideProduct 4,5,6,7-Tetrahydro-1H-indazole- 5-carboxamide ActivatedEster->AmideProduct Stir at RT Amine Primary or Secondary Amine Amine->AmideProduct Ester Ethyl 4,5,6,7-tetrahydro-1H- indazole-5-carboxylate Reaction Add to LiAlH4 in THF Reflux Ester->Reaction Workup Cool to 0°C Fieser Workup (H2O, NaOH, H2O) Reaction->Workup Product (4,5,6,7-Tetrahydro-1H- indazol-5-yl)methanol Workup->Product Ester Ethyl 4,5,6,7-tetrahydro-1H- indazole-5-carboxylate Reaction Add to Grignard Reagent in THF at 0°C Ester->Reaction Workup Quench with sat. aq. NH4Cl Extract with EtOAc Reaction->Workup Product Tertiary Alcohol Derivative Workup->Product

Sources

Application Notes & Protocols for Amide Coupling with 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-Indazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities have led to its incorporation into a wide array of biologically active agents, including kinase inhibitors, anti-inflammatory compounds, and treatments for neurodegenerative diseases. The ability to functionalize this core is paramount for exploring structure-activity relationships (SAR).

Amide bond formation is arguably the most frequently utilized reaction in drug discovery, prized for its stability and its ability to modulate the physicochemical properties of a lead compound.[1][2] This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of various amines to the 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid framework, a key intermediate for library synthesis.

The Prerequisite Step: Saponification of the Ethyl Ester

The common starting material, Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, is an ester. Before any amide coupling can occur, the ethyl ester must be hydrolyzed to the corresponding free carboxylic acid. This process, known as saponification, is a critical and straightforward initial step.[3]

Workflow Overview

The overall process is a two-stage synthetic sequence: first, hydrolysis of the ester to the acid, followed by the coupling of the acid with a desired amine.

G Start Ethyl 4,5,6,7-tetrahydro- 1H-indazole-5-carboxylate Acid 4,5,6,7-Tetrahydro- 1H-indazole-5-carboxylic Acid Start->Acid Saponification (e.g., LiOH, NaOH) Amide Target Amide Derivative Acid->Amide Amide Coupling (e.g., EDC/HOBt or HATU) G cluster_0 Activation Stage cluster_1 Coupling Stage Acid R-COOH Isourea O-Acylisourea (Highly Reactive) Acid->Isourea + EDC EDC EDC->Isourea ActiveEster HOBt Active Ester (Stable Intermediate) Isourea->ActiveEster + HOBt HOBt HOBt HOBt->ActiveEster Amide Target Amide ActiveEster->Amide Amine R'-NH₂ Amine->Amide + G cluster_0 Activation Stage cluster_1 Coupling Stage Acid R-COOH ActiveEster O-Acyl-(7-aza)isourea (Highly Reactive) Acid->ActiveEster + HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster (Deprotonates Acid) Amide Target Amide ActiveEster->Amide Amine R'-NH₂ Amine->Amide +

Sources

The Tetrahydroindazole Scaffold: A Versatile Privileged Structure for the Synthesis of CNS-Targeting Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroindazole Scaffold in CNS Drug Discovery

The 4,5,6,7-tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design and synthesis of compounds targeting the central nervous system (CNS). Its rigid, partially saturated bicyclic core provides a three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for a variety of CNS receptors and enzymes. This unique topology allows for the precise orientation of substituents to interact with specific binding pockets, making it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders.

This guide provides a comprehensive overview of the synthetic utility of the tetrahydroindazole core, focusing on its application in the generation of CNS-targeting agents. We will delve into key synthetic strategies, provide detailed, field-proven protocols for the preparation of exemplary compounds, and discuss the analytical techniques crucial for their characterization. The causality behind experimental choices will be explained to provide researchers with a deeper understanding of the underlying chemical principles.

Pharmacological Relevance: A Scaffold for Diverse CNS Targets

The versatility of the tetrahydroindazole scaffold is underscored by its ability to be adapted to target a wide array of CNS-related proteins. Medicinal chemistry campaigns have successfully developed tetrahydroindazole-based ligands for:

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions. Tetrahydroindazole derivatives have been developed as potent and selective modulators of both σ1 and σ2 receptors, offering valuable tools for studying their pharmacology and potential therapeutic intervention.

  • Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system plays a crucial role in regulating mood, appetite, pain, and memory. Tetrahydroindazole-based compounds have been synthesized as potent cannabinoid receptor 1 (CB1) inverse agonists, with some exhibiting peripheral selectivity, a desirable trait to minimize CNS side effects.[1]

  • Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many neurological diseases. The tetrahydroindazole framework has been successfully employed to generate inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs) and Cyclin-Dependent Kinases (CDKs), which are involved in neuronal apoptosis and cell cycle regulation.[2][3]

Core Synthetic Strategies for Tetrahydroindazole-Based CNS Compounds

The synthesis of functionalized tetrahydroindazoles typically involves a multi-step approach, beginning with the construction of the core bicyclic system, followed by strategic derivatization to introduce the desired pharmacophoric elements.

Construction of the Tetrahydroindazole Core

A common and efficient method for the synthesis of the tetrahydroindazol-4-one core involves the condensation of a 1,3-cyclohexanedione derivative with a substituted hydrazine. This reaction proceeds readily and provides a versatile intermediate for further functionalization.

This protocol describes the synthesis of a key tetrahydroindazole intermediate.

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione (dimedone)

  • Phenylhydrazine

  • Ethanol

  • Alcoholic Sodium Hydroxide (NaOH)

Procedure:

  • A mixture of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) and 4-methylbenzaldehyde (1 mmol) is dissolved in ethanol.[4]

  • Alcoholic NaOH is then added to the solution.[4]

  • The mixture is stirred at room temperature for 1 hour.[4]

  • The resulting precipitate, (E)-5-(4-methylbenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, is collected by filtration, dried, and recrystallized from ethanol.[4]

Expected Outcome:

The desired product is obtained as a solid with a melting point of 172–175°C and a yield of 99%.[4]

Functionalization of the Tetrahydroindazole Core

Once the core is synthesized, further modifications are introduced to modulate the compound's pharmacological profile. Key functionalization strategies include N-arylation and derivatization at other positions of the ring system.

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of C-N bonds, allowing for the introduction of various aryl or heteroaryl groups at the N1 position of the indazole ring. This reaction is often performed under mild conditions and tolerates a wide range of functional groups.[5][6][7]

This protocol provides a general method for the N-arylation of the tetrahydroindazole scaffold.

Materials:

  • 1H-Tetrahydroindazole derivative

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • To a solution of the 1H-tetrahydroindazole (1.0 equiv) in DCM, add the arylboronic acid (1.2 equiv), Cu(OAc)₂ (0.1 equiv), and pyridine (2.0 equiv).

  • Stir the reaction mixture at room temperature and open to the air for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for the formation of C-C bonds. This reaction is particularly useful for introducing aryl or heteroaryl substituents at halogenated positions of the tetrahydroindazole core, such as a bromo-substituted derivative.[8][9][10]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • Bromo-tetrahydroindazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a reaction vessel, combine the bromo-tetrahydroindazole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), ligand (0.1 equiv), and base (2.0 equiv).

  • Add the degassed solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_Workflow cluster_core_synthesis Core Synthesis cluster_functionalization Functionalization A 1,3-Cyclohexanedione C Tetrahydroindazol-4-one Core A->C B Substituted Hydrazine B->C D N-Arylation (Chan-Lam Coupling) C->D Arylboronic Acid, Cu(OAc)₂ E C-C Coupling (Suzuki-Miyaura) C->E Arylboronic Acid, Pd Catalyst F Amide Coupling C->F Amine, Coupling Agent G Functionalized Tetrahydroindazole CNS Compound D->G E->G F->G

Caption: General synthetic strategies for functionalized tetrahydroindazoles.

Data Presentation: Physicochemical and Pharmacological Properties

The following table summarizes key data for representative tetrahydroindazole-based CNS-targeting compounds.

Compound IDTargetActivity (IC₅₀/Kᵢ)Synthetic Route HighlightsReference
THI-01 σ1 ReceptorKᵢ = 15 nMN-arylation via Chan-Lam coupling[11]
THI-02 σ2 ReceptorKᵢ = 25 nMAmide coupling followed by N-alkylation[12]
THI-03 CB1 ReceptorIC₅₀ = 50 nMSuzuki-Miyaura coupling for C-arylation[1]
THI-04 JNK3 KinaseIC₅₀ = 30 nMMulti-step synthesis with core formation and functionalization[3]

Analytical Characterization of Tetrahydroindazole Derivatives

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of tetrahydroindazole derivatives.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals to look for include:

    • The protons on the saturated cyclohexane ring, which typically appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

    • The protons on the pyrazole ring, with the C3-H often appearing as a singlet in the aromatic region.

    • The aromatic protons of any aryl substituents, which will have characteristic splitting patterns depending on the substitution.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the tetrahydroindazol-4-one core is a characteristic signal, typically appearing around δ 190-200 ppm. Aromatic and aliphatic carbons will resonate in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. Electrospray ionization (ESI) is a commonly used technique for the analysis of these compounds.[13] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compounds and for their purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity is determined by integrating the peak area of the desired compound relative to the total peak area.

Conclusion and Future Perspectives

The tetrahydroindazole scaffold continues to be a highly valuable starting point for the development of novel CNS-targeting compounds. The synthetic methodologies outlined in this guide provide a robust foundation for researchers to design and synthesize new derivatives with tailored pharmacological profiles. Future efforts in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of novel functionalizations to further probe the chemical space around this versatile scaffold. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of the next generation of tetrahydroindazole-based CNS therapeutics.

References

  • Iyamu, I. D., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry, 27(10), 1824–1835. [Link]

  • Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 23(7), 1535-1543. [Link]

  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Guesmi, Z., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6897. [Link]

  • Guesmi, Z., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]

  • Siddiqui, A. A., et al. (2017). Indazole compounds and a process for the preparation thereof.
  • Goldstein, D. M., et al. (2013). Indazole carboxamides and their use.
  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]

  • Clark, R. D., et al. (2006). Methods for preparing indazole compounds.
  • Harris, S. F., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]

  • Barbosa, Y. C. M., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 1205–1212. [Link]

  • Meenatchi, C. S., et al. (2016). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 1(5), x160759. [Link]

  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]

  • Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Matthews, J. M., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349. [Link]

  • Kumar, A., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 784-795. [Link]

  • Harris, S. F., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]

  • Martin, B. R., et al. (2011). Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 21(1), 389-392. [Link]

  • Rodríguez-Lozano, M. A., et al. (2024). Synthesis and pharmacological characterization of UVI3502, a novel cannabinoid receptor 1 (CB1) antagonist/inverse agonist. bioRxiv. [Link]

  • Abedinifar, F., et al. (2022). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 19(1), 16-30. [Link]

  • Reddy, T. J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(15), 3878-3881. [Link]

  • Ali, A., et al. (2015). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3364-3369. [Link]

  • Suzuki, A. (1998). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Makarov, A. M., et al. (2015). Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. Russian Chemical Bulletin, 64(10), 2419-2425. [Link]

  • Bakulina, O., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2306–2314. [Link]

  • Wu, G., et al. (2011). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Journal of Molecular Structure, 1006(1-3), 519-523. [Link]

  • Deb, S., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Novel Approaches in Drug Designing & Development, 6(2). [Link]

  • D'Andola, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

  • Hussain, Z., et al. (2023). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 13(1), 1-13. [Link]

  • Salerno, A., & Perillo, I. A. (2005). 1H- and 13C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. [Link]

  • DiPatrizio, N. V., et al. (2011). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. Journal of analytical toxicology, 35(7), 414-421. [Link]

  • Ghorai, P., & Kumar, R. (2020). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. The Journal of Organic Chemistry, 85(15), 10077-10086. [Link]

  • Dey, P. M., & Harborne, J. B. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. [Link]

  • Salerno, A., & Perillo, I. A. (2005). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. PubMed. [Link]

  • Velozo, L. S. M., et al. (2020). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 25(23), 5576. [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Waters Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

Sources

Application Notes and Protocols for 4,5,6,7-Tetrahydroindazole Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological applications of 4,5,6,7-tetrahydroindazole derivatives. This class of heterocyclic compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These notes will delve into the key therapeutic areas where these derivatives show promise, their mechanisms of action, and detailed protocols for their synthesis and biological evaluation.

Introduction to the 4,5,6,7-Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydroindazole core, a fused pyrazole and cyclohexene ring system, offers a unique three-dimensional structure that allows for diverse chemical modifications. This structural versatility has enabled the development of potent and selective ligands for various biological targets, leading to their investigation as anti-inflammatory, anti-cancer, and neurological agents.[1][2][3] The non-planar nature of the tetrahydroindazole ring system often contributes to improved physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.

Key Pharmacological Applications and Mechanisms of Action

Kinase Inhibition: A Dominant Application

A significant area of application for 4,5,6,7-tetrahydroindazole derivatives is in the development of protein kinase inhibitors.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.

ITK, a member of the Tec family of tyrosine kinases, is a key component of the T-cell receptor (TCR) signaling pathway.[4][6] Its role in T-cell activation and differentiation makes it an attractive target for autoimmune and inflammatory diseases like asthma.[4] 4,5,6,7-Tetrahydroindazole derivatives have been developed as potent and selective ITK inhibitors.[4][7]

Mechanism of Action: Upon TCR engagement, a signaling cascade leads to the activation of ITK, which in turn phosphorylates and activates Phospholipase C-γ1 (PLCγ1).[6][8] Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to downstream signaling events that culminate in T-cell activation and cytokine production.[6] 4,5,6,7-Tetrahydroindazole-based ITK inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking T-cell activation.[4]

Signaling Pathway of ITK Inhibition

ITK_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG_IP3 DAG / IP3 PIP2->DAG_IP3 T_Cell_Activation T-Cell Activation & Cytokine Release DAG_IP3->T_Cell_Activation leads to Inhibitor 4,5,6,7-Tetrahydroindazole Derivative Inhibitor->ITK inhibits CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activate Rb_E2F_inactive Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F_inactive partially phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 promotes expression Rb_p p-Rb CyclinE_CDK2->Rb_p hyperphosphorylates E2F_active E2F (Active) Rb_p->E2F_active releases S_Phase_Genes S-Phase Gene Transcription E2F_active->S_Phase_Genes activates Inhibitor 4,5,6,7-Tetrahydroindazole Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: Role of CDK2/Cyclin E in the G1/S cell cycle transition and its inhibition by 4,5,6,7-tetrahydroindazole derivatives.

Sigma-2 (σ2) Receptor Ligands

The sigma-2 (σ2) receptor is overexpressed in a variety of tumor cells and is considered a biomarker for cellular proliferation. [2][9]This has made it an attractive target for both cancer diagnostics and therapeutics. 4,5,6,7-Tetrahydroindazole derivatives have been synthesized and evaluated as potent and selective σ2 receptor ligands. [8][10] Mechanism of Action: The precise signaling pathways of the σ2 receptor are still being elucidated, but it is known to be involved in the regulation of intracellular calcium levels, cell proliferation, and apoptosis. [4][9]Ligands for the σ2 receptor can act as agonists or antagonists. Agonists have been shown to induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and the generation of reactive oxygen species (ROS). [2][4]The development of selective 4,5,6,7-tetrahydroindazole-based σ2 receptor ligands holds promise for targeted cancer therapy. [8][10]

Anti-inflammatory Activity

Several 4,5,6,7-tetrahydroindazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models. [1][9]This activity is often attributed to the inhibition of key inflammatory mediators.

Mechanism of Action: One of the primary mechanisms of anti-inflammatory action for some of these derivatives is the inhibition of cyclooxygenase-2 (COX-2). [9]COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [9]

Experimental Protocols

Protocol 1: General Synthesis of 4,5,6,7-Tetrahydroindazole Derivatives

This protocol describes a general and efficient method for the synthesis of the 4,5,6,7-tetrahydroindazole scaffold via a microwave-assisted Vilsmeier-Haack reaction. [11]This method offers advantages such as high yields, shorter reaction times, and a clean reaction profile. [11] Experimental Workflow

Caption: General workflow for the synthesis of 4,5,6,7-tetrahydroindazole derivatives.

Materials:

  • Substituted cyclohexanone

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Vilsmeier-Haack reagent (prepared from POCl3 and DMF, or a commercially available equivalent)

  • Solvent (e.g., DMF, 1,2-dichloroethane)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted cyclohexanone (1.0 eq) in a suitable solvent such as ethanol. Add the hydrazine derivative (1.1 eq) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Solvent Removal: Remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification.

  • Vilsmeier-Haack Cyclization: To a microwave-safe reaction vessel, add the crude hydrazone and a suitable solvent like DMF. Add the Vilsmeier-Haack reagent (2.0-3.0 eq) dropwise at 0 °C.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) and power for a designated time (e.g., 10-30 minutes).

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4,5,6,7-tetrahydroindazole derivative.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the rate of the cyclization reaction, leading to shorter reaction times and often cleaner product formation compared to conventional heating. [11]* Vilsmeier-Haack Reagent: This reagent acts as both a formylating and a dehydrating agent, facilitating the intramolecular cyclization of the hydrazone to form the stable pyrazole ring.

  • Excess Reagent: Using a slight excess of the hydrazine derivative and the Vilsmeier-Haack reagent ensures the complete conversion of the starting materials.

Protocol 2: In Vitro Kinase Inhibition Assay (ITK and CDK2)

This protocol outlines a general method for determining the inhibitory activity of 4,5,6,7-tetrahydroindazole derivatives against ITK and CDK2 using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. [12][13]This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human ITK or CDK2/Cyclin E enzyme

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (4,5,6,7-tetrahydroindazole derivatives) dissolved in DMSO

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme solution (ITK or CDK2/Cyclin E) in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Luminescent Detection: The ADP-Glo™ assay offers high sensitivity and a broad dynamic range, making it suitable for screening and profiling kinase inhibitors. [12]* ATP Concentration: The ATP concentration should be close to its Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Controls: Including positive (no inhibitor) and negative (no enzyme) controls is essential for data normalization and to ensure the validity of the assay.

Protocol 3: Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [5][14][15]This protocol is suitable for evaluating the anticancer effects of 4,5,6,7-tetrahydroindazole derivatives on various cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4,5,6,7-Tetrahydroindazole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [14]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Causality Behind Experimental Choices:

  • Metabolic Activity as a Readout: The MTT assay relies on the activity of mitochondrial dehydrogenases in viable cells, providing a robust and indirect measure of cell number. [15]* Incubation Time: The duration of compound treatment is crucial and should be optimized based on the expected mechanism of action (e.g., apoptosis may require longer incubation times).

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution, so a solubilization step is necessary before absorbance can be measured accurately. [14]

Data Presentation

Table 1: Representative Biological Activities of 4,5,6,7-Tetrahydroindazole Derivatives

Compound IDTargetAssay TypeIC50 / Ki / ED50Reference
GNE-9822ITKBiochemical Kinase AssayIC50 = 1.2 nM[4]
Analogue 59CDK2/cyclin AEnzyme Inhibition AssayKi = 0.7 µM[5]
Compound 12Sigma-2 ReceptorRadioligand Binding AssayKi = 25.3 nM[8]
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidAnti-inflammatoryCarrageenan-induced paw edema (in vivo)ED50 = 3.5 mg/kg[1]
Compound 2fAnticancer (4T1 cells)Cell Viability AssayIC50 = 0.23 µM[16]
Compound 6aAntituberculosis (M. tuberculosis)MIC AssayMIC = 1.7 µM[13]

Conclusion

The 4,5,6,7-tetrahydroindazole scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant potential as kinase inhibitors, sigma-2 receptor ligands, and anti-inflammatory and anticancer agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and evaluate these promising compounds, facilitating further advancements in the field of medicinal chemistry and drug discovery. The adaptability of the tetrahydroindazole core suggests that future research will continue to uncover new pharmacological applications for this remarkable class of molecules.

References

  • Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. PubMed. Available at: [Link]

  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. Available at: [Link]

  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Ingenta Connect. Available at: [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. Available at: [Link]

  • Progress in the synthesis of 4,5,6,7-tetrahydroindoles. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed. Available at: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed. Available at: [Link]

  • Cyclin-dependent kinase 2. Wikipedia. Available at: [Link]

  • Interleukin-2-inducible T-cell kinase (ITK)—structure and signaling. ResearchGate. Available at: [Link]

  • T-Cell Signaling Regulated by the Tec Family Kinase, Itk. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed. Available at: [Link]

  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Bentham Science. Available at: [Link]

  • (PDF) Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. Available at: [Link]

  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Ingenta Connect. Available at: [Link]

  • Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. PubMed. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • CDK2/cyclin E Kinase Assay Service. Reaction Biology. Available at: [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. Available at: [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Regioselective Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the indazole scaffold. The indazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its synthesis is often plagued by challenges in controlling regioselectivity, particularly during N-alkylation and C-H functionalization.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific issues encountered in the laboratory. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles that govern the outcomes of your reactions.

Part 1: Frequently Asked Questions (FAQs) on Indazole Regioselectivity

This section addresses the most common questions and sources of confusion when working with indazole synthesis.

Q1: Why do I consistently get a mixture of N1 and N2 alkylated products?

The formation of both N1 and N2 isomers during alkylation is the most frequent challenge in indazole chemistry.[5][6][7] This issue arises from the inherent electronic nature of the indazole ring. The indazole anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms.[5] The resulting ratio of N1 to N2 products is highly sensitive to a delicate balance of factors including:

  • Electronic and Steric Effects of Substituents: The nature and position of groups on the indazole ring significantly influence the reaction's outcome.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation to the desired nitrogen.[1][6][8]

  • Nature of the Electrophile: The alkylating agent itself can influence the N1:N2 ratio.[6]

  • Thermodynamic vs. Kinetic Control: The N1-substituted product is often the more thermodynamically stable isomer, while the N2-product can be favored under kinetic control.[6][8]

Q2: What are the primary factors that control N1 vs. N2 regioselectivity?

Regioselectivity is governed by a complex interplay of steric hindrance, electronic effects, and the nature of the ion pair formed between the indazolide anion and the metal cation from the base.[5][6]

  • Base and Solvent System: A strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is widely reported to strongly favor N1-alkylation.[1][5][7] This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 atom and a substituent at the C3 position, thereby sterically blocking the N2 position and directing the electrophile to N1.[5][7] In contrast, using carbonate bases (e.g., Cs₂CO₃, K₂CO₃) in polar aprotic solvents like DMF often leads to mixtures of isomers.[5]

  • Substituents on the Indazole Ring:

    • C3-Substituents: Bulky groups at the C3 position can favor N1 alkylation due to steric hindrance.[6] Electron-rich substituents at C3 have also been shown to promote N1 selectivity with NaH in THF.[7]

    • C7-Substituents: Electron-withdrawing groups such as -NO₂ or -CO₂Me at the C7 position can strongly direct alkylation to the N2 position.[1][8]

Q3: I am struggling to separate the N1 and N2 isomers. What can I do?

The similar polarities of N1 and N2 isomers often make their separation by column chromatography challenging.[5] The most effective strategy is to optimize the reaction to maximize the formation of the desired isomer. If separation is unavoidable, consider the following:

  • High-Performance Column Chromatography: Employ a shallow solvent gradient to improve resolution.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer in the mixture to alter its polarity, facilitate separation, and then remove the directing group.

Part 2: Troubleshooting Guides for Common Synthetic Problems

This section provides a structured approach to diagnosing and solving common issues encountered during the regioselective synthesis of indazoles.

Issue 1: Poor N1:N2 Regioselectivity

Symptoms: Your reaction yields a mixture of N1 and N2 alkylated products with a ratio that is difficult to separate or favors the undesired isomer.

Potential Cause Troubleshooting & Optimization Strategy
Reaction is under kinetic control, favoring the N2 product. To favor the thermodynamic N1 product, try increasing the reaction temperature or extending the reaction time to allow for equilibration.[9]
Inappropriate base/solvent combination. For N1 selectivity, the combination of NaH in THF is the most widely reported and effective system.[1][5][7] Avoid polar aprotic solvents like DMF or DMSO with carbonate bases if N1 is the target.
Electronic effects of substituents disfavor N1 alkylation. Electron-withdrawing groups at the C7 position strongly favor N2 alkylation.[1][8] If your substrate has such a group, achieving high N1 selectivity via direct alkylation may be challenging. Consider alternative synthetic strategies.
Steric hindrance at the N1 position. Bulky substituents at the C7 position can sterically block the N1 position, leading to preferential N2 alkylation.[9]
Issue 2: Low or No Conversion

Symptoms: The reaction does not proceed to completion, leaving a significant amount of starting indazole.

Potential Cause Troubleshooting & Optimization Strategy
Insufficiently strong base. If using carbonate bases with THF, the reaction may be sluggish.[5] Switch to a stronger base like NaH or consider using a different solvent system such as dioxane at elevated temperatures.[5]
Poor solubility of the base or indazole salt. Ensure adequate stirring and consider sonication to aid in the dissolution of the base. For poorly soluble indazole salts, a more polar solvent might be necessary, but be mindful of its effect on regioselectivity.
Unreactive alkylating agent. If using a less reactive electrophile like an alkyl chloride, consider converting it to a more reactive species with a better leaving group, such as a tosylate or iodide.[5]
Sterically hindered substrate. For sterically demanding indazoles or electrophiles, longer reaction times or higher temperatures may be required.[5]
Issue 3: Challenges in C-H Functionalization

Symptoms: Attempts at direct C-H functionalization of the indazole ring result in low yields, no reaction, or lack of regioselectivity.

Potential Cause Troubleshooting & Optimization Strategy
Inertness of C-H bonds. Direct C-H functionalization of indazoles can be difficult due to the relative stability of the C-H bonds.[9] Success is highly dependent on the targeted position and the catalytic system employed.
Incorrect catalyst or reaction conditions. C-H functionalization is highly specific to the catalyst and directing group used. Consult recent literature for catalytic systems known to be effective for the desired transformation on the indazole scaffold.[10][11][12]
Use of Protecting Groups. For C3-functionalization, regioselective protection of N2 with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) can be employed to direct lithiation to the C3 position, followed by reaction with an electrophile.[13]

Part 3: Experimental Protocols and Methodologies

The following protocols are provided as a starting point and may require optimization based on your specific substrate and desired product.

Protocol 1: General Procedure for Highly N1-Regioselective Alkylation

This protocol is adapted from methodologies that have demonstrated high N1-selectivity for a range of indazole substrates.[1][8]

Workflow for N1-Selective Alkylation

G Indazole Substituted Indazole NaH NaH (1.1 eq) in THF Indazole->NaH 1. Stir Stir at 0 °C to RT NaH->Stir 2. Electrophile Add Alkyl Halide (1.2 eq) Stir->Electrophile 3. Reaction React at RT to 50 °C Electrophile->Reaction 4. Quench Quench with aq. NH4Cl Reaction->Quench 5. Workup Extraction & Workup Quench->Workup 6. Purify Column Chromatography Workup->Purify 7. Product N1-Alkylated Indazole Purify->Product

Caption: Step-by-step workflow for N1-selective indazole alkylation.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF, add the substituted 1H-indazole (1.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be required.[14]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.[5]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Protocol 2: General Procedure for N2-Regioselective Synthesis

Achieving high N2 selectivity can be more substrate-dependent. Mitsunobu conditions or specific catalytic systems are often employed.[8] Another approach involves a mild, one-pot condensation-Cadogan reductive cyclization.[15]

Logical Relationship for N2-Selectivity

G cluster_conditions Reaction Conditions cluster_outcome Preferential Outcome Kinetic_Control Kinetic Control N2_Product N2-Alkylated Indazole Kinetic_Control->N2_Product Mitsunobu Mitsunobu Conditions Mitsunobu->N2_Product Acidic_Media Acidic Media Acidic_Media->N2_Product C7_EWG C7 EWG C7_EWG->N2_Product

Caption: Key factors promoting N2-regioselective functionalization.

Step-by-Step Methodology (Mitsunobu Conditions):

  • Dissolve the substituted 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the N2-alkylated product. Note that separation from triphenylphosphine oxide can sometimes be challenging.

References

  • Alam, S. & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • Various Authors. (2015-2024). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Alam, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1950. Available at: [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Alam, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Various Authors. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4227. Available at: [Link]

  • Various Authors. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Organic Chemistry Portal. (2022). 2H-Indazole synthesis. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Lin, M.-H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar.
  • Lin, M.-H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 13(47), 11519-11528. Available at: [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(73), 10732-10735. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021).
  • Wang, D. H., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Organic Letters, 14(6), 1492-1495. Available at: [Link]

  • Various Authors. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides and Nucleic Acids, 23(1-2), 227-37. Available at: [Link]

  • Kumar, A., & Sakhuja, R. (2022). Direct Catalytic Functionalization of Indazole Derivatives.
  • Various Authors. (2020). C-H functionalization of 2H-indazole.
  • Various Authors. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(11), e202200158. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Organic Chemistry Portal. (2012-2019). Indazole synthesis. Available at: [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184. Available at: [Link]

  • Chen, Y., et al. (2023). Direct Indazole Synthesis via Ruthenium(II)-Catalyzed Acceptorless Dehydrogenative Annulation of Alcohols and Arylhydrazines. Organic Letters.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. Available at: [Link]

  • Kingsbury, W. D., et al. (1976). Synthesis of 1- and 2-substituted indazoles as anthelmintic agents. Journal of Medicinal Chemistry, 19(6), 839-840. Available at: [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem.
  • Various Authors. (2017). Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion.
  • Dong, L., et al. (2023).
  • Various Authors. (2024).

Sources

Technical Support Center: Optimization of Reaction Conditions for High-Yield Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges in achieving high-yield synthesis of the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, making the optimization of its synthesis a critical endeavor.[1][2]

Section 1: Troubleshooting Common Issues in Indazole Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My indazole synthesis is resulting in a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in indazole synthesis are a frequent challenge and can often be attributed to several key factors. Systematically investigating these will help pinpoint the issue.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For many indazole syntheses, yields increase with temperature up to an optimal point, after which side reactions may dominate, leading to a decrease in yield.[3] For instance, in one study, 110°C was found to be the optimal temperature, with higher temperatures leading to diminished returns.[3] It is crucial to perform a temperature optimization study for your specific substrate and reaction type.

  • Incorrect Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents like DMSO and DMF often provide higher yields compared to protic or nonpolar solvents.[2][4] The choice of solvent can also play a role in directing N1 versus N2 substitution on the indazole ring.[5]

  • Catalyst Inefficiency or Absence: Many modern indazole syntheses rely on catalysts to proceed efficiently.[6] Transition-metal catalysts, particularly those based on palladium and copper, are common.[7][8][9] Acid-base catalysts can also be effective.[6] If you are using a catalyst, ensure it is active and used at the correct loading. In some cases, a catalyst-free approach may be viable but often requires harsher conditions.[3]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] An inadequate reaction time will lead to incomplete conversion of starting materials.

  • Side Reactions: The formation of byproducts is a common cause of low yields.[5] These can include hydrazone and dimer formation, or the formation of undesired regioisomers (see Q2).[2] Careful control of reaction conditions can help minimize these.

Q2: I am observing the formation of both N1- and N2-substituted indazole isomers. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity between the N1 and N2 positions of the indazole ring is a significant challenge due to annular tautomerism, with the 1H-tautomer being generally more stable.[11][12] The formation of a mixture of N1 and N2 products is a common issue in alkylation and acylation reactions.[12]

Several factors influence the N1 vs. N2 selectivity:

  • Base and Solvent System: The choice of base and solvent is crucial. For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often favors the formation of the N1 isomer.[5] In contrast, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) tend to favor the N2 isomer.[5]

  • Steric and Electronic Effects: The substituents on the indazole ring can direct the substitution. Bulky substituents at the C3 position can sterically hinder the N2 position, thus promoting N1-alkylation.[5][13] Conversely, electron-withdrawing groups at the C7 position can favor N2-alkylation.[5]

  • Reaction Temperature: Lower temperatures may favor the kinetically controlled N2 product, while higher temperatures can allow for equilibration to the thermodynamically more stable N1 product.[5]

Q3: My purification process is difficult, and I'm struggling to isolate a pure product. What are the best practices for indazole purification?

A3: Purification of indazole derivatives can be challenging due to their physical properties and the potential for isomeric impurities.

  • Column Chromatography: This is a standard method for separating isomeric mixtures and removing impurities.[14] Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.[14] Screening different solvents is often necessary to find the optimal conditions.

  • Vacuum Distillation: For compounds that are thermally stable and have a suitable boiling point, vacuum distillation can be an excellent purification technique, particularly for removing non-volatile impurities.[15]

  • Acid-Base Extraction: The basic nature of the indazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The indazole will move into the aqueous layer as its protonated salt. After separating the layers, the aqueous layer is basified to precipitate the purified indazole, which can then be extracted back into an organic solvent.[15]

Section 2: Frequently Asked Questions (FAQs)

What are the most common synthetic routes to indazoles?

There are numerous methods for synthesizing the indazole core.[2][11][16] Some of the classical and widely used methods include:

  • Fischer Indazole Synthesis: One of the earliest reported methods.[2]

  • Davis-Beirut Reaction: A method for constructing 2H-indazoles.[5]

  • Sundberg Synthesis

  • Intramolecular Ullmann-Type Reactions: A modern approach that can be effective but may present challenges with reactivity and thermal hazards.[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods offer high yields and broad functional group tolerance.[2]

How does water content affect my reaction?

The presence of water can have a significant, and sometimes counterintuitive, effect. In certain reactions, such as the Davis-Beirut synthesis, the addition of a small amount of water can dramatically increase the yield.[5] However, excessive water can lead to a sharp decrease in yield due to competing side reactions.[5] Therefore, the optimal water content must be determined empirically for your specific reaction.

What are the key safety precautions to consider during indazole synthesis?

Many reagents used in indazole synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrazine and its derivatives: Highly toxic and corrosive.[10]

  • Strong acids and bases: Corrosive and can cause severe burns.

  • Transition metal catalysts: Can be toxic and require proper disposal.

  • Flammable solvents: Pose a fire risk.

Section 3: Optimized Experimental Protocols and Data

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key reaction parameters that can be optimized for high-yield indazole synthesis.

Table 1: Effect of Temperature on Indazole Synthesis Yield

EntryTemperature (°C)Yield (%)Reference
18066[3]
29075[3]
310082[3]
411095[3]
512088[3]

Table 2: Effect of Solvent on 1H-Indazole Synthesis Yield

EntrySolventYield (%)Reference
1Water45[4]
2Ethanol60[4]
3Acetonitrile72[4]
4Dichloromethane55[4]
5Toluene68[4]
6DMSO92[4]
Experimental Protocol: A General Procedure for Palladium-Catalyzed Indazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.[2]

  • Reaction Setup: To an oven-dried reaction vessel, add the o-haloaryl ketone/aldehyde (1.0 mmol), hydrazine derivative (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the optimized temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Concepts

Diagram 1: General Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_catalyst Is Catalyst Active/Present? check_solvent->check_catalyst Yes change_solvent Screen Solvents check_solvent->change_solvent No check_time Is Reaction Complete? check_catalyst->check_time Yes check_catalyst_loading Optimize Catalyst/Loading check_catalyst->check_catalyst_loading No check_side_reactions Are Side Reactions Occurring? check_time->check_side_reactions Yes increase_time Increase Reaction Time check_time->increase_time No modify_conditions Modify Conditions to Minimize Side Reactions check_side_reactions->modify_conditions Yes end High Yield Achieved check_side_reactions->end No optimize_temp->check_solvent change_solvent->check_catalyst check_catalyst_loading->check_time increase_time->check_side_reactions modify_conditions->end

Caption: A decision tree for troubleshooting low-yield indazole synthesis.

Diagram 2: Factors Influencing N1 vs. N2 Regioselectivity

G regioselectivity {Regioselectivity (N1 vs. N2)} base_solvent base_solvent regioselectivity->base_solvent steric_electronic steric_electronic regioselectivity->steric_electronic temperature temperature regioselectivity->temperature

Caption: Key factors that determine the outcome of N1 versus N2 substitution.

References

Sources

Technical Support Center: Purification of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, medicinal chemists, and process development scientists working with Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. The unique physicochemical properties of the tetrahydroindazole scaffold, particularly the presence of a basic nitrogenous ring system and an ester functional group, can present specific challenges during purification. This document provides in-depth troubleshooting advice and detailed protocols to address common issues encountered in the laboratory, ensuring the attainment of high-purity material essential for downstream applications.

Section 1: FAQs - Initial Characterization & Purity Assessment

This section addresses preliminary questions that arise after synthesis and before embarking on a purification strategy.

Q1: My initial ¹H NMR spectrum of the crude product has more peaks than I expect. What are the likely culprits?

A1: Unexpected peaks in the NMR spectrum of crude this compound are common and can typically be attributed to several sources:

  • Residual Solvents: Solvents used in the reaction or initial workup are a primary source of extra peaks. Common examples include ethyl acetate, dichloromethane, ethanol, or hexane.[1] Cross-reference the chemical shifts of your unknown peaks with standard solvent charts.

  • Unreacted Starting Materials: Depending on the synthetic route, which often involves a cyclocondensation reaction, you may have residual starting materials.[2][3]

  • Regioisomers: The formation of the indazole ring can sometimes lead to the generation of regioisomers, which would have distinct but similar NMR spectra. Careful analysis of 2D NMR data (COSY, HSQC/HMBC) may be required to identify these.

  • Side-Products: Incomplete cyclization or side-reactions can lead to various impurities that will complicate the spectrum.

Q2: I have a very broad singlet in my ¹H NMR that integrates to one proton. It disappears when I perform a D₂O shake. What is this signal?

A2: This is a classic indicator of an exchangeable proton. For this molecule, the signal corresponds to the N-H proton of the indazole ring.[1] Its broadness is due to quadrupole coupling with the nitrogen atom and chemical exchange. The addition of deuterium oxide (D₂O) results in a proton-deuterium exchange (N-H → N-D), and since deuterium is not observed in ¹H NMR, the signal disappears, confirming its identity.

Q3: What are the key spectroscopic features I should look for to confirm the identity of the target compound?

A3: While a definitive analysis requires comparison to a standard, the following are characteristic signals for this structural class. For a structurally related compound, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, key ¹H NMR signals include a triplet around δ 1.3 ppm for the ester's methyl group (CH₃), a quartet around δ 4.3 ppm for the ester's methylene group (OCH₂), and a series of multiplets between δ 2.5–3.0 ppm for the cyclohexyl protons.[2] The mass spectrum (ESI+) should show a prominent peak for the protonated molecule [M+H]⁺.[2]

Section 2: Troubleshooting Guide - Flash Column Chromatography

Flash chromatography is the most common method for purifying this compound. However, its amphipathic nature and basicity can cause issues.

General Workflow for Chromatographic Purification

Chromatography Workflow Crude Crude Product TLC_Screen TLC Screening (Multiple Solvent Systems) Crude->TLC_Screen Decision Good Separation & Rf ~0.3? TLC_Screen->Decision Column Prepare & Run Flash Column Decision->Column Yes Optimize Optimize Conditions (See Troubleshooting) Decision->Optimize No Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Final_QC Final Purity Check (NMR, LC-MS) Combine->Final_QC Optimize->TLC_Screen

Caption: Workflow for chromatographic purification.

Q1: My compound is streaking badly on the silica TLC plate and I get broad, tailing peaks from my column. What is causing this?

A1: This is the most frequent issue encountered with basic compounds like indazoles on standard silica gel.

  • Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your indazole ring can undergo strong acid-base interactions with these sites. This causes a portion of your compound to "stick" to the silica and elute slowly, resulting in significant tailing.

  • Solution: Add a basic modifier to your mobile phase to neutralize the acidic silanol sites. The most common choice is triethylamine (TEA) or pyridine at a concentration of 0.1-1%.[4] This simple addition will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly, resulting in sharper peaks and better separation.

Q2: I can't get good separation between my product and a persistent impurity. How can I improve the resolution?

A2: Improving separation requires modifying the selectivity of your chromatographic system.

  • Optimize the Mobile Phase: If you are using a standard system like ethyl acetate/hexane, try switching to a different solvent mixture with different properties. For example, using dichloromethane/methanol can alter the interactions and improve separation.[4]

  • Switch to Gradient Elution: If you are using a single (isocratic) solvent mixture, switching to a gradient is highly effective. Start with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane) and gradually increase the polarity over the course of the run (e.g., to 50% EtOAc in Hexane). This will help elute more tightly-bound compounds as sharper bands and can resolve components with close Rf values.[4]

  • Change the Stationary Phase: If silica gel is not providing adequate separation even after optimization, consider an alternative. For basic compounds, neutral or basic alumina can be an excellent choice as it eliminates the acidic interactions that cause tailing and may offer different selectivity.[4]

Q3: My recovery yield from the column is very low. Where could my compound have gone?

A3: Low recovery can be frustrating. The cause is often either irreversible binding or premature elution.

  • Irreversible Binding: If the interaction with the silica gel is too strong (especially without a basic modifier), some of your compound may not elute from the column at all. Always use TEA in your eluent for this class of compounds.

  • Improper Sample Loading: Loading the sample in a large volume of a strong solvent can cause the band to spread and co-elute with impurities. For best results, use a dry loading technique.[4] Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, leading to much sharper bands and improved separation.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique for final polishing if the compound is sufficiently pure (>90%) and crystalline.

Decision Tree for Recrystallization Troubleshooting

Recrystallization Troubleshooting Start Dissolved Crude in Hot Solvent Cooling Cooling Solution Start->Cooling Problem What Happened? Cooling->Problem OiledOut Compound 'Oiled Out' Problem->OiledOut Liquid Layer NoCrystals No Crystals Formed Problem->NoCrystals Clear Solution Success Crystals Formed Problem->Success Solid Precipitate Sol1 1. Re-heat to dissolve. 2. Add more solvent. 3. Cool very slowly. OiledOut->Sol1 Sol2 1. Scratch flask sides. 2. Add a seed crystal. 3. Reduce solvent volume. 4. Try different solvent. NoCrystals->Sol2

Caption: Decision tree for common recrystallization problems.

Q1: My compound "oils out" as a liquid instead of forming solid crystals when the solution cools. What should I do?

A1: "Oiling out" is a common problem that occurs when the solubility of a compound drops so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated liquid.[4]

  • Causality: This is often caused by cooling the solution too quickly or having too high a concentration of the compound.

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add more solvent (10-20% increase) to lower the concentration.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, perhaps insulated with glass wool or a towel, before moving it to an ice bath. Rapid cooling in an ice bath is a frequent cause of this issue.[4]

Q2: The solution is cold but no crystals have formed. Is the experiment a failure?

A2: Not necessarily. This indicates that you have a stable supersaturated solution. You need to induce nucleation.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a tiny amount of pure solid, add a single crystal to the solution. It will act as a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is simply too dilute, carefully evaporate some of the solvent and attempt to cool it again.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol has been used successfully for similar indazole derivatives.[5][6]

  • Screening Protocol:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.

    • If the solid is insoluble in a solvent at room temperature, heat the tube gently. A good solvent will dissolve the solid upon heating.

    • Allow the heated solutions to cool. The solvent that produces a good yield of crystalline solid is your best choice.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

  • TLC Analysis & Solvent Selection:

    • Develop a TLC system using Ethyl Acetate (EtOAc) and Hexane. Spot your crude material on a silica plate.

    • Find a solvent ratio that gives your target compound an Rf value of approximately 0.25-0.35.

    • If tailing is observed, prepare your chosen eluent with an added 0.5% triethylamine (e.g., for 400 mL of eluent, add 2 mL of TEA).

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 1:30 to 1:100 ratio of sample weight to silica weight).

    • Pack the column using the chosen eluent (containing TEA) as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (~1g) in a minimal volume of dichloromethane or methanol (e.g., 5-10 mL).

    • Add 2-3g of silica gel to this solution.

    • Gently swirl and then evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Using positive pressure (flash), begin eluting the sample, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Product Isolation:

    • Combine the fractions that contain only your pure product.

    • Remove the solvent using a rotary evaporator. The TEA is volatile and should be removed under high vacuum.

    • Dry the resulting solid under high vacuum to remove any final traces of solvent.

Protocol 2: Recrystallization

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask (not a beaker, to reduce solvent evaporation).

    • Add the minimum amount of your chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Decolorization (Optional):

    • If the solution is highly colored from impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this time.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to air dry or place them in a vacuum oven.

Section 5: Data Summary Tables

Table 1: Common Solvent Systems for Chromatography of Indazole Derivatives

Solvent SystemPolarityTypical ApplicationNotes
Ethyl Acetate / HexaneLow to MediumGood starting point for general purification.Most commonly used system.
Dichloromethane / MethanolMedium to HighFor separating more polar compounds.Methanol is a strong solvent; start with low percentages (1-5%).
Chloroform / MethanolMedium to HighAn alternative to DCM/MeOH.Use in a well-ventilated fume hood.

Table 2: Purification Troubleshooting Summary

IssueProbable CauseRecommended Solution(s)
Tailing on Column Acid-base interaction between basic product and acidic silica.Add 0.5% Triethylamine to the eluent.[4]
Poor Separation Compounds have similar polarity in the chosen eluent.Switch to a gradient elution; try a different solvent system (e.g., DCM/MeOH).[4]
"Oiling Out" Solution is too concentrated or cooled too quickly.Re-heat, add more solvent, and allow to cool slowly.[4]
No Crystals Form Stable supersaturated solution.Scratch the flask with a glass rod; add a seed crystal.
Low Yield Irreversible binding to silica or co-elution.Use TEA in eluent; employ dry loading technique.[4]

References

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
  • Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. (n.d.). National Institutes of Health.
  • 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Vulcanchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health.
  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. (n.d.). National Institutes of Health.

Sources

Technical Support Center: Troubleshooting Side Product Formation in 4,5,6,7-Tetrahydro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-1H-indazoles. This structural motif is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in therapeutics targeting everything from oncology to inflammatory diseases.[1][2] Its synthesis, most commonly achieved through the condensation of a cyclic 1,3-dicarbonyl equivalent with a hydrazine, is powerful yet prone to specific side reactions that can complicate downstream processes and reduce yields.

This guide is structured as a series of troubleshooting scenarios in a question-and-answer format. It moves beyond simple procedural lists to explain the chemical logic behind the formation of common side products and provides actionable, field-proven strategies to mitigate them.

Primary Troubleshooting Guide: Diagnosis and Resolution

Q1: My reaction with a substituted hydrazine yielded a mixture of two very similar products that are nearly inseparable by column chromatography. What are they, and how can I synthesize the desired isomer selectively?

A1: Diagnosis: Formation of N-1 and N-2 Regioisomers

This is the most frequent and challenging issue when using N-substituted hydrazines. The indazole core has two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation or arylation can occur at either site, leading to a mixture of regioisomers.[3] The isolation of the desired isomer can be exceptionally difficult and detrimental to the overall yield.[4]

Causality & Mechanism:

The ratio of N-1 to N-2 products is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions like the choice of base and solvent.[3]

  • Steric Hindrance: Bulky substituents on the hydrazine or near the N-1 position of the indazole ring will sterically favor substitution at the less hindered N-2 position.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring, particularly at the C7 position, can significantly favor the formation of the N-2 isomer.[3]

  • Reaction Conditions: The choice of base and solvent system can stabilize one tautomeric intermediate over the other, thereby directing the regiochemical outcome. For instance, sodium hydride in THF is a combination often reported to favor N-1 alkylation for many indazole scaffolds.[3]

G cluster_start Starting Tetrahydroindazole cluster_products Regioisomeric Products Start 4,5,6,7-Tetrahydro-1H-indazole N1_Product N-1 Substituted Isomer (Thermodynamically Favored) Start->N1_Product R-X, Base N2_Product N-2 Substituted Isomer (Kinetically Favored/Sterically Driven) Start->N2_Product R-X, Base

Figure 1: Competing pathways for N-1 and N-2 regioisomer formation.

Troubleshooting and Prevention:

  • Optimize the Base and Solvent System: This is the most critical factor. For N-1 selectivity, a common starting point is using a strong, non-nucleophilic hydride base in an aprotic solvent.

    • Protocol for N-1 Selectivity: Use Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). The NaH deprotonates the indazole, and the resulting sodium salt often favors alkylation at the N-1 position.[3]

  • Control Temperature: Perform the deprotonation at 0 °C before adding the electrophile (alkyl/aryl halide) and then allow the reaction to warm to room temperature. This can help control the kinetic (N-2) versus thermodynamic (N-1) pathways.

  • Consider the Electrophile: Highly reactive electrophiles (e.g., methyl iodide) may lead to lower selectivity. If possible, using a less reactive electrophile (e.g., an alkyl bromide or tosylate) can improve the N-1:N-2 ratio.

ConditionPredominant IsomerRationale
NaH in THF N-1Favors the thermodynamic product for many substrates.[3]
K₂CO₃ in DMF Mixture (often ~1:1)Common conditions that often result in poor selectivity.[4]
Cs₂CO₃ in Acetonitrile VariesCan favor N-2, especially with sterically hindered indazoles.
Bulky C-7 Substituent N-2Steric hindrance near N-1 directs substitution to N-2.[3]
Q2: My reaction has stalled. TLC analysis shows consumption of the starting dicarbonyl, but the major spot is not my target product. What is this intermediate?

A2: Diagnosis: Hydrazone Intermediate Formation

The reaction has likely stopped at the hydrazone stage, failing to complete the final intramolecular cyclization and dehydration step to form the pyrazole ring. This is particularly common when using less reactive hydrazines (e.g., phenylhydrazine) or when the reaction conditions are too mild.[5]

Causality & Mechanism:

The synthesis is a two-step process: (1) nucleophilic attack of the hydrazine onto a carbonyl group to form a hydrazone, and (2) intramolecular cyclization of the second nitrogen onto the remaining carbonyl, followed by elimination of water. The second step is often the rate-limiting one and may require acid catalysis to protonate the carbonyl, making it more electrophilic.

G Start 2-Acetylcyclohexanone + Hydrazine Hydrazone Hydrazone Intermediate (Reaction Stall Point) Start->Hydrazone Step 1: Condensation Product Desired Tetrahydroindazole Hydrazone->Product Step 2: Cyclization (Often Rate-Limiting)

Figure 2: The reaction pathway showing the stable hydrazone intermediate.

Troubleshooting and Prevention:

  • Introduce an Acid Catalyst: Add a catalytic amount of acetic acid or p-toluenesulfonic acid (p-TsOH) to the reaction mixture. This will protonate the second carbonyl, activating it for the intramolecular cyclization. Many standard procedures include acetic acid for this exact reason.[6]

  • Increase Reaction Temperature: If catalysis is insufficient, increasing the temperature (refluxing in a higher-boiling solvent like ethanol or toluene) can provide the necessary activation energy to overcome the barrier to cyclization.

  • Use a Dean-Stark Trap: If the reaction is performed in a suitable solvent (e.g., toluene), using a Dean-Stark apparatus to remove the water formed during the reaction will drive the equilibrium towards the cyclized product, in accordance with Le Châtelier's principle.

Q3: My product looked clean after the initial workup, but after purification on a silica gel column, I see a new, more polar spot on the TLC, and the NMR shows aromatic protons. What is this side product?

A3: Diagnosis: Oxidation to Aromatic Indazole

The tetrahydro-fused ring of your product is susceptible to oxidation, leading to the formation of the corresponding fully aromatic indazole. This dehydrogenation can be catalyzed by air (autoxidation), acid, or trace metal impurities, and it is often inadvertently promoted by the slightly acidic surface of silica gel during column chromatography.[7]

Causality & Mechanism:

The saturated cyclohexane ring can undergo a formal loss of hydrogen atoms (H₂) to achieve the lower-energy, thermodynamically stable aromatic state of the indazole core. This process is often irreversible and results in a side product with distinctly different polarity and spectroscopic properties.

Troubleshooting and Prevention:

  • Minimize Exposure to Air and Acid: During workup and storage, handle the material under an inert atmosphere (nitrogen or argon) whenever possible. Use neutralized glassware and de-gassed solvents to minimize exposure to oxygen.

  • Modify Chromatographic Conditions:

    • Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites.

    • Use Alternative Media: If the product is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase).

    • Work Quickly: Do not let the product sit on the column for extended periods. Elute the compound as efficiently as possible.

  • Purify via Recrystallization: If the product is a solid and sufficiently pure, recrystallization is the preferred method as it avoids contact with chromatographic media altogether.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable general protocol for synthesizing the parent 4,5,6,7-tetrahydro-1H-indazole? A: The condensation of 2-(hydroxymethylene)cyclohexanone (or its equivalent) with hydrazine hydrate in a protic solvent like ethanol is a robust and widely cited method. The reaction is typically heated to reflux for several hours.

Q: How can I distinguish N-1 and N-2 isomers using ¹H NMR? A: The most reliable method is a 2D NMR technique, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC). For N-1 isomers, a NOE correlation is often observed between the protons of the N-substituent and the H-7 proton on the indazole ring. For N-2 isomers, a correlation would be expected with the H-3 proton.

Q: My reaction is low-yielding with a complex mixture of byproducts. Where should I start troubleshooting? A: Always begin by verifying the purity of your starting materials. The cyclic 1,3-dicarbonyl starting material can be unstable and may undergo self-condensation or decomposition. Ensure your hydrazine is of high quality. Run the reaction under a strict inert atmosphere and use anhydrous solvents to prevent side reactions catalyzed by water or oxygen. If the problem persists, consider lowering the reaction temperature.

Key Experimental Protocols

Protocol 1: General Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

This protocol is adapted from common literature procedures for the condensation of a β-keto ester equivalent with hydrazine.[6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetylcyclohexanone (1.0 eq).

  • Reagent Addition: Dissolve the ketone in ethanol (approx. 0.5 M concentration). Add hydrazine hydrate (1.1 eq) dropwise, followed by glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC, observing the consumption of the starting ketone.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final product.

Protocol 2: Troubleshooting Flowchart

G Start Reaction Issue: Low Yield / Impure Product TLC_Check Analyze Crude TLC Start->TLC_Check Two_Spots Two Close Spots? TLC_Check->Two_Spots Multiple Products Stalled Starting Material Gone, New Intermediate Spot? Two_Spots->Stalled No Regioisomers Diagnosis: N-1/N-2 Regioisomers Solution: Optimize Base/Solvent (e.g., NaH/THF) Two_Spots->Regioisomers Yes Oxidized New Aromatic Spot After Chromatography? Stalled->Oxidized No Hydrazone Diagnosis: Stalled at Hydrazone Solution: Add Acid Catalyst (AcOH), Increase Temp Stalled->Hydrazone Yes Oxidation Diagnosis: Oxidation Solution: Neutralize Silica, Use Inert Atmosphere Oxidized->Oxidation Yes End Clean Product Regioisomers->End Hydrazone->End Oxidation->End

Figure 3: A logical workflow for troubleshooting common synthesis issues.

References
  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7670-7681. Available at: [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(7), 1205–1237. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89, 1429–1434. Available at: [Link]

  • Wang, T., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 796-802. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. Available at: [Link]

  • Krystof, V., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic Chemistry, 115, 105211. Available at: [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4280-4302. Available at: [Link]

  • Lee, N., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(10), 2123-2127. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1950. Available at: [Link]

  • Wang, T., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 179, 797-813. Available at: [Link]

  • ChemInform. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform, 41(25). Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Kumar, P., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 1901-1904. Available at: [Link]

  • de la Torre, A. F., et al. (2018). Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. ChemistrySelect, 3(42), 11871-11875. Available at: [Link]

Sources

Technical Support Center: A Guide to Scalable Production of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale discovery to larger, more robust production. Indazole derivatives are a critical class of heterocyclic compounds, serving as privileged scaffolds in medicinal chemistry for developing novel therapeutics.[1][2][3] The successful and efficient production of this specific tetrahydroindazole intermediate is often a key step in the drug development pipeline.[4][5]

This document moves beyond a simple recitation of procedures to provide in-depth troubleshooting, answers to frequently asked questions, and the causal reasoning behind our recommended protocols. Our goal is to empower you with the knowledge to not only replicate a synthesis but to understand, optimize, and scale it with confidence.

Section 1: Synthesis Overview and Core Mechanism

The most common and scalable approach to synthesizing this compound involves a condensation and cyclization reaction between a suitable cyclic β-keto ester and hydrazine. The typical starting material is a derivative of Hagemann's ester, specifically ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate or its equivalent.

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The hydrazine molecule, acting as a dinucleophile, attacks one of the carbonyl groups of the dicarbonyl starting material.

  • Condensation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: A final dehydration step results in the formation of the stable, fused pyrazole ring, yielding the desired tetrahydroindazole product.

An acidic catalyst, such as acetic acid, is typically employed to facilitate the dehydration steps.

G cluster_process Reaction Process A Ethyl 2-formyl-4-oxocyclohexane-1-carboxylate C Nucleophilic Attack & Condensation A->C B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D Intramolecular Cyclization & Dehydration C->D  Hydrazone Intermediate   E Ethyl 4,5,6,7-tetrahydro- 1H-indazole-5-carboxylate D->E

Caption: Generalized reaction workflow for tetrahydroindazole synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and scale-up process in a direct question-and-answer format.

Question 1: My reaction yield is low or inconsistent. What are the likely causes and how can I fix it?

Answer: Low yield is the most common challenge, often stemming from several factors. A systematic approach is required to diagnose the issue.

  • Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing, which becomes more prominent at a larger scale.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature by 5-10 °C increments. Ensure agitation is sufficient to maintain a homogeneous mixture, especially in larger reactors.

  • Probable Cause 2: Side Reactions. The formation of byproducts is a major cause of yield loss. A common side reaction is the formation of a di-hydrazone or other condensation products.

    • Solution: Control the stoichiometry precisely. While a slight excess of hydrazine can help drive the reaction, a large excess can promote side reactions. The rate of addition is also critical; adding the hydrazine slowly and maintaining a controlled temperature can significantly minimize byproduct formation.

  • Probable Cause 3: Product Degradation. The target molecule can be sensitive to excessively high temperatures or prolonged exposure to acidic conditions, leading to degradation or aromatization.

    • Solution: Avoid excessive heating. If the reaction requires elevated temperatures, perform time-course studies to find the optimal balance between reaction rate and product stability. After the reaction is complete, neutralize the catalyst promptly during the workup.

G start Low Yield Observed check_completion Analyze Reaction Mixture (TLC, LC-MS) start->check_completion is_sm Starting Material Present? check_completion->is_sm optimize_rxn Action: • Increase reaction time • Cautiously raise temperature • Improve agitation is_sm->optimize_rxn Yes is_impurity Significant Impurities Present? is_sm->is_impurity No end Yield Improved optimize_rxn->end optimize_conditions Action: • Control stoichiometry • Slow reagent addition • Optimize temperature is_impurity->optimize_conditions Yes check_workup Review Workup & Purification Process is_impurity->check_workup No optimize_conditions->end optimize_purification Action: • Re-evaluate extraction pH • Develop crystallization protocol • Screen chromatography conditions check_workup->optimize_purification optimize_purification->end

Caption: A workflow for troubleshooting low reaction yield.

Question 2: The reaction seems to generate a significant exotherm upon adding hydrazine. How can I manage this safely during scale-up?

Answer: The initial condensation of hydrazine with a carbonyl is often exothermic. While manageable in a small flask cooled by an ice bath, this can become a serious safety hazard on a larger scale, potentially leading to a runaway reaction.

  • Engineering Controls: Use a jacketed reactor with an efficient cooling system (chiller). Ensure the reactor is equipped with a temperature probe and an emergency quenching plan.

  • Procedural Controls:

    • Dilution: Run the reaction at a lower concentration. While this may increase reactor time, it provides a larger thermal mass to absorb the heat generated.

    • Controlled Addition: Add the hydrazine hydrate subsurface via a syringe pump or an addition funnel over an extended period (e.g., 1-2 hours). This is the most critical control parameter.

    • Reverse Addition: Consider adding the keto-ester solution to the diluted hydrazine solution, which can sometimes help better dissipate the initial exotherm.

Question 3: I am having difficulty purifying the final product. Column chromatography is not viable for the scale I need.

Answer: This is a crucial step for scalability. Relying on chromatography for multi-kilogram production is inefficient and costly. Developing a robust crystallization protocol is essential.

  • Step 1: Crude Product Isolation. After workup (extraction and solvent removal), you will have a crude oil or solid. It's important that this crude material is as clean as possible. Ensure your aqueous washes were effective at removing inorganic salts and water-soluble impurities.

  • Step 2: Solvent Screening. The key is to find a solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Procedure: Place a small amount of crude product (e.g., 50 mg) in several different vials. Add a small amount of a test solvent (e.g., 0.5 mL) to each. Observe solubility at room temperature. Heat the vials that did not dissolve and observe. Let the dissolved samples cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Step 3: Optimization. Once a promising solvent is found, optimize the crystallization by adjusting the solvent volume, cooling rate, and agitation. Sometimes an anti-solvent (a solvent in which the product is insoluble) can be added to the solution to induce precipitation.

Solvent/SystemSolubility (Hot)Solubility (Cold)Crystal QualityNotes
Isopropanol (IPA)HighModerate-LowGoodA common first choice. Can be effective.
Ethyl AcetateHighModerateFair-GoodOften co-distills with impurities.
Heptane/TolueneModerate (in Toluene)Low (in Heptane)Good-ExcellentA good co-solvent system. Dissolve in minimal hot toluene, then add heptane as anti-solvent.
WaterLowVery LowN/APrimarily used for washing, not crystallization.
Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety concerns when handling reagents for this synthesis on a large scale?

A1: The primary concern is Hydrazine Hydrate . It is highly toxic, corrosive, and a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood or a closed system. Appropriate Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and splash goggles. For scale-up, consider using a closed-transfer system to charge the reactor. Solvents like toluene or ethyl acetate are flammable and require proper grounding and inert atmosphere operations.[7]

Q2: What analytical techniques are essential for process control and final product verification?

A2: A robust analytical package is critical for a scalable process.

  • In-Process Controls (IPCs): TLC or a rapid LC-MS method to monitor reaction completion.

  • Final Product Release:

    • NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and identifies any major impurities.[6]

    • LC-MS or GC-MS: Confirms the molecular weight and provides a purity profile.[6]

    • High-Performance Liquid Chromatography (HPLC): The standard for quantifying purity (e.g., >98%).[6]

    • Melting Point: A sharp melting point range is a good indicator of purity.

Q3: Are there alternative synthetic routes that might be more scalable?

A3: While the described condensation is the most direct method, other strategies exist for indazole synthesis, such as those involving transition-metal-catalyzed C-H activation or cyclization of substituted hydrazones.[1][8][9] However, for this specific tetrahydro-fused system, the classical condensation of a 1,3-dicarbonyl equivalent with hydrazine remains one of the most cost-effective and high-yielding approaches, making it highly suitable for large-scale production provided the process parameters are well-controlled.[10]

Section 4: Scalable Experimental Protocols

Protocol 1: Lab-Scale Synthesis (25g Scale)

  • Reactor Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel. Place the flask in an ice/water bath.

  • Charge Reagents: To the flask, add ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate (50.0 g, 1 eq) and ethanol (250 mL). Stir to dissolve.

  • Hydrazine Addition: Cool the solution to 0-5 °C. In the addition funnel, place a solution of hydrazine hydrate (1.1 eq) in ethanol (50 mL). Add the hydrazine solution dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate (300 mL) and water (200 mL). Separate the layers. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or waxy solid.

Protocol 2: Purification by Crystallization

  • Dissolution: Transfer the crude product from Protocol 1 to a 500 mL Erlenmeyer flask. Add hot isopropanol (start with ~100 mL) while stirring until the solid is completely dissolved. If it does not fully dissolve, add more hot isopropanol in small portions.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask opening to prevent solvent evaporation. Crystal formation should begin.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol (2 x 25 mL).

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. Expect a white to off-white crystalline solid.

References
  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. Available from: [Link] [Accessed January 3, 2026].

  • ResearchGate. Optimization for synthesis of 2H-indazole. Available from: [Link] [Accessed January 3, 2026].

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link] [Accessed January 3, 2026].

  • RSC Publishing. Development of a selective and scalable N1-indazole alkylation. Available from: [Link] [Accessed January 3, 2026].

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link] [Accessed January 3, 2026].

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link] [Accessed January 3, 2026].

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link] [Accessed January 3, 2026].

  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. Available from: [Link] [Accessed January 3, 2026].

  • ScienceDirect. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Available from: [Link] [Accessed January 3, 2026].

  • PubChem. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Available from: [Link] [Accessed January 3, 2026].

  • ACS Publications. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry. Available from: [Link] [Accessed January 3, 2026].

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link] [Accessed January 3, 2026].

  • PubMed. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Available from: [Link] [Accessed January 3, 2026].

Sources

Technical Support Center: Troubleshooting N1 versus N2 Alkylation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support hub for indazole synthesis, a critical process in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous therapeutic agents.[1][2][3] However, its synthesis is often complicated by the challenge of controlling regioselectivity during N-alkylation. The presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to a mixture of regioisomers, creating significant hurdles in synthesis and purification.[1][2][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing and solving N1/N2 selectivity issues through a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is controlling N1 vs. N2 alkylation in indazoles such a common problem?

The Cause: The core of the issue lies in the electronic structure of the indazole ring. The indazole anion, formed after deprotonation by a base, is an ambident nucleophile. This means it has two distinct, competing sites of nucleophilicity: the N1 and N2 atoms.[6] Both can attack an electrophile (the alkylating agent), often resulting in a mixture of N1- and N2-alkylated products.[3]

The final product ratio is a delicate balance between two competing pathways:

  • Thermodynamic Control: This pathway favors the most stable product. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5][7] Therefore, conditions that allow the reaction to reach equilibrium will typically favor the N1-alkylated product.[4][5][7][8]

  • Kinetic Control: This pathway favors the product that is formed fastest. N2-alkylation is often considered the kinetically favored pathway under certain conditions.[6][9]

The specific outcome is highly sensitive to reaction parameters, including the base, solvent, temperature, and the steric and electronic properties of both the indazole substrate and the alkylating agent.[4][5][8]

Q2: What are the key factors that I can change to influence the N1/N2 ratio?

The Solution: You can steer the reaction toward your desired isomer by carefully manipulating several key experimental variables. The interplay between these factors determines the regiochemical outcome.

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Key factors governing N1 vs. N2 regioselectivity.

FactorTo Favor N1 (Thermodynamic Product)To Favor N2 (Kinetic/Sterically Directed Product)Rationale & Causality
Base Strong, non-nucleophilic bases (e.g., NaH).[1][2][5][6]Weaker bases (e.g., K₂CO₃, Cs₂CO₃) can sometimes give mixtures or favor N2 depending on other factors.[4] Mitsunobu conditions strongly favor N2.[2][4][5][7][10]The counter-ion of the base plays a key role. Na⁺ is believed to coordinate between the N2- and a C3-substituent, sterically blocking the N2 position and directing attack to N1.[6][10]
Solvent Non-polar aprotic solvents (e.g., THF, Dioxane).[1][2][5][11]Polar aprotic solvents (e.g., DMF, DMSO).[5]Solvents like THF favor the formation of tight ion pairs, enhancing the coordinating effect of cations like Na⁺. Polar solvents can solvate the cation, leading to a "freer" anion and a mixture of products.[5]
Substituents Bulky or coordinating groups at C3 (e.g., -CO₂Me, -tBu) enhance N1 selectivity with NaH/THF.[1][2][5][6]Sterically hindering groups at C7 (e.g., -NO₂, -CO₂Me) block the N1 position, forcing alkylation at N2.[1][2][4][5][11][12]C7 substituents physically obstruct the approach of the electrophile to the adjacent N1 position. Coordinating C3 groups can chelate the base's cation, shielding the N2 position.[6][10]
Electrophile Alkyl halides, tosylates.Alcohols (under Mitsunobu conditions),[4][5][7][10] Diazo compounds (with TfOH catalyst),[13][14] Trichloroacetimidates.[15]The Mitsunobu reaction proceeds through a different mechanism involving a phosphonium intermediate, which shows a strong preference for the N2 position.[10] Acid-catalyzed reactions with diazo compounds also provide excellent N2 selectivity.[13][14]

Troubleshooting Guide: Common Scenarios

Scenario 1: "My reaction gives a 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?"

This is a classic problem, often arising from conditions that don't strongly favor either kinetic or thermodynamic control, such as using K₂CO₃ in DMF.[4][16][17][18]

Troubleshooting Steps & Solutions:

  • Switch to a Thermodynamic Control System: The most reliable method to favor the N1 isomer is to use sodium hydride (NaH) as the base in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF).[1][2][5][6] This combination has been shown to provide excellent N1 selectivity (>99:1) for a wide range of substrates.[2][5][7]

  • Check Your Substrate: If your indazole has a bulky or electron-withdrawing substituent at the C7 position, it will sterically hinder N1 alkylation.[1][2][5] In this case, direct alkylation may not be the best strategy for obtaining the N1 isomer.

  • Consider a Two-Step Procedure: For challenging substrates, a highly selective method involves a reductive acylation/deacetoxylation sequence.[2][5] This provides regioselective access to N1-alkylindazoles, even on a kilogram scale.[5]

Protocol 1: High-Selectivity N1-Alkylation (Thermodynamic Control)
  • Preparation: Suspend the 1H-indazole (1.0 equiv) in anhydrous THF (0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide or tosylate (1.1-1.5 equiv) dropwise at room temperature. Heat the reaction if necessary (e.g., 50 °C) to ensure full conversion.[7]

  • Workup: Carefully quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Scenario 2: "I need to synthesize the N2 isomer. What are my best options?"

Achieving high N2 selectivity often requires moving away from standard alkylation conditions and using methods that are either kinetically controlled or sterically directed.

Recommended Strategies:

  • Steric Direction: If your indazole can be substituted with a bulky group at the C7 position (e.g., -NO₂), this will effectively block the N1 position and direct alkylation to N2, even under NaH/THF conditions.[1][2][4][5]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, shows a strong preference for the N2 isomer.[2][4][5][7][10] Ratios of N2:N1 can reach 2.5:1 or higher.[5][7][14]

  • Acid-Catalyzed Alkylation: A highly selective modern method involves reacting the indazole with a diazo compound in the presence of a catalytic amount of triflic acid (TfOH).[13][14] This metal-free system can provide N2/N1 ratios of up to 100:0.[13][14] Another approach uses alkyl 2,2,2-trichloroacetimidates with TfOH or Cu(OTf)₂ as a catalyst.[15]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Purification: Remove the solvent under reduced pressure. The crude mixture can be purified directly by flash column chromatography to separate the N2 and N1 isomers.[4]

Scenario 3: "I've run my reaction and have a product, but I'm not sure if it's the N1 or N2 isomer. How can I tell them apart?"

Diagnosis: Distinguishing between N1 and N2 regioisomers is critical. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.[7][16][18][19]

dot graph workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Workflow for chromatographic separation and spectroscopic identification.

Key Analytical Techniques:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method.[7][16][18]

    • For the N1 Isomer: Look for a 3-bond correlation between the protons of the CH₂ group attached to the nitrogen and the C7a carbon of the indazole ring.[7]

    • For the N2 Isomer: Look for a 3-bond correlation between the protons of the CH₂ group attached to the nitrogen and the C3 carbon of the indazole ring.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (<5 Å).[16][18][19][20]

    • For the N1 Isomer: Irradiation of the N1-alkyl group's protons should show an NOE enhancement to the H7 proton on the benzene ring.

    • For the N2 Isomer: Irradiation of the N2-alkyl group's protons should show an NOE enhancement to the H3 proton on the pyrazole ring.

  • Chromatography: N1 and N2 isomers often have different polarities and can usually be separated by silica gel column chromatography.[4][7][17][21] However, in some cases, the isomers may be inseparable by standard methods, requiring preparative TLC or alternative separation techniques.[7]

NMR TechniqueN1-Alkyl Indazole (Key Correlation)N2-Alkyl Indazole (Key Correlation)
HMBC N1 -CH ₂ → C7a N2 -CH ₂ → C3
NOESY N1 -Alkyl-HH7 N2 -Alkyl-HH3
References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry Publishing. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. PubMed Central (PMC). Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Wiley Online Library. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Synthesis of N‐1 functionalized alkyl indazoles. ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. chemrxiv.org. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable heterocyclic intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy and impurity profile of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. For common syntheses, such as the condensation of a β-ketoester precursor with a hydrazine source, the following impurities are frequently observed:

  • Unreacted Starting Materials: Residual β-ketoester (e.g., ethyl 2-oxocyclohexane-1-carboxylate) and the hydrazine derivative.

  • Reaction Intermediates: Incomplete cyclization can leave partially reacted intermediates in the crude product.

  • Side-Products: Over-oxidation or dehydrogenation of the tetrahydroindazole ring can lead to the formation of the corresponding aromatic indazole. Dimerization or polymerization products may also form under harsh reaction conditions.[1]

  • Solvent and Reagent Residue: Residual solvents or catalysts used in the reaction.

Table 1: Common Impurities and Their Likely Origin

Impurity ClassSpecific ExampleLikely OriginRecommended Initial Removal Strategy
Starting MaterialsEthyl 2-oxocyclohexane-1-carboxylateIncomplete reactionColumn Chromatography or Acid-Base Extraction
Side-ProductsEthyl 1H-indazole-5-carboxylateOver-oxidation/dehydrogenationColumn Chromatography
ReagentsAcid/Base CatalystsRemnants from the reactionAqueous wash or Acid-Base Extraction
IntermediatesHydrazone intermediateIncomplete cyclizationColumn Chromatography

Q2: How do I choose the best primary purification technique for my crude product?

A2: The choice of technique depends on the nature and quantity of the impurities. A preliminary Thin-Layer Chromatography (TLC) analysis is indispensable for making this decision.

  • For a mixture with well-separated spots on TLC: Flash column chromatography is the method of choice for isolating the desired product with high purity.[2]

  • If the crude product is mostly pure (>85-90%) with minor impurities: Recrystallization is an efficient and scalable method to achieve high purity. It is particularly effective at removing small amounts of closely related impurities.

  • To remove neutral organic impurities from the basic indazole product: An acid-base extraction is a highly effective first-pass purification step.[3][4] It leverages the basicity of the indazole nitrogen to separate it from non-basic compounds.[5] This can significantly simplify subsequent purification steps.

Q3: My compound appears pure by TLC, but the NMR spectrum shows unidentifiable peaks. What should I do?

A3: This situation suggests the presence of impurities that have a similar polarity to your product (co-eluting on TLC) or are not UV-active.

  • Re-evaluate your TLC visualization: Use multiple visualization techniques. In addition to a UV lamp (254 nm), use a staining agent like potassium permanganate (KMnO₄) or p-anisaldehyde, which can reveal UV-inactive impurities.

  • Consult ¹H NMR Reference Spectra: Compare your spectrum to literature or reference spectra for this compound. Key signals to look for include the ethyl ester protons (a triplet around δ 1.3 ppm and a quartet around δ 4.3 ppm) and methylene protons of the cyclohexyl ring (multiplets between δ 2.5–3.0 ppm).[6]

  • Utilize Mass Spectrometry (MS): Confirm the molecular weight of your main product. The expected [M+H]⁺ ion is m/z 195.1.[6] Peaks corresponding to other masses can help identify impurities.

  • Optimize Chromatography: If co-elution is suspected, change the solvent system for your column chromatography. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter selectivity and improve separation.

Q4: What is the best way to assess the final purity of my this compound?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any residual proton-containing organic impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2][7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Part 2: Troubleshooting Guides by Technique

This section provides detailed troubleshooting for specific issues encountered during common purification procedures.

Guide 1: Flash Column Chromatography

Flash column chromatography is a primary tool for purifying indazole derivatives.[8][9] The key to success lies in selecting the appropriate stationary and mobile phases.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (e.g., Hexane:EtOAc) Solvent 2. Select Solvent System (Rf of product ~0.2-0.4) TLC->Solvent Column 3. Pack Column (Silica Gel) Solvent->Column Load 4. Load Crude Product (dissolved in min. solvent) Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Problem 1: Poor separation between the product and an impurity.

  • Possible Cause: The chosen solvent system (eluent) lacks the required selectivity to resolve the compounds.

  • Solution:

    • Systematic TLC Analysis: Before running the column, screen a variety of solvent systems with different polarities and compositions (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. An Rf value of 0.2-0.4 for the target compound is often ideal.[2]

    • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. For example, begin with 10% ethyl acetate in hexane and slowly increase to 30-40% ethyl acetate. This can help separate compounds with close Rf values.

    • Change Stationary Phase: While silica gel is standard, consider using alumina (neutral or basic), which can offer different selectivity for basic compounds like indazoles.[2]

Problem 2: The product is not eluting from the column, even with high eluent polarity.

  • Possible Cause 1: The eluent is still too non-polar. The basic nitrogen of the indazole can interact strongly with the acidic silica gel surface.

  • Solution 1: Add a small amount of a polar modifier to your eluent. For a dichloromethane or ethyl acetate-based system, adding 0.5-1% triethylamine (TEA) or ammonia can neutralize the acidic sites on the silica gel, reducing strong adsorption and allowing the basic product to elute.

  • Possible Cause 2: The compound may be degrading on the silica gel.

  • Solution 2: Deactivate the silica gel by pre-treating it with a solution of your eluent containing 1% triethylamine, then re-packing the column. Alternatively, switch to a less acidic stationary phase like neutral alumina.

Table 2: Recommended Starting Solvent Systems for Column Chromatography

PolaritySolvent System (v/v)Typical Application
Low to MediumHexane : Ethyl Acetate (4:1 to 1:1)Good starting point for general purification.[10]
Medium to HighDichloromethane : Methanol (99:1 to 95:5)Effective for more polar compounds or when strong interactions with silica are observed.
AlternativeToluene : Acetone (9:1 to 7:3)Offers different selectivity compared to ester-based systems.
Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solids that are already relatively pure.

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. Oiling out occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing.

  • Solution:

    • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to reduce the saturation level.[2]

    • Ensure Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath. Rapid cooling promotes oil formation over crystal growth.

    • Induce Crystallization: If crystals do not form on their own, scratch the inner surface of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound to provide a nucleation site.[2]

Problem 2: Very low or no recovery of the product after cooling.

  • Possible Cause 1: Too much solvent was used, and the compound remains soluble even at low temperatures.

  • Solution 1: Evaporate some of the solvent under reduced pressure and attempt the cooling and crystallization process again.

  • Possible Cause 2: The chosen solvent is not appropriate (the compound is too soluble at all temperatures).

  • Solution 2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test different solvents on a small scale. Ethanol, or a mixture like ethanol/water, can be a good starting point for indazole derivatives.[10][11]

Guide 3: Acid-Base Extraction

This technique is excellent for separating the basic indazole product from neutral or acidic impurities.[3]

G cluster_extraction Extraction Step cluster_recovery Product Recovery start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Add dilute aqueous acid (e.g., 1M HCl) start->add_acid shake Shake & Vent Funnel add_acid->shake separate Separate Layers shake->separate org_layer Organic Layer: Neutral Impurities separate->org_layer Discard or Wash aq_layer Aqueous Layer: Protonated Indazole Salt (R-NH₂⁺Cl⁻) separate->aq_layer neutralize Neutralize Aqueous Layer (add base, e.g., NaHCO₃) aq_layer->neutralize precipitate Product Precipitates (or back-extract) neutralize->precipitate filtrate Filter or Extract to get Pure Product precipitate->filtrate

Caption: Logic of an Acid-Base Extraction for Purification.

Problem: An emulsion forms, and the aqueous and organic layers will not separate.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when a base is used, can lead to stable emulsions.

  • Solution:

    • Be Patient: Allow the funnel to stand undisturbed for some time.

    • Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to disrupt the emulsion and force layer separation.[3]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times to mix the layers.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Problem: After neutralizing the acidic aqueous layer, the product does not precipitate.

  • Possible Cause 1: The product has significant water solubility even in its neutral form.[3]

  • Solution 1: Perform a "back-extraction." After neutralization, extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate. The neutral product will move back into the organic layer, which can then be dried and evaporated to yield the pure compound.[4]

  • Possible Cause 2: The pH is not correct. The solution must be made basic to deprotonate the indazolium salt and precipitate the neutral compound.

  • Solution 2: Check the pH of the aqueous layer with pH paper or a pH meter. Continue adding a base (e.g., saturated NaHCO₃ or dilute NaOH) until the solution is distinctly basic (pH > 8).[3]

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent Selection: Identify a suitable eluent system using TLC. A common starting point is 20-30% Ethyl Acetate in Hexane, which should give the product an Rf of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 1 gram) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 g) by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 10% EtOAc/Hexane) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude solid to dissolve it completely. Use a hot plate and a stirring bar.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Vulcanchem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride.
  • National Institutes of Health (NIH). (n.d.). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Org. Synth. 1961, 41, 65. DOI: 10.15227/orgsyn.041.0065. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2020). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Wang, Q., & Li, X. (2016). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Supporting Information.
  • Supporting Information. (n.d.). General experimental procedures.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • HU Berlin - Physik. (n.d.). Supporting Information 1.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Org. Synth. 1980, 59, 175. DOI: 10.15227/orgsyn.059.0175. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information.
  • National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem., 14, 2107-2133. DOI: 10.1039/d3md00257j. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4996. DOI: 10.3390/molecules26164996. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Org. Lett., 14(17), 4548–4551. DOI: 10.1021/ol302099c. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2011, 88, 168. DOI: 10.15227/orgsyn.088.0168. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E, 73(Pt 7), 1071–1075. DOI: 10.1107/S205698901700813X. Retrieved from [Link]

  • 3W Pharm. (n.d.). ETHYL 5-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLATE.
  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]...

Sources

Technical Support Center: Analytical Methods for Purity Assessment of Tetrahydroindazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the analytical assessment of tetrahydroindazole esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purity analysis for this important class of compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to develop robust methods and troubleshoot effectively. The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute, and rigorous analytical control is paramount for ensuring safety and efficacy.[1] This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address the specific challenges you may encounter in the laboratory.

Part 1: FAQs - Method Selection & Development

This section addresses common questions that arise during the initial stages of analytical method development for tetrahydroindazole esters.

Q1: What are the primary analytical techniques for the purity assessment of tetrahydroindazole esters?

The two most powerful and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity and impurity analysis of most pharmaceutical compounds, including tetrahydroindazole esters.[1] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of compounds, from the main ester to process-related impurities and degradation products. UV detectors are common for quantification, while MS detectors (LC-MS) are invaluable for identifying unknown impurities.[2][3]

  • Gas Chromatography (GC): GC is best suited for volatile and semi-volatile compounds.[4][5] In the context of tetrahydroindazole esters, its primary applications are for the analysis of residual solvents from the manufacturing process and for specific, volatile impurities that may not be amenable to HPLC.[1][4] Coupling GC with a Mass Spectrometer (GC-MS) provides exceptional sensitivity and specificity for impurity identification.[4][6]

Technique Primary Application for Tetrahydroindazole Esters Strengths Limitations
HPLC/UPLC Assay, impurity profiling, stability testing, enantiomeric purityHigh versatility, applicable to a wide range of polarities and molecular weights, robust and reproducible.May require complex mobile phases; not suitable for highly volatile compounds.
LC-MS Identification of unknown impurities and degradation productsProvides molecular weight and structural information, highly sensitive.Matrix effects can cause ion suppression; quantification can be more complex than UV.
GC Analysis of residual solvents and volatile/semi-volatile impuritiesExcellent for volatile compounds, high resolution.Not suitable for non-volatile or thermally labile compounds like many esters and their larger impurities.
GC-MS Identification and quantification of volatile impuritiesHigh sensitivity and specificity, extensive spectral libraries for identification.[4]Requires analytes to be volatile and thermally stable.[4]
Chiral HPLC/SFC Separation of enantiomersEssential for stereoisomerically pure drugs.[7]Requires specialized chiral stationary phases (CSPs); method development can be challenging.[8]
Q2: How do I choose between Reversed-Phase (RP) and Normal-Phase (NP) HPLC?

The choice depends on the polarity of your tetrahydroindazole ester and the impurities you expect.

  • Reversed-Phase (RP-HPLC): This is the most common mode used in pharmaceutical analysis.[9] It utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RP-HPLC is ideal for separating compounds of moderate to low polarity. Most tetrahydroindazole esters and their common impurities fall into this category, making RP-HPLC the default starting point.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/isopropanol). NP-HPLC is excellent for separating very non-polar compounds or for resolving structural isomers that are difficult to separate by RP-HPLC. It is also a primary technique for chiral separations.[10]

Expert Insight: Always start with RP-HPLC for general purity assessment. The vast majority of stability-indicating methods are developed in this mode due to its robustness and compatibility with aqueous samples. Only consider NP-HPLC if you face specific challenges with isomer separation or if your compound is extremely hydrophobic.

Q3: What are the key considerations for developing a stability-indicating HPLC method?

A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, excipients, and degradation products. According to ICH guidelines, this requires forced degradation studies.

The Core Principle: You must prove that your analytical method can separate the main peak (the tetrahydroindazole ester) from all potential degradation products.

Forced Degradation Conditions:

  • Acid Hydrolysis: (e.g., 0.1 M HCl)

  • Base Hydrolysis: (e.g., 0.1 M NaOH)

  • Oxidation: (e.g., 3% H₂O₂)

  • Thermal Stress: (e.g., 80°C)

  • Photolytic Stress: (e.g., UV/Vis light exposure)

After subjecting the sample to these conditions, run the chromatogram. The goal is to see a decrease in the main API peak area and the appearance of new peaks corresponding to degradation products.[11] A successful stability-indicating method will show baseline resolution between the API and all degradation peaks. LC-MS is often used in this stage to characterize the newly formed degradants.[11]

Q4: How do I approach the separation of chiral tetrahydroindazole esters?

Many tetrahydroindazole derivatives are chiral, and regulatory agencies often require the quantification of each enantiomer, as they can have different pharmacological and toxicological profiles.[7]

Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of compounds.[12] For example, Whelk-O1 CSPs have been shown to be effective for separating chiral tetrahydroindazole derivatives.[10]

Method Development Strategy for Chiral Separations:

  • Column Screening: Screen several CSPs (e.g., Chiralpak AD, IC; Lux Cellulose-1) with standard mobile phases.[12]

  • Mobile Phase Optimization: For NP-HPLC, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For RP-HPLC, adjust the organic modifier and pH.

  • Temperature Effects: Temperature can significantly impact chiral resolution; study a range (e.g., 10°C to 40°C) to find the optimal condition.[12]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC for chiral separations, often providing faster and more efficient separations.[8]

Part 2: Troubleshooting Guides - Common Chromatographic Issues

This section provides direct answers and solutions to the most common problems encountered during the analysis of tetrahydroindazole esters.

Workflow: General Purity Assessment Strategy

This diagram outlines the logical flow from initial sample analysis to a fully validated purity method.

G Purity Assessment Workflow for Tetrahydroindazole Esters cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Impurity Identification A Initial Analysis (RP-HPLC with Gradient) B Optimize Separation (Gradient, pH, Temp) A->B C Is Resolution Adequate? B->C D Selectivity Issues? (Co-elution) C->D No F Forced Degradation (Acid, Base, Peroxide, Heat, Light) C->F Yes E Try Alternative Chemistry (Different Column, NP-HPLC) D->E I Unknown Peaks Observed D->I E->B G Peak Purity Check (PDA/MS) F->G H Validate Parameters (Accuracy, Precision, Linearity, etc.) G->H L Routine Purity Testing H->L Method Validated J LC-MS / GC-MS Analysis I->J K Structure Elucidation J->K K->L G HPLC Troubleshooting Decision Tree cluster_peak Peak Shape Issues cluster_retention Retention & Baseline Issues cluster_pressure System Pressure Issues Start Problem Observed in Chromatogram P1 Peak Tailing? Start->P1 P2 Peak Fronting? Start->P2 P3 Split Peaks? Start->P3 P4 Retention Time Shifting? Start->P4 P5 Ghost Peaks? Start->P5 P6 High Backpressure? Start->P6 S1 Lower Mobile Phase pH Increase Buffer Strength Check for Overload Replace Column P1->S1 S2 Reduce Sample Load Match Sample Solvent to Mobile Phase P2->S2 S3 Check for Column Void/Blockage Ensure Sample Solvent Compatibility Check Injector Rotor Seal P3->S3 S4 Increase Column Equilibration Time Check Pump Performance & Degas Solvents Use a Column Oven P4->S4 S5 Run a Blank Injection Use Fresh, High-Purity Solvents Improve Injector Wash Method P5->S5 S6 Isolate Component by Component (Column -> Tubing -> Injector) Replace In-line Filter/Guard Column Filter Sample/Mobile Phase P6->S6

Sources

strategies to avoid harsh reaction conditions in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Strategies to Avoid Harsh Reaction Conditions in Modern Indazole Synthesis

Welcome to the Technical Support Center for modern indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the synthesis of the indazole scaffold while avoiding the harsh, often hazardous, conditions of classical methods. The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including treatments for cancer and inflammation.[1][2] Traditional synthetic routes, however, frequently rely on aggressive reagents like strong acids, high temperatures, and potent oxidizers, which can limit functional group tolerance, generate significant waste, and pose safety risks.

This guide provides field-proven insights and troubleshooting advice for contemporary, milder synthetic strategies. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative literature.

Section 1: Transition-Metal-Catalyzed Synthesis: The Modern Workhorse

Transition-metal catalysis has revolutionized indazole synthesis, offering milder conditions, broader substrate scope, and improved efficiency.[3][4] Catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) are particularly prominent, enabling key bond formations like C-N and N-N coupling under controlled conditions. However, the success of these reactions hinges on the careful optimization of multiple parameters.

Troubleshooting & FAQs: Transition-Metal Catalysis

Q1: My palladium-catalyzed intramolecular C-N coupling to form the indazole ring is giving low yields. What are the common causes and how can I fix it?

A1: Low yields in Pd-catalyzed C-N couplings are a frequent issue, often stemming from catalyst deactivation or suboptimal reaction parameters. Here’s a systematic troubleshooting approach:

  • Causality—The Ligand is Key: The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). An inappropriate ligand can lead to catalyst decomposition (e.g., formation of Pd black) or a sluggish reductive elimination step.

    • Troubleshooting:

      • Switch Ligand Class: If you are using a monodentate phosphine ligand (e.g., P(t-Bu)₃), consider switching to a bidentate ligand like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or a biarylphosphine ligand like XPhos. These often provide greater stability and promote efficient reductive elimination.[5]

      • Screen Ligand-to-Metal Ratio: A 1:1 to 1:2.5 Pd:ligand ratio is a typical starting point, but the optimal ratio can vary. Too little ligand can lead to catalyst instability, while too much can sometimes inhibit the reaction.

  • Causality—Base Selection is Crucial: The base is required to deprotonate the nitrogen nucleophile, but a base that is too strong or too weak can be detrimental. A very strong base can cause side reactions with sensitive functional groups, while a weak base may not facilitate the reaction efficiently.

    • Troubleshooting:

      • Moderate the Basicity: If you are using a strong base like NaOt-Bu, consider a milder inorganic base like Cs₂CO₃ or K₃PO₄. Cesium carbonate is often highly effective in these cyclizations due to its solubility and moderate basicity.[5]

      • Ensure Anhydrous Conditions: Many bases are hygroscopic. Water can hydrolyze starting materials and interfere with the catalytic cycle. Ensure your base is freshly dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Causality—Solvent Polarity and Coordinating Ability: The solvent must solubilize the reactants and the catalyst complex. Aprotic polar solvents like dioxane, toluene, or DMF are common. However, coordinating solvents can sometimes compete with the desired ligand, slowing the reaction.

    • Troubleshooting:

      • Solvent Screen: If your reaction is sluggish in a coordinating solvent like DMF, try a non-coordinating solvent like toluene or dioxane.

      • Degas the Solvent: Dissolved oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to deactivation. Always use a thoroughly degassed solvent.

Q2: I am attempting a Rh(III)-catalyzed C-H activation/annulation to build an indazole, but I'm observing a mixture of regioisomers and other side products. How can I improve selectivity?

A2: Rhodium(III) catalysis is a powerful tool for atom-economical indazole synthesis from precursors like azobenzenes or ketoximes.[3][6] Poor selectivity is typically a result of weak directing group coordination, incorrect oxidant choice, or suboptimal temperature.

  • Causality—The Directing Group (DG) Controls Regioselectivity: The reaction proceeds via a cyclometalated intermediate, and the position of C-H activation is dictated by the DG. A weakly coordinating or sterically hindered DG can lead to activation at undesired positions.

    • Troubleshooting:

      • Evaluate DG Strength: The azo group in azobenzenes is a robust directing group.[1][7] If using a different DG (e.g., on a ketoxime), ensure it can form a stable 5- or 6-membered metallacycle with the rhodium center.

      • Modify Steric Hindrance: If your substrate has multiple potential C-H activation sites, consider modifying the sterics on or near the DG to favor one site over another.

  • Causality—The Oxidant and Additives: Many Rh(III)-catalyzed cycles require an oxidant to regenerate the active catalyst. Additives like copper or silver salts are often used as co-catalysts or oxidants.[3] An inappropriate oxidant can lead to over-oxidation or decomposition.

    • Troubleshooting:

      • Screen Oxidants: Cu(OAc)₂ is a common and often mild oxidant.[3] If you are observing substrate decomposition, consider using a different oxidant or even molecular oxygen (air) if the protocol allows.

      • Optimize Silver Salt Additive: Silver salts like AgSbF₆ are often used as halide scavengers to generate a more active cationic Rh(III) species. The stoichiometry of this additive is critical; an excess can sometimes lead to side reactions.

  • Causality—Temperature Control: C-H activation steps have a significant activation energy barrier. However, excessively high temperatures can overcome the selectivity imposed by the DG, leading to a mixture of products.

    • Troubleshooting:

      • Perform a Temperature Screen: Start at a lower temperature (e.g., 80 °C) and incrementally increase it. The optimal temperature will be a balance between reaction rate and selectivity. Some modern protocols can even run at temperatures as low as 50 °C.[3]

Section 2: Visible-Light Photocatalysis: The Green Frontier

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling reactions to proceed at room temperature under exceptionally mild conditions.[8] For indazole synthesis, this technology is particularly adept at facilitating challenging bond formations, such as the intramolecular N-N bond formation, using light as a clean energy source.[9][10]

Troubleshooting & FAQs: Photocatalyzed Synthesis

Q1: My photoredox reaction for indazole synthesis is not progressing. I've assembled the reaction, turned on the light, but the starting material is not being consumed. What are the critical experimental parameters to check?

A1: The failure of a photocatalytic reaction is almost always due to an issue with the setup, catalyst, or quenching pathways.

  • Causality—Photon Flux and Wavelength: The photocatalyst (e.g., a Ruthenium or Iridium complex, or an organic dye) must be excited by the light source.[9][11] If the wavelength of your light source does not overlap with the absorption spectrum of the catalyst, no reaction will occur. Similarly, if the light intensity is too low, the reaction will be impractically slow.

    • Troubleshooting:

      • Match Light Source to Catalyst: Ensure your light source (e.g., a 450 nm blue LED) corresponds to a strong absorption band of your chosen photocatalyst (e.g., Ru(bpy)₃²⁺ or 4CzIPN).

      • Optimize Reaction Geometry: Place the light source as close as possible to the reaction vessel to maximize photon flux. Ensure the vessel is made of a material transparent to the required wavelength (e.g., borosilicate glass for visible light).

  • Causality—Oxygen Quenching: The excited state of the photocatalyst is highly sensitive to quenching by molecular oxygen. Oxygen can intercept the catalyst before it engages with your substrate, completely shutting down the desired reaction pathway.

    • Troubleshooting:

      • Thorough Degassing is Non-Negotiable: You must rigorously degas your reaction solvent and mixture. The most effective method is three to five cycles of freeze-pump-thaw. Alternatively, sparging the solvent with an inert gas (N₂ or Ar) for 30-60 minutes can be effective.

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of N₂ or Ar, using a balloon or a Schlenk line.

  • Causality—Redox Potential Mismatch: A photoredox reaction is driven by single-electron transfer (SET). The excited state redox potential of the photocatalyst must be sufficient to reduce or oxidize your substrate to initiate the catalytic cycle.

    • Troubleshooting:

      • Consult Redox Potential Tables: Check the literature for the redox potentials of your photocatalyst and substrate. Ensure the process you are targeting is thermodynamically favorable. If not, you must choose a different photocatalyst with a more suitable redox window. For example, some organic photocatalysts offer stronger reducing or oxidizing power than common metal complexes.[11]

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the fundamental transformations in transition-metal and photoredox-catalyzed indazole synthesis.

Transition_Metal_Catalysis cluster_0 Catalytic Cycle for Indazole Synthesis Start Precursors (e.g., Aryl Halide + Hydrazine) OxAdd Oxidative Addition Start->OxAdd Ar-X Cat_Active Active Pd(0) Catalyst Cat_Active->OxAdd Coord N-H Deprotonation & Coordination OxAdd->Coord Pd(II) Intermediate RedElim Reductive Elimination Coord->RedElim Base RedElim->Cat_Active Regeneration Product Indazole Product RedElim->Product

Caption: Generalized catalytic cycle for a Pd-catalyzed intramolecular C-N coupling.

Photoredox_Catalysis cluster_1 Photoredox Cycle for N-N Bond Formation PC Photocatalyst (PC) (Ground State) PC_star Excited PC* PC->PC_star SET Single Electron Transfer (SET) PC_star->SET Substrate (A) SET->PC PC•⁺ -> PC Substrate_Radical Substrate Radical Intermediate SET->Substrate_Radical A•⁻ Cyclization Intramolecular Cyclization (N-N bond) Substrate_Radical->Cyclization Product Indazole Product Cyclization->Product Light Visible Light (hν)

Caption: Simplified photoredox cycle for reductive indazole cyclization.

Data Summary: Comparison of Mild Indazole Synthesis Strategies

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and substrate scope. The following table summarizes typical parameters for the discussed methods.

Synthesis MethodCatalyst / ReagentTypical Starting MaterialsSolventTemp (°C)Typical Yield (%)Key Advantage
Pd-Catalyzed Cyclization [5]Pd(OAc)₂, Ligand, Base (Cs₂CO₃)o-Halobenzylamines / HydrazinesToluene / Dioxane80-12070-95High yields, broad scope
Rh(III)-Catalyzed C-H Annulation [3][Cp*RhCl₂]₂, Cu(OAc)₂Azobenzenes, AldehydesDCE / Dioxane50-10060-90Atom-economical, no pre-functionalization
Visible-Light Photocatalysis [9]Ru(bpy)₃Cl₂ or Organic Dye2-Nitrophenyl derivativesMeCN / DMSO20-3050-85Extremely mild, sustainable
PIFA-Mediated Oxidation [5]PIFAArylhydrazonesCH₂Cl₂0-2565-90Metal-free, rapid reaction
Green Copper Catalysis [12]CuO@C2-Bromobenzaldehydes, AminesPEG-400100-12080-95Recyclable catalyst, green solvent

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Rh(III)/Cu(II)-Catalyzed Synthesis of 2H-Indazoles from Azobenzenes

Adapted from Cheng et al. and Glorius et al.[1][3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the azobenzene derivative (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv.).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Reagent Addition: Through a septum, add the α-carbonyl sulfoxonium ylide (0.3 mmol, 1.5 equiv.) followed by anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 3-acyl-2H-indazole product.

Protocol 2: Visible-Light-Mediated N-N Bond Formation

Adapted from the principles of visible-light photoredox catalysis.[9][10]

  • Reaction Setup: To a borosilicate glass vial equipped with a magnetic stir bar, add the 2-(2-nitrophenyl) starting material (0.1 mmol, 1.0 equiv.), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.002 mmol, 2 mol%), and the desired solvent (e.g., anhydrous, degassed acetonitrile, 2.0 mL).

  • Degassing: Seal the vial with a septum and degas the solution by sparging with argon for 30 minutes.

  • Reaction: Place the vial approximately 2-5 cm from a 24W blue LED lamp and begin vigorous stirring. To prevent heating, a small fan should be directed at the reaction setup to maintain ambient temperature (20-25 °C).

  • Monitoring: Shield the reaction from ambient light and allow it to stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, remove the light source. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to yield the indazolo[2,3-a]quinoline product.

References

  • Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(21), 7575. [Link]

  • Babu, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7247. [Link]

  • Li, B., et al. (2021). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]

  • Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]

  • Babu, B., & Saini, D. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Chemistry – An Asian Journal, 15(24), 4259-4274. [Link]

  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Ellman, J. A., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 418-425. [Link]

  • Kumar, R., et al. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]

  • Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Chemistry – An Asian Journal. [Link]

  • Gaikwad, S. T., et al. (2019). SYNTHESIS OF 1H-INDAZOLES USING LEMON PEEL POWDER AS A NATURAL, GREEN AND EFFICIENT CATALYST UNDER ULTRASOUND IRRADIATION. European Chemical Bulletin. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters, 15(20), 5262-5265. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters. [Link]

  • Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. [Link]

  • ResearchGate. (n.d.). Substrates used in the transition metal‐catalyzed synthesis of indazole. [Link]

  • Kumar, P., & Kumar, R. (2022). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Letters in Organic Chemistry. [Link]

  • Ingenta Connect. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Wang, C., et al. (2021). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. Organic Letters. [Link]

Sources

Technical Support Center: Kinetic vs. Thermodynamic Control in Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective reactions on the indazole scaffold. The functionalization of indazoles, particularly N-alkylation, is a common challenge due to the presence of two nucleophilic nitrogen atoms, which often leads to the formation of regioisomeric mixtures.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control the kinetic and thermodynamic factors that govern product distribution, enabling you to selectively synthesize the desired N1 or N2-substituted indazole isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-functionalization of indazoles?

The core issue lies in the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, creating 1H- and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] When deprotonated, the resulting indazolide anion is an ambident nucleophile with significant electron density on both N1 and N2. Direct alkylation or acylation often yields a mixture of N1 and N2-substituted products, making regioselectivity a critical hurdle.[1][5][6]

Q2: What do "kinetic" and "thermodynamic" control mean in the context of indazole alkylation?

These terms refer to two different regimes that dictate the final product ratio of a reaction.[7][8]

  • Kinetic Control: This regime governs reactions where the major product is the one that is formed fastest. This product arises from the reaction pathway with the lowest activation energy. For indazoles, the N2-alkylated product is often the kinetic product.[9][10] Conditions that favor kinetic control are typically irreversible and often involve lower temperatures and shorter reaction times.[7]

  • Thermodynamic Control: This regime applies when the reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one, not necessarily the one that forms fastest. Since the 1H-indazole tautomer is more stable, N1-alkylated products are generally the thermodynamic products.[3][6][11] Conditions that favor thermodynamic control include higher temperatures, longer reaction times, and specific base/solvent systems that permit equilibration.[3][12]

G Kinetic vs. Thermodynamic Pathways in Indazole Alkylation cluster_1 Indazolide Indazolide Anion + R-X TS1 Transition State 1 (Lower Activation Energy) Indazolide->TS1 k_fast TS2 Transition State 2 (Higher Activation Energy) Indazolide->TS2 k_slow Kinetic N2-Alkylated Product (Kinetic Product) - Less Stable - Forms Faster TS1->Kinetic Thermodynamic N1-Alkylated Product (Thermodynamic Product) - More Stable - Forms Slower TS2->Thermodynamic Kinetic->Thermodynamic Equilibration (under thermodynamic conditions)

Caption: Energy profile concept for indazole alkylation.

Troubleshooting Guide: Achieving N1-Selectivity (Thermodynamic Control)

This section addresses common issues when targeting the N1-substituted indazole, which is often the thermodynamically favored isomer.

Issue 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity for N1.

Question: I'm trying to synthesize the N1-alkylated product but keep getting significant amounts of the N2 isomer. How can I improve N1-selectivity?

Answer: Achieving high N1-selectivity requires optimizing conditions to favor the thermodynamic product. The choice of base and solvent is the most critical factor.[13]

Potential Cause 1: Suboptimal Base/Solvent System. Using base/solvent combinations like K₂CO₃ in DMF often results in poor selectivity and mixtures of isomers.[5][14] This is because these conditions can favor the kinetically accessible N2 position without providing a strong driving force for equilibration to the more stable N1 product.

  • Solution: Employ a strong, non-coordinating base in a less polar aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the gold standard for promoting N1-alkylation.[3][12][13]

  • Causality: The Na⁺ cation from NaH is believed to form a tight ion pair with the indazolide anion. In a solvent like THF, this cation can coordinate with both the N2 atom and an electron-rich group at the C3 position (like a carbonyl). This chelation sterically blocks the N2 position, forcing the electrophile to attack the N1 position.[13][15]

Potential Cause 2: Unfavorable Indazole Substituents. The electronic and steric properties of your indazole substrate heavily influence the N1/N2 ratio.

  • Solution:

    • Leverage C3 Substituents: If your synthesis allows, having an electron-withdrawing group like an ester (-CO₂Me) or acetyl (-COMe) at the C3 position significantly enhances N1-selectivity, especially with the NaH/THF system, due to the chelation effect described above.[3][5]

    • Beware of C7 Substituents: Bulky substituents at the C7 position can sterically block the N1 position, overriding other factors and leading to poor N1-selectivity or favoring N2-alkylation.[5][6] If you observe this, a different synthetic strategy may be required.

Potential Cause 3: Reaction Conditions Do Not Allow for Equilibration. If a less selective base/solvent system must be used, the reaction may be operating under kinetic control.

  • Solution: For certain electrophiles, such as α-halo carbonyls, increasing the reaction time and sometimes the temperature can allow the initially formed kinetic N2-product to isomerize to the more stable thermodynamic N1-product.[3][11][12] Monitor the reaction over time to see if the N1/N2 ratio improves.

G cluster_workflow Decision Workflow for N1-Alkylation start Goal: Synthesize N1-Alkylated Indazole check_c3 Does the indazole have a chelating group at C3? (e.g., -COMe, -CO2Me) start->check_c3 check_c7 Does the indazole have a bulky group at C7? check_c3->check_c7 No protocol_NaH Protocol A: Use NaH in THF. High N1 selectivity expected. check_c3->protocol_NaH Yes warn_c7 Warning: N1 position is sterically hindered. Expect low N1 selectivity or N2 product. check_c7->warn_c7 Yes consider_other Consider alternative conditions (e.g., K2CO3/DMF) and optimize for thermodynamic equilibration. check_c7->consider_other No protocol_Cs2CO3 Protocol B: Consider Cs2CO3 in Dioxane. Good N1 selectivity. consider_other->protocol_Cs2CO3

Caption: Decision workflow for selecting an N1-alkylation protocol.

Protocol 1: Selective N1-Alkylation using NaH in THF (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-electron-withdrawing groups.[6][14]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1–0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Achieving N2-Selectivity (Kinetic Control)

This section focuses on challenges encountered when targeting the N2-substituted indazole, which is often the kinetically favored but thermodynamically less stable isomer.

Issue 2: My reaction is unselective or preferentially forms the N1-isomer.

Question: I need to synthesize the N2-alkylated product, but my reaction gives a mixture or defaults to the N1-isomer. How can I favor the kinetic N2 product?

Answer: Selectively forming the N2-isomer requires conditions that are kinetically driven and avoid equilibration to the more stable N1-product. This often involves different reagent systems compared to N1-alkylation.

Potential Cause 1: Reaction Conditions Favor Thermodynamic Control. Using systems like NaH/THF or allowing for long reaction times at elevated temperatures will almost always favor the N1-isomer.

  • Solution 1: Mitsunobu Reaction. The Mitsunobu reaction (an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD) is a reliable method that often shows a strong preference for N2-alkylation.[6][11] This is a classic kinetically controlled process.

  • Solution 2: Acidic Conditions. In contrast to the basic conditions used for N1-alkylation, using acid catalysis can promote selective N2-alkylation. For example, TfOH-catalyzed reactions of indazoles with diazo compounds have been shown to be highly N2-selective.[9][16]

  • Causality: The mechanisms under these conditions do not proceed through the same indazolide anion as in base-mediated reactions. The transition state leading to the N2-product is kinetically preferred, and the conditions are generally not reversible, thus trapping the kinetic product.[17]

Potential Cause 2: Steric and Electronic Factors are Unfavorable for N2-Alkylation. While some substituents can be used to promote N2-selectivity, others may hinder it.

  • Solution:

    • Leverage C7 Substituents: If possible, an electron-withdrawing and sterically demanding group at the C7 position (e.g., -NO₂, -CO₂Me) provides a powerful directing effect, sterically blocking the N1 position and electronically favoring N2-alkylation, even under conditions that might otherwise be unselective.[3][11][12]

    • Avoid C3-Chelating Groups: When targeting the N2-product, avoid using strong bases like NaH if your indazole has a C3-chelating group, as this combination is strongly directing towards N1.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes typical outcomes for the N-pentylation of various substituted indazoles, highlighting the critical role of the base/solvent system and substituent effects.

Indazole SubstituentConditionsN1:N2 RatioControl TypeReference
3-COMeNaH, THF>99 : <1Thermodynamic[3][12]
3-t-BuNaH, THF>99 : <1Thermodynamic[3][12]
UnsubstitutedNaH, THF88 : 12Thermodynamic[12]
UnsubstitutedCs₂CO₃, DMF65 : 35Mixed/Kinetic[12]
UnsubstitutedMitsunobu (DIAD, PPh₃)28 : 72Kinetic[3][11]
7-NO₂NaH, THF4 : 96Kinetic (Steric/Electronic Override)[3][12]
7-CO₂MeNaH, THF<1 : >99Kinetic (Steric/Electronic Override)[3][12]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)

This protocol is a common and effective method for achieving N2-selectivity.[6]

  • Setup: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. Note: The solution will typically turn yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dihydrazide byproduct.

  • Purification: Purify the crude mixture directly by flash column chromatography. The byproducts are often much more polar than the desired N-alkylated indazoles, but separation of the N1 and N2 isomers may still require careful chromatography.

Issue 3: I am having difficulty separating the N1 and N2 isomers.

Question: My reaction produced a mixture, and the N1 and N2 isomers are co-eluting during column chromatography. What can I do?

Answer: This is a very common problem as the isomers often have similar polarities.[5]

  • Solution 1: Re-optimize the Reaction. The most effective solution is to avoid the separation problem altogether. Invest more time in optimizing the reaction conditions using the principles in this guide to maximize the formation of the desired isomer to >95% selectivity.

  • Solution 2: Advanced Chromatography. If separation is unavoidable, use high-performance column chromatography with a high-surface-area silica gel. Employ a very shallow solvent gradient (e.g., an increase of only 1-2% of the more polar solvent every few column volumes) to improve resolution.

  • Solution 3: Derivatization. In difficult cases, consider a derivatization strategy. If one isomer reacts selectively to form a derivative with a significantly different polarity, you may be able to separate the derivatized compound from the unreacted isomer, and then cleave the directing group. This is a more advanced strategy and is highly substrate-dependent.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764. Available at: [Link]

  • (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Tetrahedron, 132785. Available at: [Link]

  • (n.d.). C-H functionalization of 2H-indazole. ResearchGate. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Wang, C., et al. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 55(62), 9191–9194. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]

  • (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

  • Smith, C. P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825–6831. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Available at: [Link]

  • (2022). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available at: [Link]

  • (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry, 62(47), 19195–19206. Available at: [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Synfacts, 14(06), 0576. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]

  • Lin, M.-H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lin, M.-H., et al. (2016). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 14(1), 263–275. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Smith, C. P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Available at: [Link]

  • Yang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2826. Available at: [Link]

  • (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(26), 4165–4181. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

comparative analysis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a significant pharmacophore in modern medicinal chemistry. Its rigid, partially saturated bicyclic structure serves as a versatile scaffold for the development of therapeutic agents targeting a range of biological targets. Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, in particular, is a valuable intermediate, providing a handle for further functionalization to create libraries of potential drug candidates. The indazole nucleus is found in numerous marketed drugs, highlighting its importance in pharmaceutical research and development.[1] The efficient and scalable synthesis of these intermediates is therefore a critical aspect of the drug discovery pipeline.

This guide provides a comparative analysis of prominent synthetic methodologies for this compound, with a focus on the well-established Ainsworth indazole synthesis. We will delve into the mechanistic underpinnings of this classical approach, provide a detailed, field-proven experimental protocol, and compare it with alternative strategies, offering insights into the practical considerations for selecting a synthetic route.

Methodology 1: The Ainsworth Indazole Synthesis - A Classic and Reliable Approach

The most direct and widely applicable method for the synthesis of 4,5,6,7-tetrahydro-1H-indazoles is the Ainsworth synthesis.[2] This method involves the condensation of a cyclic ketone with an activating formyl group equivalent, followed by cyclization with hydrazine.[2] For the specific synthesis of this compound, the synthesis logically proceeds in two key stages starting from Ethyl 4-oxocyclohexanecarboxylate.

Stage 1: Formylation of Ethyl 4-oxocyclohexanecarboxylate

The initial and crucial step is the introduction of a formyl group at the C2 position of the cyclohexanone ring, adjacent to the carbonyl. This is typically achieved through a Claisen condensation with ethyl formate. The ketone is first deprotonated with a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl formate. The resulting intermediate, Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate, is a β-dicarbonyl compound that is stabilized by enolization and intramolecular hydrogen bonding.

Stage 2: Pyrazole Formation via Hydrazine Condensation

The second stage involves the classical Knorr-type pyrazole synthesis. The synthesized β-dicarbonyl intermediate from Stage 1 is reacted with hydrazine hydrate. The reaction proceeds via a condensation mechanism where the two carbonyl groups of the intermediate react with the two nitrogens of hydrazine, followed by dehydration to form the stable aromatic pyrazole ring of the tetrahydroindazole system.

Comparative Analysis of Synthetic Strategies

While the Ainsworth synthesis is a robust method, other strategies for constructing the indazole ring system exist. However, for the specific target of a non-aromatic, fused-ring system like a tetrahydroindazole, many of these are less suitable.

Synthesis MethodStarting MaterialsKey AdvantagesKey Limitations for Target Molecule
Ainsworth Synthesis Cyclic ketone, Ethyl formate, HydrazineConvergent, reliable for tetrahydroindazoles, readily available starting materials.Requires a two-step sequence; isolation of the intermediate may be necessary.
[3+2] Dipolar Cycloaddition Arynes, Diazo compoundsHigh yields, excellent regioselectivity for aromatic indazoles.Requires synthesis of unstable aryne precursors; not suitable for the non-aromatic tetrahydro- system.
Davis-Beirut Reaction Aryl amines, AlcoholsMetal-free, inexpensive starting materials.Primarily for aromatic 2H-indazoles; not applicable to the target's structure.
Transition-Metal-Catalyzed C-H Activation/Annulation Aryl compounds, Nitrogen sourcesHigh atom economy, allows for complex derivatives.Primarily for the synthesis of aromatic indazoles; requires expensive catalysts and optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ainsworth Synthesis

This protocol is a self-validating system, where the successful formation of the intermediate in Stage 1 is crucial for the success of Stage 2.

Stage 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Enolate Formation: Cool the mixture in an ice bath and add Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) dropwise via the dropping funnel while stirring.

  • Claisen Condensation: After the addition is complete, add ethyl formate (1.2 equivalents) dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by pouring it into ice-cold dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate (1.0 equivalent) from Stage 1 in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the solid product and wash with cold ethanol. The crude product can be recrystallized from ethanol to yield the pure this compound.

Visualizing the Synthesis

Ainsworth Synthesis Workflow

Ainsworth_Synthesis cluster_stage1 Stage 1: Formylation cluster_stage2 Stage 2: Cyclization start1 Ethyl 4-oxocyclohexanecarboxylate reagent1 1. NaOEt, EtOH 2. Ethyl Formate start1->reagent1 intermediate Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate reagent1->intermediate reagent2 Hydrazine Hydrate EtOH, Reflux intermediate->reagent2 product This compound reagent2->product

Caption: Workflow of the Ainsworth synthesis for the target molecule.

Mechanism of Pyrazole Formation

Pyrazole_Formation Intermediate β-Dicarbonyl Intermediate Condensation1 Initial Condensation (Loss of H2O) Intermediate->Condensation1 Hydrazine Hydrazine (H2N-NH2) Hydrazine->Condensation1 Hydrazone Hydrazone Intermediate Condensation1->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration (Loss of H2O) Cyclization->Dehydration Product Tetrahydroindazole Ring Dehydration->Product

Caption: Key steps in the hydrazine condensation to form the pyrazole ring.

Conclusion and Future Outlook

The Ainsworth synthesis remains a highly effective and reliable method for preparing this compound. Its reliance on readily available starting materials and straightforward reaction conditions make it an attractive choice for both academic research and industrial applications. While modern cross-coupling and C-H activation strategies offer elegant solutions for the synthesis of aromatic indazoles, their application to saturated systems like the target molecule is limited. Future research may focus on developing one-pot variations of the Ainsworth synthesis to improve efficiency and reduce waste, further enhancing the utility of this valuable synthetic tool in the pursuit of novel therapeutics.

References

  • Ainsworth, C. The Indazole Synthesis. J. Am. Chem. Soc.1957, 79 (19), 5242–5245.
  • Jain, M., et al.
  • Lokhande, P. D., et al. Efficient synthesis of 1H-indazoles. ARKIVOC2007, (xvi), 56-62.
  • Sharma, A., Joshi, B. P., & Sinha, A. K. A New, Simple, and Efficient Method for the Synthesis of 1H-Indazoles. Bull. Chem. Soc. Jpn.2004, 77(12), 2231-2233.
  • Gaikwad, N. D., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem.2024 , 15, 1-36. Available at: [Link]

  • PrepChem. Synthesis of ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate. Available at: [Link]

Sources

structure-activity relationship (SAR) studies of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Derivatives

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a cornerstone in medicinal chemistry.[1][2] This "privileged scaffold" is a recurring motif in a multitude of synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer effects.[1][3][4][5] The clinical success of indazole-containing drugs such as Pazopanib (a multi-kinase inhibitor) and Entrectinib (an ALK and ROS1 inhibitor) underscores the therapeutic potential of this heterocyclic system.[1][6]

This guide focuses on a specific, conformationally restricted subset: This compound and its derivatives. The non-aromatic, saturated portion of the ring system introduces a three-dimensional character that allows for more specific and refined interactions with biological targets compared to its planar aromatic counterparts. The ethyl carboxylate moiety at the C5-position serves as a versatile chemical handle for molecular exploration and a potential interaction point within target binding sites.

This document provides researchers, scientists, and drug development professionals with an in-depth comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect how specific structural modifications at key positions of the tetrahydro-indazole core influence biological performance, supported by experimental data and mechanistic rationale.

The Core Molecular Blueprint and Strategic Points of Modification

The foundational structure, this compound, offers several key positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The primary points for derivatization are the N1-position of the pyrazole ring, the C3-position, and the C5-ethyl carboxylate group. Understanding the impact of substitutions at these sites is critical for rational drug design.

Indazole_Core_Structure cluster_core This compound cluster_labels mol R1 N1-Position (H-bond donor, substitution site) R1->mol R2 C3-Position (Hinge-binding interactions) R2->mol R3 C5-Ester Group (Solubility, H-bond acceptor, metabolic stability) R3->mol Synthetic_Workflow start Starting Materials (e.g., Ethyl 2-oxocyclohexane-1-carboxylate) step1 Step 1: Formylation (Reaction with ethyl formate) start->step1 step2 Step 2: Cyclocondensation (Reaction with Hydrazine Hydrate) step1->step2 product Product This compound step2->product derivatization Further Derivatization (N1-alkylation, C3-functionalization, etc.) product->derivatization

Caption: General synthetic route for the tetrahydro-indazole core.

Step-by-Step Protocol (Example):

  • Synthesis of Ethyl 2-(hydroxymethylene)-6-oxocyclohexane-1-carboxylate: To a solution of ethyl 2-oxocyclohexane-1-carboxylate in dry toluene, add sodium methoxide and ethyl formate. Stir the mixture at room temperature for 12-16 hours.

  • Cyclization: To the resulting intermediate in ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Protocol: In Vitro Antiproliferative (MTT) Assay

This assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic or growth-inhibitory effects of a compound.

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [5]2. Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Summary of Key Pharmacophore Features

Based on the comparative SAR, a general pharmacophore model for active compounds in this class can be proposed. This model highlights the essential chemical features required for potent biological activity, particularly for kinase inhibition.

Pharmacophore_Model Key Pharmacophore Features HBD H-Bond Donor (e.g., N1-H or C3-NH₂) HY Hydrophobic/Aromatic Region (Tetrahydro-benzene ring) HBD->HY Adjacent to HBA H-Bond Acceptor (e.g., C5-Carbonyl) HY->HBA Connected via core SV Sterically Sensitive Region (around N1) SV->HBD Limits substitution

Caption: Pharmacophore model for tetrahydro-indazole derivatives.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal a clear logic for designing potent derivatives:

  • The C3-position is paramount for establishing high-affinity interactions, especially for kinase targets, where a hydrogen-bonding group is essential.

  • The N1-position must be substituted with caution, as steric bulk is poorly tolerated, though small hydrophobic groups can be beneficial.

  • The C5-ester provides a crucial handle for optimizing ADME properties, with its conversion to amides being a particularly fruitful strategy.

Future research should focus on integrating these SAR principles with computational modeling to design derivatives with enhanced selectivity against specific biological targets. [7]Exploring novel substitutions at the less-studied C4, C6, and C7 positions of the saturated ring could yield compounds with unique pharmacological profiles. Finally, optimizing lead compounds from this series for in vivo efficacy and safety will be the ultimate validation of their therapeutic potential.

References

  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research.
  • Indazole From Natural Resources And Biological Activity. (2023). Journal of Pharmaceutical Negative Results.
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (n.d.). Request PDF.
  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Request PDF.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • This compound. (n.d.). CymitQuimica.
  • ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. (n.d.). PubChem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Journal of Biomolecular Structure and Dynamics.
  • Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

Sources

A Researcher's Guide to the In Vitro Biological Evaluation of Novel Tetrahydroindazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential. Its versatility allows for substitutions that can be fine-tuned to interact with a variety of biological targets, leading to promising candidates for anticancer, anti-inflammatory, and other therapeutic areas. This guide provides a comprehensive framework for the in vitro biological evaluation of novel tetrahydroindazole derivatives, moving from initial broad-spectrum screening to detailed mechanistic studies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to aid in the identification of lead compounds.

The Strategic Evaluation of Tetrahydroindazole Derivatives: A Tiered Approach

A logical and tiered approach is crucial for the efficient evaluation of novel compounds. This strategy ensures that resources are focused on the most promising candidates and that a deep understanding of their biological activity is developed.

Our evaluation workflow begins with a broad assessment of cytotoxicity across relevant cancer cell lines. Active compounds are then subjected to a battery of mechanistic assays to elucidate their mode of action, including target engagement, effects on cell cycle progression, and induction of apoptosis. For compounds with potential anti-inflammatory activity, a parallel path investigating effects on key inflammatory pathways is undertaken.

G cluster_0 Initial Screening cluster_1 Anticancer Mechanistic Studies cluster_2 Anti-Inflammatory Mechanistic Studies Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Target-Based Assay (e.g., Kinase Inhibition) Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity Assay (e.g., MTT)->Target-Based Assay (e.g., Kinase Inhibition) Active Compounds NF-κB Activity Assay NF-κB Activity Assay Cytotoxicity Assay (e.g., MTT)->NF-κB Activity Assay Alternative Pathway Cell Cycle Analysis Cell Cycle Analysis Target-Based Assay (e.g., Kinase Inhibition)->Cell Cycle Analysis Elucidation of MoA Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Elucidation of MoA Cytokine Release Assay Cytokine Release Assay NF-κB Activity Assay->Cytokine Release Assay Novel Tetrahydroindazole Compounds Novel Tetrahydroindazole Compounds Novel Tetrahydroindazole Compounds->Cytotoxicity Assay (e.g., MTT) Primary Evaluation

Caption: Tiered workflow for evaluating novel tetrahydroindazole compounds.

Part 1: Initial Evaluation of Anticancer Activity

The initial step in evaluating a new series of tetrahydroindazole compounds is to assess their general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of their potential as anticancer agents and helps in selecting cell lines for more in-depth studies.

Cell Viability and Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable, sensitive, and high-throughput method for the initial screening of compound libraries.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroindazole compounds and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity of Novel Tetrahydroindazole Compounds
CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
THI-001 1.5 ± 0.22.3 ± 0.41.8 ± 0.3
THI-002 0.8 ± 0.11.1 ± 0.20.9 ± 0.1
Doxorubicin 0.5 ± 0.10.8 ± 0.20.6 ± 0.1

Part 2: Elucidating the Mechanism of Action of Anticancer Tetrahydroindazoles

Once cytotoxic activity is established, the next critical step is to understand how these compounds are exerting their effects. Many tetrahydroindazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2]

Target Engagement: In Vitro Kinase Inhibition Assay

A direct way to confirm the interaction of a compound with its putative target is through an in vitro kinase assay. These assays measure the enzymatic activity of a purified kinase in the presence of the inhibitor. Luminescence-based assays, which quantify ATP consumption, are a common and high-throughput method.[3][4]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Prepare serial dilutions of the test compounds and a known CDK2 inhibitor (e.g., Roscovitine).

  • Kinase Reaction: In a 384-well plate, add the test compound, purified CDK2/Cyclin A enzyme, and a suitable substrate (e.g., histone H1).

  • Initiation: Start the reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to kinase activity.[5]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.

Data Presentation: Comparative CDK2/Cyclin A Inhibition
CompoundCDK2/Cyclin A IC50 (nM)
THI-001 85 ± 12
THI-002 35 ± 8
Roscovitine 150 ± 25
Cellular Effects: Cell Cycle Analysis

Inhibition of CDKs is expected to cause cell cycle arrest.[6] Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

G cluster_0 Tetrahydroindazole Inhibition G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E G2 Phase G2 Phase S Phase->G2 Phase CDK2/Cyclin A M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B M Phase->G1 Phase THI Compound THI Compound CDK2/Cyclin E CDK2/Cyclin E THI Compound->CDK2/Cyclin E CDK2/Cyclin A CDK2/Cyclin A THI Compound->CDK2/Cyclin A

Sources

The Therapeutic Potential of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Within this broad class, derivatives of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate represent a promising starting point for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth comparison of the in vivo efficacy of drugs derived from this versatile chemical entity, supported by experimental data and detailed protocols to inform and guide future research and development.

Introduction to the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core offers a unique three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with various biological targets. The presence of the carboxylate group at the 5-position provides a convenient handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. This has led to the exploration of this scaffold against a range of molecular targets, including protein kinases and enzymes involved in inflammatory pathways.

Comparative In Vivo Efficacy of Tetrahydroindazole Derivatives

While direct in vivo efficacy studies originating from this compound are not extensively documented in publicly available literature, research on closely related tetrahydroindazole structures provides significant insights into their therapeutic potential. These studies highlight the scaffold's versatility in generating potent anti-inflammatory and anti-cancer agents.

Anti-Inflammatory Activity

Derivatives of the tetrahydroindazole core have demonstrated significant efficacy in preclinical models of inflammation. A notable example is 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, a structurally related analogue, which has shown potent anti-inflammatory effects. Mechanistic studies suggest that this class of compounds may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines such as TNF-α.[1]

In a key preclinical model, the carrageenan-induced paw edema assay in rats, a hallmark for acute inflammation, these derivatives have been shown to significantly reduce swelling. For instance, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exhibited a potent dose-dependent inhibition of edema.[2]

Table 1: Comparative Anti-Inflammatory Efficacy of a Tetrahydroindazole Derivative

CompoundAnimal ModelDosing and AdministrationKey Efficacy EndpointResultReference
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidCarrageenan-induced paw edema (Rat)Not specified in abstractEdema reductionED50 = 3.5 mg/kg[2]
Indazole and its derivatives (5-aminoindazole, 6-nitroindazole)Carrageenan-induced paw edema (Rat)25, 50, 100 mg/kg, i.p.Inhibition of inflammation (%)Dose-dependent inhibition of edema[3][3]
Anti-Cancer Activity

The tetrahydroindazole scaffold has also been explored for its potential in oncology. The core structure is found in several kinase inhibitors, and derivatives have shown affinity for checkpoint kinases (CHK1/CHK2) and sigma-2 receptors, implicating their potential in cancer therapy.[1] While specific in vivo anti-cancer data for direct derivatives of this compound is limited in the reviewed literature, the broader class of indazole derivatives has shown significant promise. For example, a potent indazole derivative, compound 2f, was shown to suppress tumor growth in a 4T1 breast cancer mouse model.[4] This compound induced apoptosis and inhibited cell proliferation, migration, and invasion.[4]

Table 2: Representative In Vivo Anti-Cancer Efficacy of an Indazole Derivative

CompoundAnimal ModelDosing and AdministrationKey Efficacy EndpointResultReference
Compound 2f4T1 tumor model (Mouse)Not specified in abstractTumor growth suppressionSignificant suppression of tumor growth[4][4]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of tetrahydroindazole derivatives are underpinned by their interaction with key signaling pathways implicated in inflammation and cancer.

Inflammatory Signaling Cascade

Many inflammatory stimuli converge on the activation of the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. Cyclooxygenase-2 (COX-2) is another critical enzyme in the inflammatory process, responsible for the production of prostaglandins. Derivatives of tetrahydroindazole have been suggested to inhibit both COX-2 and the production of these inflammatory mediators.[1]

inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation COX-2 Activation COX-2 Activation Inflammatory Stimuli->COX-2 Activation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) Prostaglandins Prostaglandins COX-2 Activation->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Prostaglandins->Inflammation Tetrahydroindazole Derivatives Tetrahydroindazole Derivatives Tetrahydroindazole Derivatives->NF-κB Activation Inhibition Tetrahydroindazole Derivatives->COX-2 Activation Inhibition

Caption: Inflammatory signaling pathway targeted by tetrahydroindazole derivatives.

Cancer-Related Signaling Pathways

In the context of cancer, kinase inhibition is a major mechanism of action for many indazole-based drugs. These compounds can interfere with signaling pathways that control cell proliferation, survival, and angiogenesis. For instance, inhibition of checkpoint kinases (CHK1/CHK2) can disrupt the cell cycle and lead to apoptosis in cancer cells.

cancer_pathway Growth Factor Signaling Growth Factor Signaling Kinase Cascade (e.g., CHK1/CHK2) Kinase Cascade (e.g., CHK1/CHK2) Growth Factor Signaling->Kinase Cascade (e.g., CHK1/CHK2) Cell Cycle Progression Cell Cycle Progression Kinase Cascade (e.g., CHK1/CHK2)->Cell Cycle Progression Cell Proliferation & Survival Cell Proliferation & Survival Cell Cycle Progression->Cell Proliferation & Survival Tetrahydroindazole Derivatives Tetrahydroindazole Derivatives Tetrahydroindazole Derivatives->Kinase Cascade (e.g., CHK1/CHK2) Inhibition

Caption: Kinase signaling pathway in cancer targeted by tetrahydroindazole derivatives.

Experimental Protocols

To facilitate the evaluation of novel derivatives of this compound, detailed, step-by-step methodologies for key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for assessing the in vivo anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Diclofenac sodium, 10 mg/kg)

    • Test compound groups (various doses, e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Test compounds, vehicle, or standard drug are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

carrageenan_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Compound Administration Compound Administration Grouping & Dosing->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Xenograft Tumor Model in Mice

This model is essential for evaluating the in vivo anti-cancer efficacy of test compounds.

Methodology:

  • Cell Culture: A suitable cancer cell line (e.g., 4T1 for breast cancer) is cultured under appropriate conditions.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 10^6 4T1 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.

  • Treatment: The test compound, vehicle, or a standard-of-care drug is administered (e.g., daily, i.p. or p.o.) for a specified duration (e.g., 2-3 weeks).

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated.

xenograft_workflow cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_outcome Outcome Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Grouping Grouping Tumor Implantation->Grouping Compound Administration Compound Administration Grouping->Compound Administration Tumor & Body Weight Measurement Tumor & Body Weight Measurement Compound Administration->Tumor & Body Weight Measurement Tumor Excision & Weight Tumor Excision & Weight Tumor & Body Weight Measurement->Tumor Excision & Weight Calculate TGI Calculate TGI Tumor Excision & Weight->Calculate TGI

Caption: Experimental workflow for a xenograft tumor model.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a scaffold for the development of novel anti-inflammatory and anti-cancer agents. The existing in vivo data on closely related analogues, particularly in established preclinical models, provides a strong rationale for the continued exploration of this chemical space. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead candidates with optimized efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics from this promising chemical scaffold.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17094-17104. [Link]

  • Gaikwad, D. D., Gaikwad, S. V., & Palle, S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 449-456. [Link]

  • Saeed, A., Shaheen, F., & Abbas, N. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Iraqi Journal of Science, 61(12), 3295-3306. [Link]

  • Gein, V. L., Silaeva, I. V., & Voronina, E. V. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(5), 409-412. [Link]

  • Zhang, Y., Li, H., & Wang, L. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • Frejat, F. O. A., Ali, A. A., Abdel-Aziz, M., & Youssif, B. G. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Krishna, T. (2021). Pre-clinical in-vivo acute toxicity and anti-inflammatory evaluation of aurone derivatives. American Journal of Advanced Drug Delivery, 9(1), 1-8. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC01–FC06. [Link]

  • Nanaware, R. B., Chabukswar, A. R., Kuchekar, B. S., & Pekamwar, S. S. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational approach. International Journal of Applied Pharmaceutics, 16(6), 299-304. [Link]

  • PubChem. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Chem-Impex International Inc. (n.d.). Ethyl 1H-Indazole-5-carboxylate. Retrieved from [Link]

  • Charles River. (2020). Developing pharmaceuticals from basic research discoveries. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiling of Tetrahydroindazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroindazole Scaffold and the Imperative of Pharmacokinetic Profiling

The tetrahydroindazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the core of numerous potent and selective inhibitors for a range of therapeutic targets, including kinases like ITK and CDK2.[1][2][3] However, the journey from a potent "hit" in a biochemical assay to a viable clinical candidate is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties. Pharmacokinetics (PK), the study of how an organism affects a drug, is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4] Understanding these ADME properties early in the drug discovery pipeline is not merely advantageous; it is critical for mitigating the risk of late-stage failures, reducing development costs, and ultimately, engineering successful therapeutics.[5][6]

This guide provides a comparative framework for the comprehensive pharmacokinetic profiling of novel tetrahydroindazole-based drug candidates. It is designed for drug discovery and development scientists, offering both the strategic rationale behind key experimental choices and detailed, actionable protocols. We will dissect the ADME profile piece by piece, comparing hypothetical drug candidates to illustrate how experimental data drives decision-making in lead optimization.

Absorption: Crossing the Barrier

For orally administered drugs, absorption dictates the extent and rate at which the active compound enters systemic circulation. Poor absorption is a primary cause of low bioavailability. The initial assessment of a compound's absorptive potential is a cornerstone of its PK profile.

Causality Behind Experimental Choice: Why the Caco-2 Permeability Assay?

To predict human intestinal absorption, the Caco-2 permeability assay is the industry's gold standard.[7] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), thereby mimicking the epithelial barrier of the small intestine.[7][8] This model allows us to measure a compound's apparent permeability coefficient (Papp) and determine if it is a substrate for active efflux, a common liability for drug candidates.[9] The data generated is not just for screening; the FDA considers high permeability data from Caco-2 assays sufficient to justify a waiver of in vivo bioavailability studies in some cases.[10]

Comparative Analysis of Tetrahydroindazole Candidates: Permeability

The following table presents hypothetical Caco-2 permeability data for three tetrahydroindazole-based candidates. Papp values are categorized as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s). The efflux ratio (ER), calculated as Papp (B→A) / Papp (A→B), indicates the potential for active efflux if the value is ≥2.

Candidate Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Classification Interpretation
THI-A 15.216.11.1HighExcellent passive permeability; not a substrate for major efflux pumps.
THI-B 3.514.84.2ModerateModerate permeability, but is a substrate for active efflux, which will likely limit oral absorption.
THI-C 0.80.91.1LowPoor permeability, suggesting absorption issues independent of efflux.
Experimental Workflow: Caco-2 Permeability Assay

The workflow for assessing bidirectional permeability is crucial for identifying compounds subject to active efflux.

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment (37°C) cluster_analysis Analysis & Calculation Caco2 Seed Caco-2 cells on Transwell™ inserts Culture Culture for ~21 days to form a differentiated monolayer Caco2->Culture TEER Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) Culture->TEER Dose_A Add Test Compound (e.g., 10 µM) to Apical (A) side TEER->Dose_A Dose_B Add Test Compound (e.g., 10 µM) to Basolateral (B) side TEER->Dose_B Incubate Incubate for 2 hours with gentle shaking Dose_A->Incubate Dose_B->Incubate Sample_A Sample from Basolateral (B) side (for A→B transport) Incubate->Sample_A Sample_B Sample from Apical (A) side (for B→A transport) Incubate->Sample_B Quantify Quantify compound concentration in samples via LC-MS/MS Sample_A->Quantify Sample_B->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts (e.g., 24-well format) and cultured for 20-22 days to allow for spontaneous differentiation into a polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[11]

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared and warmed to 37°C.[11]

  • Dosing Solution Preparation: The tetrahydroindazole candidate is dissolved in the transport buffer to a final concentration (e.g., 10 µM), with a final DMSO concentration kept below 0.5%.

  • Transport Experiment Initiation:

    • A→B Transport: The dosing solution is added to the apical (donor) chamber, and fresh buffer is added to the basolateral (receiver) chamber.

    • B→A Transport: The dosing solution is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.

  • Incubation: The plate is incubated at 37°C for a set period (e.g., 2 hours) with gentle orbital shaking.[7][8]

  • Sampling: At the end of the incubation, aliquots are taken from the receiver chambers for both A→B and B→A directions. A sample is also taken from the donor chamber at T=0 to confirm the initial concentration.

  • Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[12][13]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Distribution is governed by factors like blood flow, tissue permeability, and, critically, the extent to which a drug binds to plasma proteins.

Causality Behind Experimental Choice: Why Plasma Protein Binding (PPB) Matters

It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is available to cross biological membranes, interact with its therapeutic target, and be cleared from the body.[14][15] High plasma protein binding (>99%) can severely limit the free drug concentration at the site of action, potentially rendering an otherwise potent compound ineffective in vivo.[16] Therefore, determining the fraction unbound (fu) is essential for interpreting in vivo efficacy and PK data.[14] The Rapid Equilibrium Dialysis (RED) method is a robust and widely accepted assay for this purpose.[15]

Comparative Analysis of Tetrahydroindazole Candidates: Distribution

The table below shows hypothetical PPB data across different species, which is important for interspecies scaling. A high percentage bound indicates a low free fraction.

Candidate Human Plasma (% Bound) Rat Plasma (% Bound) Dog Plasma (% Bound) Interpretation
THI-A 92.5%91.8%93.1%Moderate binding; a significant fraction is free to engage the target. Favorable.
THI-B 99.8%99.7%99.9%Extremely high binding; very low free fraction. This is a significant liability and may lead to a lack of efficacy.
THI-C 85.3%98.5%88.0%Moderate binding in humans and dogs, but significantly higher in rats. This species difference must be considered when interpreting rat PK/PD data.
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Device Preparation: A RED device plate, which contains inserts with a vertical dialysis membrane (8 kDa MWCO), is used.[14]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1 µM).

  • Assay Setup:

    • 200 µL of the plasma-compound mixture is added to one chamber (the plasma chamber) of the RED insert.

    • 350 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[15][16]

  • Sampling and Matrix Matching:

    • An aliquot (e.g., 50 µL) is removed from the buffer chamber.

    • An aliquot (e.g., 50 µL) is removed from the plasma chamber.

    • To ensure accurate analysis by eliminating matrix effects, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS.

  • Protein Precipitation: A large volume of cold acetonitrile containing an internal standard is added to all samples to precipitate proteins and release the bound drug.[14]

  • Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the compound concentration in both the plasma and buffer chambers at equilibrium.

  • Calculation: The percent unbound is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Metabolism: The Body's Chemical Factory

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process, mediated largely by Cytochrome P450 (CYP) enzymes, is a major route of drug clearance and can lead to the formation of inactive metabolites or, in some cases, toxic byproducts. A drug that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations.

Causality Behind Experimental Choice: Why a Two-Pronged Approach?

Assessing metabolic liability requires a two-pronged approach:

  • Metabolic Stability Assay: This assay determines how quickly a compound is broken down by metabolic enzymes.[17] Using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs, we can calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[18][19] A compound with high clearance is likely to have poor oral bioavailability and a short duration of action in vivo.

  • CYP Inhibition Assay: This assay assesses a compound's potential for causing drug-drug interactions (DDIs).[20] If a new drug inhibits a major CYP isoform (e.g., CYP3A4, which metabolizes ~50% of clinical drugs), it can dangerously increase the concentration of co-administered drugs.[21][22] This is a major safety concern for regulatory agencies like the FDA.[20][23]

Comparative Analysis of Tetrahydroindazole Candidates: Metabolism
Candidate Metabolic Stability (HLM t½, min) CYP3A4 Inhibition (IC₅₀, µM) CYP2D6 Inhibition (IC₅₀, µM) Interpretation
THI-A > 60> 50> 50Highly stable in HLM. No significant CYP inhibition. Excellent metabolic profile.
THI-B < 525.545.1Very high metabolic clearance; likely to have a short half-life in vivo. Low risk of DDI.
THI-C 451.2> 50Good metabolic stability. However, it is a potent inhibitor of CYP3A4, representing a significant risk for clinical DDI.
Experimental Workflow: Metabolic Profiling

This diagram illustrates the parallel workflows for assessing stability and DDI potential.

G cluster_stability Metabolic Stability Assay cluster_inhibition CYP Inhibition Assay (e.g., CYP3A4) compound Tetrahydroindazole Candidate mix_s Incubate Compound (1 µM) with Human Liver Microsomes + NADPH (Cofactor) compound->mix_s mix_i Incubate Microsomes + NADPH + CYP3A4 Probe Substrate with varying concentrations of Test Compound compound->mix_i sample_s Sample at multiple time points (0, 5, 15, 30, 60 min) mix_s->sample_s quench_s Quench reaction with cold Acetonitrile sample_s->quench_s analyze_s Analyze remaining parent compound via LC-MS/MS quench_s->analyze_s calc_s Calculate t½ and Clint analyze_s->calc_s quench_i Quench reaction after set time mix_i->quench_i analyze_i Analyze metabolite formation via LC-MS/MS quench_i->analyze_i calc_i Calculate IC₅₀ value analyze_i->calc_i

Sources

A Comparative Guide to Privileged Heterocyclic Scaffolds: The Case of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their structural diversity, ability to engage in various non-covalent interactions (such as hydrogen bonding), and capacity to present functional groups in precise three-dimensional orientations make them "privileged scaffolds." This term denotes molecular frameworks that are capable of binding to multiple biological targets, thereby serving as fertile starting points for drug discovery campaigns.

Among these, nitrogen-containing heterocycles are particularly prominent. The indazole core, a fusion of benzene and pyrazole rings, has garnered significant attention for its wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This guide focuses on a specific, non-aromatic derivative: Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate . By saturating the carbocyclic portion of the indazole ring, this scaffold introduces a three-dimensional character that offers distinct advantages over its planar, aromatic counterpart.

This document provides an in-depth comparison of the tetrahydroindazole scaffold with its parent indazole and the related tetrahydropyrazolopyridine framework. We will explore comparative physicochemical properties, synthetic accessibility, and pharmacological profiles, supported by experimental data and detailed protocols to empower researchers in their scaffold selection and drug development efforts.

Chapter 1: Profiling the Core Scaffold: this compound

The tetrahydroindazole core represents a strategic blend of the hydrogen-bonding capabilities of the pyrazole ring and the conformational flexibility of a saturated cyclohexane ring. This fusion imparts unique properties that are highly desirable in modern drug design, which increasingly focuses on targeting complex protein-protein interfaces and achieving high selectivity.

1.1. Chemical Structure and Physicochemical Properties

The core structure features a bicyclic system where the pyrazole's nitrogen atoms are crucial for interacting with biological targets, while the saturated ring provides a scaffold for substitution, allowing for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability.

  • Molecular Formula: C₁₀H₁₄N₂O₂[3]

  • Molecular Weight: 194.23 g/mol [3]

  • Key Feature: The non-aromatic, saturated ring introduces sp³-hybridized carbons, granting the molecule a distinct three-dimensional geometry, a significant departure from the flat, planar structure of aromatic indazoles.

1.2. Biological Significance and Therapeutic Potential

The tetrahydroindazole scaffold is a privileged structure found in compounds targeting a range of diseases. A notable example is its role in the development of kinase inhibitors. Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, have been successfully targeted by tetrahydroindazole-based compounds. For instance, a high-throughput screen identified a tetrahydroindazole derivative as an inhibitor of the CDK2/cyclin A complex with a Ki value of 2.3 μM, paving the way for a hit-to-lead campaign for cancer therapeutics and non-hormonal contraceptives.[4]

Furthermore, the broader class of tetrahydro-pyrazolo compounds has shown potent activity as inhibitors of tumour necrosis factor-alpha (TNF-α) and cannabinoid receptor subtype 1 (CB₁), demonstrating efficacy in rodent models of neuropathic pain.[5] This highlights the scaffold's versatility in engaging with diverse target classes.

Chapter 2: A Comparative Analysis of Heterocyclic Scaffolds

The choice of a central scaffold is a critical decision in a drug discovery program. It dictates the accessible chemical space, the potential for target engagement, and the ultimate druglikeness of the lead candidates. Here, we compare the tetrahydroindazole scaffold against two relevant alternatives: its aromatic parent, Indazole , and a closely related isomer, Tetrahydropyrazolopyridine .

2.1. Physicochemical Property Comparison

The degree of saturation in a scaffold directly impacts its physicochemical properties, which in turn influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyThis compoundEthyl 1H-indazole-6-carboxylate (Aromatic Analogue)Tetrahydropyrazolopyridine Core
Molecular Weight 194.23 g/mol [3][6]190.20 g/mol [7]~122.17 g/mol (unsubstituted)[8]
LogP (Lipophilicity) 0.5992 (Calculated)[9]~1.8-2.2 (Predicted)~1.0-1.5 (Predicted)
Topological Polar Surface Area (TPSA) 55.0 Ų (Calculated)[6]55.0 Ų (Calculated)[7]~28.7 Ų (unsubstituted)[8]
H-Bond Donors 1 (pyrazole N-H)1 (pyrazole N-H)1 (pyrazole N-H)
H-Bond Acceptors 3 (2x O, 1x N)3 (2x O, 1x N)2 (2x N)
3D Character High (Non-planar)Low (Planar)High (Non-planar)

Insight: The transition from a planar indazole to a tetrahydroindazole scaffold generally leads to a decrease in LogP and an increase in three-dimensional character. Lower lipophilicity can be advantageous for reducing off-target toxicity and improving solubility, while the enhanced 3D shape allows for more specific and intricate interactions with protein binding sites, often leading to improved potency and selectivity.

2.2. Synthetic Accessibility and Strategy

The ease and efficiency of synthesis are paramount for generating chemical libraries for structure-activity relationship (SAR) studies.

  • Tetrahydroindazoles: The most common route is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[10] A key challenge can be controlling the regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines.[10] However, robust, regioselective methods have been developed.[10]

  • Indazoles: A wider array of synthetic methods is available for aromatic indazoles, including intramolecular cyclizations of o-aminobenzaldehydes or o-aminoketones, and [3+2] annulation approaches from arynes and hydrazones.[1][11] These methods are generally high-yielding and tolerate a broad range of functional groups.

  • Tetrahydropyrazolopyridines: Synthesis often follows similar principles to tetrahydroindazoles, typically starting from a substituted piperidinone precursor.[10][12] One-pot, multi-component reactions have also been efficiently developed for this scaffold.[13]

Causality Behind Synthetic Choices: The choice of a synthetic route is dictated by the desired substitution pattern and the need for regiocontrol. For library synthesis, a convergent and regioselective route is highly preferred to avoid cumbersome purification of isomers. The development of a regioselective route for tetrahydropyrazolopyridines, for example, was crucial for systematically investigating the structure-activity relationship of that class of inhibitors.[10]

2.3. Pharmacological Profile Comparison

ScaffoldKey Therapeutic AreasRepresentative Targets
Tetrahydroindazole Oncology, Pain, Inflammation[4][5][14]Kinases (e.g., CDK2), GPCRs (e.g., CB₁), Cytokines (e.g., TNF-α)[4][5]
Indazole (Aromatic) Oncology, Inflammation, Infectious Diseases, CNS Disorders[1][2]Kinases, DNA Gyrase, Serotonin Receptors, PARP
Tetrahydropyrazolopyridine Pain, Inflammation, Viral Infections, CNS Disorders[5][13]Cytokines (e.g., TNF-α), GPCRs (e.g., CB₁), Various Enzymes[5][13]

Insight: While all three scaffolds are versatile, the saturated rings of the tetrahydro-derivatives provide distinct vectors for substitution that are not accessible in the planar indazole system. This allows medicinal chemists to probe regions of a protein's binding pocket that are out of reach for flat molecules, a strategy often termed "escape from flatland." This can be the key to unlocking novel activity or improving selectivity against related protein family members.

Chapter 3: Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols described below are designed to be self-validating, providing clear steps and expected outcomes.

3.1. Representative Synthesis: Regioselective Synthesis of a Tetrahydro-Pyrazolo[4,3-c]pyridine Core

This protocol is adapted from a published regioselective synthesis, which overcomes the common challenge of isomer formation.[10] It serves as an excellent template for accessing the broader class of tetrahydro-pyrazolo scaffolds.

Experimental Rationale: The synthesis begins with a Stork enamine reaction to form the C-C bond, followed by hydrolysis to reveal a 1,3-diketone. This intermediate is key, as its reaction with methylhydrazine under reflux conditions delivers the desired pyrazole as a single regioisomer. Subsequent standard functional group manipulations complete the synthesis.

G cluster_0 Synthesis Workflow A N-Boc piperidin-4-one B Stork Enamine Synthesis (pyrrolidine, toluene, reflux) A->B C Acylation (ethyl chlorooxoacetate, Et3N) B->C D Hydrolysis (1M HCl) C->D E 1,3-Diketone Intermediate D->E F Cyclization (methylhydrazine, EtOH, reflux) E->F G Regioselective Pyrazole Core F->G

Caption: Regioselective synthesis workflow for a pyrazole core.

Step-by-Step Protocol:

  • Step 1: Synthesis of 1,3-Diketone (10):

    • To a solution of N-Boc piperidin-4-one (1.0 eq) in toluene, add pyrrolidine (1.2 eq). Reflux with a Dean-Stark trap for 12 hours until water evolution ceases.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the resulting crude enamine in dichloromethane (DCM). Cool to 0 °C and add triethylamine (Et₃N) (1.5 eq).

    • Add ethyl 2-chloro-2-oxoacetate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Add 1 M aqueous HCl and stir vigorously for 1 hour. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 1,3-diketone. Purify by column chromatography.

  • Step 2: Pyrazole Formation (7):

    • To a solution of the 1,3-diketone (1.0 eq) in ethanol, add methylhydrazine (1.5 eq).

    • Reflux the mixture for 48 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to yield the target pyrazole as the sole regioisomer.[10]

3.2. Biological Assay: CDK2/Cyclin A Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory potential of a test compound against the CDK2/cyclin A complex.

Experimental Rationale: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the CDK2 enzyme. The amount of phosphorylated substrate is quantified, and the reduction in this signal in the presence of an inhibitor allows for the calculation of its potency (e.g., IC₅₀).

G cluster_1 CDK2 Inhibition Assay A Prepare Reagents: CDK2/Cyclin A, Peptide Substrate, ATP, Test Compound B Dispense Test Compound (in DMSO) into 384-well plate A->B C Add Enzyme and Substrate Mix B->C D Incubate at RT (e.g., 20 min) C->D E Initiate Reaction by adding ATP D->E F Incubate at RT (e.g., 60 min) E->F G Stop Reaction & Detect Signal (e.g., Luminescence/Fluorescence) F->G H Data Analysis: Calculate % Inhibition & IC50 G->H

Caption: Workflow for an in vitro CDK2 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human CDK2/Cyclin A, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP in the assay buffer.

  • Compound Plating: Serially dilute the test compound (e.g., this compound) in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add the CDK2/Cyclin A and peptide substrate mixture to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 20 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or similar technologies that quantify either ADP production or phosphosubstrate formation).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold embodies a strategic evolution from traditional flat, aromatic heterocyclic systems. Its inherent three-dimensionality, combined with favorable physicochemical properties and proven biological versatility, makes it a highly attractive starting point for modern drug discovery programs.

Comparative Advantages:

  • Improved 3D Geometry: Offers access to unique chemical space for enhanced potency and selectivity compared to planar indazoles.

  • Favorable Physicochemical Profile: Generally possesses lower lipophilicity than aromatic counterparts, which can translate to better ADME properties.

  • Synthetic Tractability: While regioselectivity can be a challenge, established and optimized synthetic routes make this scaffold accessible for library synthesis.

Future efforts should focus on exploring diverse substitution patterns on both the pyrazole and the saturated carbocyclic rings to fully map the structure-activity landscape. The application of this scaffold is likely to expand beyond kinase inhibition into other target classes where exploiting binding site topography is key to success. For researchers and drug development professionals, the tetrahydroindazole framework represents a robust and promising tool in the quest for novel, effective, and safe therapeutics.

References

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Novel Tetrahydro-Pyrazolo [4,3-c] Pyridines for the Treatment of Neuropathic Pain: Synthesis and Neuropharmacology. PubMed. Available at: [Link]

  • ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis of tetrahydropyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health (NIH). Available at: [Link]

  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

The Architecture of Specificity: A Comparative Guide to Pharmacophore Modeling of Tetrahydroindazole-Based Inhibitors

Sources

A Comparative Guide to the Metabolic Stability of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from a promising chemical entity to a viable therapeutic agent.[1] A drug that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could lead to toxicity.[2][3] This guide provides an in-depth comparison of the metabolic stability of analogs based on the ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate scaffold, a core structure of interest in modern medicinal chemistry.[4][5] We will explore the experimental methodologies used to assess metabolic stability, delve into the structure-metabolism relationships that govern the fate of these analogs, and provide the rationale behind experimental choices to empower your drug discovery programs.

The Foundation of Metabolic Stability Assessment

The liver is the primary organ responsible for drug metabolism, transforming therapeutic compounds through a series of enzymatic reactions.[6][7][8] To predict a compound's fate in vivo, we rely on robust in vitro models that replicate the metabolic machinery of the liver. The two most common systems are:

  • Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[9] They are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family, making them a cost-effective and high-throughput tool for initial screening of oxidative metabolism.[6][10]

  • Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, these are intact liver cells.[6] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive and physiologically relevant picture of a compound's metabolic fate, including pathways like glucuronidation and sulfation.[8][11][12]

The primary readouts from these assays are two key pharmacokinetic parameters: the half-life (t½) , which is the time required for 50% of the parent compound to be eliminated, and the intrinsic clearance (Clint) , a measure of the inherent capacity of the liver to metabolize a drug.[3][13]

Experimental Workflow: A Step-by-Step Protocol

To provide a practical understanding, the following is a detailed protocol for a typical in vitro metabolic stability assay using either liver microsomes or hepatocytes. The choice between these systems depends on the stage of drug discovery and the specific questions being asked.

Protocol: In Vitro Metabolic Stability Assay
  • Preparation of Reagents :

    • Test Compounds : Prepare stock solutions of the this compound analogs and positive controls (e.g., compounds with known high and low clearance like Verapamil and Dextromethorphan) in an appropriate solvent like DMSO.[14]

    • Biological System : Thaw cryopreserved human or animal liver microsomes or hepatocytes at 37°C.[15] Dilute them to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[10][14]

    • Cofactors : For microsomal assays, prepare a solution of the NADPH regenerating system, which is essential for CYP enzyme activity.[14][16] This is not required for hepatocytes as they contain endogenous cofactors.

  • Incubation :

    • Pre-warm the test compounds, positive controls, and the biological system (microsomes or hepatocytes) at 37°C.

    • Initiate the metabolic reaction by adding the cofactor solution (for microsomes) or by adding the cell suspension to the test compounds.[9][12] The final concentration of the test compound is typically low (e.g., 1-2 µM) to ensure enzyme kinetics are in the linear range.[10][14]

  • Time-Course Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.[11][14] The "0 minute" time point serves as the initial concentration baseline.

  • Reaction Termination :

    • Immediately stop the enzymatic reaction in each aliquot by adding a cold quenching solution, typically acetonitrile containing an internal standard.[9][11] This step also serves to precipitate the proteins from the sample.

  • Sample Processing and Analysis :

    • Centrifuge the samples to pellet the precipitated proteins.[16]

    • Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, for analysis.

    • Quantify the concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][17][18] This technique offers high sensitivity and selectivity for accurate measurement.[18][19]

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of this line.[9][16][20]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Incubation & Sampling cluster_analysis 3. Analysis A Test Compound Stock D Initiate Reaction at 37°C A->D B Microsomes/Hepatocytes B->D C NADPH Cofactor (for Microsomes) C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: Calculate t1/2 & Clint H->I

Caption: A generalized workflow for in vitro metabolic stability assays.

Comparative Analysis of this compound Analogs

To illustrate how structural modifications can influence metabolic stability, we will compare the parent compound with several hypothetical analogs. These examples are based on common strategies used in medicinal chemistry to enhance drug-like properties.

Compound Structural Modification Predicted Primary Metabolic Pathway(s) Expected Metabolic Stability Rationale
Parent Compound This compound1. Ester hydrolysis by carboxylesterases. 2. Oxidation of the tetrahydro ring by CYPs.Low to ModerateThe ethyl ester is a known liability for hydrolysis. The saturated ring provides multiple sites for CYP-mediated oxidation.
Analog A Amide Replacement: N-Ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamideOxidation of the tetrahydro ring by CYPs.Moderate to HighAmides are significantly more resistant to hydrolysis than esters, thus eliminating a major clearance pathway.
Analog B Metabolic Blocking: Ethyl 3-fluoro-4,5,6,7-tetrahydro-1H-indazole-5-carboxylateEster hydrolysis; Oxidation at other positions.ModerateThe fluorine atom can act as a "metabolic blocker," preventing oxidation at that position, which may be a primary site of metabolism on the indazole core.[4]
Analog C Steric Hindrance: tert-Butyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylateSlower ester hydrolysis; Oxidation of the tetrahydro ring.ModerateThe bulky tert-butyl group can sterically hinder the approach of esterase enzymes, slowing the rate of hydrolysis compared to the ethyl ester.
Analog D Aromatization: Ethyl 1H-indazole-5-carboxylateOxidation of the aromatic ring by CYPs; Ester hydrolysis.Moderate to HighAn aromatic ring is generally less susceptible to oxidation than a saturated ring. The metabolic profile will shift to different CYP enzymes.

Key Metabolic Pathways

The biotransformation of these indazole analogs can be broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions : These reactions introduce or expose functional groups. For the parent scaffold, the most probable Phase I pathways are:

    • Oxidation : Mediated primarily by CYP enzymes, this can occur at various positions on the tetrahydro-indazole ring, leading to hydroxylated metabolites.[21]

    • Hydrolysis : The ethyl ester group is susceptible to cleavage by carboxylesterases, yielding a carboxylic acid metabolite.[6]

  • Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, increasing water solubility and facilitating excretion.

    • Glucuronidation : If a hydroxyl group is introduced via a Phase I oxidation, it can be conjugated with glucuronic acid.

Visualization of Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (Ethyl Ester) Hydrolysis Carboxylic Acid Metabolite Parent->Hydrolysis Esterase Oxidation Hydroxylated Metabolite Parent->Oxidation CYP450 Glucuronidation Glucuronide Conjugate Oxidation->Glucuronidation UGT

Caption: Potential metabolic pathways for the parent scaffold.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. As demonstrated with the this compound scaffold, even minor structural modifications can profoundly alter a compound's metabolic fate. By replacing metabolically labile groups like esters with more robust amides, or by strategically introducing blocking groups, medicinal chemists can significantly improve a compound's pharmacokinetic profile.

Utilizing robust in vitro assays, such as those with liver microsomes and hepatocytes, provides critical data early in the discovery process.[13] This allows for the selection and optimization of candidates with a higher probability of success in later preclinical and clinical development, ultimately accelerating the delivery of new and effective therapeutics.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.).
  • Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed. (n.d.).
  • Drug Metabolic Stability Analysis Service - Creative Biolabs. (n.d.).
  • Metabolic Stability Assays • WuXi AppTec Lab Testing Division. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (n.d.).
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020).
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.).
  • Hepatocyte Stability Assay Test - AxisPharm. (n.d.).
  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.).
  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • What is the importance of metabolic stability in drug design? - Patsnap Synapse. (2025).
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (n.d.).
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. (2023).

Sources

A Guide to Comparative Molecular Docking of Tetrahydroindazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of comparative molecular docking studies, a cornerstone of modern drug discovery. While our focus is on the promising scaffold of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate and its derivatives, it is important to note that publicly available, in-depth comparative docking studies for this specific series are limited. However, the principles and methodologies are universally applicable. Therefore, this guide will use a well-documented case study of closely related indazole derivatives to provide a practical and scientifically rigorous framework for your research.

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The tetrahydroindazole moiety, in particular, offers a three-dimensional structure that can be exploited for enhanced binding to protein targets.

This guide will walk you through the essential steps of a comparative docking study, from the initial setup to the final analysis, using a real-world example of indazole derivatives targeting a protein implicated in renal cancer.

The Power of Comparative Docking: A Case Study with 3-Carboxamide Indazole Derivatives

To illustrate the process, we will delve into a study of 3-carboxamide indazole derivatives docked against a renal cancer-related protein (PDB ID: 6FEW).[3] This study provides an excellent example of how computational methods can be used to compare a series of related compounds and identify promising candidates for further development.

Understanding the "Why": The Rationale Behind the Study

The primary goal of a comparative docking study is to understand the structure-activity relationship (SAR) of a series of compounds. By systematically modifying a core scaffold and evaluating the predicted binding affinity of each derivative, researchers can identify key chemical features that contribute to potent and selective binding. This knowledge is invaluable for guiding the design of more effective drug candidates.

A Step-by-Step Guide to Comparative Molecular Docking

The following protocol outlines the key steps involved in a typical comparative docking study using AutoDock, a widely used and freely available software.[3]

Step 1: Protein Preparation
  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). In our case study, the PDB ID is 6FEW.[3]

  • Clean the Structure: Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands. This is crucial for ensuring that the docking simulation is not influenced by extraneous factors.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a major contributor to ligand binding.

  • Assign Charges: Assign Kollman charges to the protein atoms. These charges are used to calculate the electrostatic interactions between the protein and the ligand.

Step 2: Ligand Preparation
  • Draw the Ligand Structures: Draw the 2D structures of your this compound derivatives using a chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain the most stable conformation. This is typically done using a force field like MMFF94.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

Step 3: Grid Generation
  • Define the Binding Site: Identify the active site of the protein. This can be done by referring to the co-crystallized ligand in the PDB file or by using a binding site prediction tool.

  • Set the Grid Box: Define a 3D grid box that encompasses the entire binding site. The grid box defines the space where the docking program will search for favorable binding poses. The size of the grid box should be large enough to accommodate the ligands but not so large as to be computationally expensive.

Step 4: Docking Simulation
  • Choose a Docking Algorithm: Select a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective algorithm in AutoDock.

  • Set Docking Parameters: Set the parameters for the docking simulation, such as the number of docking runs, the population size, and the maximum number of energy evaluations.

  • Run the Simulation: Run the docking simulation for each of your derivatives.

Step 5: Analysis of Results
  • Binding Energy: The primary output of a docking simulation is the binding energy, which is an estimate of the binding affinity between the ligand and the protein. A more negative binding energy indicates a more favorable interaction.

  • Binding Pose: Analyze the predicted binding pose of each ligand in the active site. Pay close attention to the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Comparison: Compare the binding energies and binding poses of all the derivatives to identify the most promising candidates and to understand the SAR.

Visualizing the Workflow

The following diagram illustrates the key stages of a comparative molecular docking study.

G cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (e.g., PDB: 6FEW) ProtPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep Ligands Ligand Structures (Indazole Derivatives) LigPrep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->LigPrep Grid Grid Generation (Define Binding Site) ProtPrep->Grid LigPrep->Grid Docking Molecular Docking (AutoDock) Grid->Docking Results Results (Binding Energy, Binding Pose) Docking->Results SAR SAR Analysis (Structure-Activity Relationship) Results->SAR

Caption: A flowchart illustrating the major steps in a comparative molecular docking workflow.

Comparative Docking Data of 3-Carboxamide Indazole Derivatives

The following table summarizes the docking results for a selection of 3-carboxamide indazole derivatives against the renal cancer-related protein (PDB: 6FEW), as reported in a recent study.[3]

Compound IDBinding Energy (kcal/mol)Key Interacting Residues
8v -11.77ASP784, LYS655, MET699, GLU672
8w -11.64ASP784, LYS655, ILE675, LEU679
8y -11.52ASP784, LYS655, ALA783, ILE685
8g -10.21Not specified in detail
8i -10.55Not specified in detail

Data extracted from a study by Kumar et al. (2024).[3]

As the data indicates, compounds 8v, 8w, and 8y exhibit the most favorable binding energies, suggesting they are the most potent inhibitors in this series. The analysis of their binding poses revealed key interactions with amino acid residues in the active site, providing valuable insights for the design of even more effective derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative molecular docking studies of this compound derivatives. While direct experimental data for this specific series is not yet widely available, the methodologies and principles outlined here are directly applicable.

By following this guide, researchers can:

  • Systematically evaluate the binding potential of a series of related compounds.

  • Gain valuable insights into the structure-activity relationship.

  • Prioritize the most promising candidates for synthesis and experimental validation.

The continued exploration of the chemical space around the tetrahydroindazole scaffold, guided by robust computational methods like comparative docking, holds great promise for the discovery of novel therapeutics.

References

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14087-14103. [Link]

  • Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Indian Journal of Heterocyclic Chemistry, 29(1), 123-131. [Link]

  • PubChem. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. [Link]

  • Singh, P., & Kaur, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28055-28079. [Link]

  • Di Mola, A., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3466-3474. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3197. [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14087-14103. [Link]

Sources

Safety Operating Guide

Proper Disposal of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS No. 792848-34-1), a heterocyclic compound often utilized in medicinal chemistry.[1][2] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide is built upon the foundational principles of chemical safety, regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and hazard data from structurally analogous compounds.[3] As a matter of best practice, any compound with incomplete hazard data should be handled as a potentially hazardous substance.[3]

Hazard Profile and Risk Assessment

Structural Analogs Analysis:

  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 4492-02-8): GHS classifications for this isomer indicate it is harmful if swallowed, in contact with skin, or if inhaled.[4]

  • 4,5,6,7-tetrahydro-1H-indazole (CAS No. 2305-83-1): This parent indazole structure is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5]

Based on these analogs, it is prudent to assume that this compound may possess similar hazardous properties.

Table 1: Assumed Hazard Profile

Hazard ClassificationGHS Hazard StatementPrecautionary Action
Acute Toxicity, OralHarmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Acute Toxicity, DermalHarmful in contact with skinWear protective gloves and clothing.
Acute Toxicity, InhalationHarmful if inhaledAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Skin IrritationCauses skin irritationWash skin thoroughly after handling.
Eye IrritationCauses serious eye irritationWear eye protection.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a fume hood.[3][6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[7]

Step 1: Waste Characterization

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous chemical waste.[3] Do not mix this waste with non-hazardous materials, as this can lead to unnecessary and costly disposal of the entire mixture as hazardous waste.[8]

Step 2: Waste Segregation and Collection

  • Primary Container: Collect all waste materials in a designated, leak-proof container that is compatible with the chemical.[9] The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[3][9]

  • Segregation: Do not mix this waste stream with incompatible chemicals that could cause a dangerous reaction.[9] For instance, avoid mixing with strong oxidizing agents or strong acids/bases unless the reaction is part of a neutralization protocol.

Step 3: Labeling

Proper labeling is a critical component of hazardous waste management. The label on your waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"[9]

  • The approximate concentration and quantity of the waste

  • The date on which the first waste was added to the container

  • The relevant hazard warnings (e.g., "Toxic," "Irritant")

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general lab traffic to minimize the risk of spills or accidental contact.[3]

Step 5: Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for the final disposal of hazardous waste. They will have established procedures and approved vendors for this purpose.[10]

  • Licensed Waste Contractor: The collected waste will be picked up by a licensed hazardous waste contractor who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Disposal Method: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[9] This process destroys the compound, converting it into less harmful substances.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available for an analog) to the medical personnel.

For spills, evacuate the immediate area. For small spills, if you are trained and have the appropriate PPE and spill kit, you can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (Pure compound, solutions, contaminated labware) B Characterize as Hazardous Waste A->B C Segregate Waste (Keep separate from incompatible materials) B->C D Select & Fill Compatible, Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Pickup with Institutional EHS E->F G Transport by Licensed Contractor to TSDF F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Arkansas State University. Hazardous Waste Management. [Link]

  • JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific. [Link]

  • Pennsylvania Department of Environmental Protection. Hazardous Waste Program. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. [Link]

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Georgia Tech Professional Education. Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. [Link]

  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]

  • PubChem. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

Personal protective equipment for handling Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling and Operational Guide for Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No. 792848-34-1). As a substituted tetrahydroindazole, this compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery research.[1][2] Given that comprehensive toxicological data for this specific molecule is not widely available, all handling procedures must be governed by the principle of treating it as a substance with potential and unknown hazards.[3] This guide is designed for trained laboratory personnel and assumes a foundational knowledge of chemical safety practices.

Hazard Assessment and Risk Mitigation: A Proactive Approach

For many novel or specialized research chemicals, established Occupational Exposure Limits (OELs) from bodies like OSHA or ACGIH are not available.[4][5] In such cases, a strategy of "control banding" is the most responsible approach to risk management.[6][7] This involves assessing risk based on the known hazards of structurally similar compounds and the nature of the planned experimental work.

Based on data for analogous indazole derivatives, this compound should be presumed to have the following potential hazards:

  • Skin Irritation: Causes skin irritation.[4][8]

  • Eye Damage: Causes serious eye irritation.[4][8]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[4]

Therefore, the primary goal of all handling procedures is to prevent contact with skin and eyes and to eliminate the possibility of inhalation. This is achieved through a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot required if container is sealed and intact
Weighing & Handling Solid Safety gogglesNitrile gloves (double-gloving recommended)Laboratory coatRequired: Use within a certified chemical fume hood.[9]
Preparing Solutions Safety goggles or Face shield over safety glassesNitrile glovesLaboratory coatRequired: Use within a certified chemical fume hood.[4]
Conducting Reactions/Transfers Safety gogglesNitrile glovesLaboratory coatRecommended: Work within a fume hood.
Small Spill Cleanup (<1g) Safety goggles and Face shieldHeavy-duty nitrile or neoprene glovesLaboratory coatNIOSH-approved respirator with P100 filter.[9]
Waste Disposal Safety gogglesNitrile glovesLaboratory coatNot required if handling sealed waste containers.
Causality Behind PPE Choices:
  • Eye Protection: Safety glasses with side shields are the absolute minimum for any laboratory work.[9] However, when handling the solid powder or preparing solutions where splashes are possible, the superior seal of safety goggles is required to protect against airborne particles and liquid splashes.[10] A face shield should be used in conjunction with goggles during operations with a higher risk of splashing.[3]

  • Hand Protection: Nitrile gloves are recommended as they provide good resistance to a wide range of chemicals.[9] Always inspect gloves for tears or holes before use. For handling the solid, double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Proper glove removal technique is critical to avoid skin contact.

  • Body Protection: A standard laboratory coat protects skin and personal clothing from incidental contact.[9] It should be kept fully fastened.

  • Respiratory Protection: The primary method for preventing inhalation is the use of engineering controls , specifically a certified chemical fume hood.[9][11] All manipulations of the solid compound that could generate dust must be performed inside a fume hood. A NIOSH-approved respirator is not a substitute for engineering controls but is essential for emergency situations like spill cleanup outside of a hood.[9]

Operational and Disposal Plan

A safe experiment begins before the chemical is handled and ends only after all waste has been properly disposed of.

Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of handling a research chemical in the lab, emphasizing critical safety checkpoints.

G Workflow: Safe Handling of a Research Chemical cluster_prep Preparation Phase cluster_handling Execution Phase (in Fume Hood) cluster_cleanup Post-Execution Phase risk_assessment 1. Risk Assessment (Review SDS of analogs, plan experiment) ppe_check 2. Assemble & Inspect PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_check eng_control_check 3. Verify Engineering Controls (Check fume hood certification & airflow) ppe_check->eng_control_check handling 4. Chemical Handling (Weighing, transfers, reactions) eng_control_check->handling Proceed to handling monitoring 5. In-Process Monitoring (Observe for spills or unexpected events) handling->monitoring decon 6. Decontamination (Clean workspace, tools) monitoring->decon Experiment complete waste_seg 7. Waste Segregation (Package and label hazardous waste) decon->waste_seg ppe_removal 8. Proper PPE Removal (Remove gloves/coat to avoid contamination) waste_seg->ppe_removal waste_seg->ppe_removal hand_wash 9. Personal Hygiene (Thoroughly wash hands) ppe_removal->hand_wash

Caption: Safe Handling & Disposal Workflow Diagram.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, ensure the chemical fume hood is operational and certified.[9] Lay down absorbent bench paper to contain any minor drips or spills. Assemble and inspect all necessary PPE as detailed in the table above.

  • Handling the Compound: Conduct all transfers of the solid material within the fume hood to contain any dust.[9] Use spatulas and appropriate tools to avoid generating airborne particles. When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • In Case of a Spill:

    • Small Spill (in fume hood): If a small amount of solid or solution is spilled inside the fume hood, use a chemical absorbent pad or inert material (like vermiculite) to clean it up. Place the contaminated materials into a sealed bag or container labeled as hazardous waste.

    • Spill Outside Fume Hood: Evacuate the immediate area.[9] If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator. Prevent dust generation by gently covering the spill with an inert absorbent material. Carefully sweep the material into a designated, sealed hazardous waste container.[11]

  • Decontamination: After handling is complete, wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, bench paper, weigh boats, and excess solid compound should be collected in a clearly labeled, sealed plastic bag or a wide-mouthed solid waste container.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Container Management: All waste containers must be kept closed when not in use. They must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Final Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[4][12] Never pour chemical waste down the drain.

By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Benchchem.Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaqqrK2OUKWdXWe2-te0UjC2JxLHj1o7M4_hvc6U-Ibij0Bq5u0nYz9ojLLIiK-n7gA9HszMVEhuqOBl_WIZajHbP_YmfIA9Y2SCDqYnUU16dclGRDrsl4HiUKeuwGeRDwoQBZysXDOikKM4Mh6RWe5okPWS9cDghRwl-fvutlSJKrEHBBoYKH41voA4jklRj9bwMNGA9f-bhZwzDdDfhcQN7OsSvbokE=]
  • AK Scientific, Inc.Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv7HULPTlhgoJqWKuyLk7L_QX0WO4WkUSmXCJ3NfN1SJ9TNK5qYHXgxkZrijQx-P5SDSAgzwHW6mmzaseTKpFbEKdA6cpzxGtan6uG3UI5_adeOABsGawzFaYZNKs6wQ==]
  • BLD Pharmatech.this compound Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhusaxUqBzjsa6ATmvI76DAmxJ2NepBHcGYXiWhvWkIVnExpls3oYAA7lYZbrMkUtAeXIdRpWTgSEgb3TfMCHGStl50pQtpDELVPJyqC-mpwZG2a6hqwek2lA871DlmQBU4D3L2oWln1CLNKX6dBCSAplmEr-kxds9_4T2EFNXiyKEBX6d]
  • Sigma-Aldrich.Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2AbpexeIZ8EtsJqGWvlUCVxc2aKMY7ExRmKwGewDOBPOWeEOJ6fQt967bm_-J887V08mfMpcEueizj40Kc-ZxM0FZ_dx_ezkelUAadD1532UDKMB6eZs4ErgnMWn51hlh7LBRSVmiiS8CUUH-NP5uF75tHboZwZCjbSXUqbbltbSqcg==]
  • TCI Chemicals.Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.
  • Fisher Scientific.Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7lmQiqFxxC-4WgA3XdMUyV5KdIYsH6pWMP8lIbIcXQ_fb8zq2d6cvQJWKY5Dl7MXfIcqVOZcDa_uSKU83BGg0UF49nODgBzMMFoTkdzYOJ7EeM_oZmhHJggbGJllC38318wg37WBwNzLBe-fo3yp-h8JXowQxXMwH7cOuwBOQn1bsJqER233sjGIKrg85V9Oq74F2SxZEdljLMYkKgNENyGPFXxMFACJDIiWL5TnmkBjHi3JhALzAbzeJ2t3-RWwWZr_kH8yOGSYdM4h8SEnvLBCS_fz1]
  • PubChem.4,5,6,7-tetrahydro-1H-indazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbZ-2mK2-MTZIJc04DExtgpIVPFl45wh54kD6RzjToV5DaSr0dsSvraIfaUuJe7m_Rsu9kosDNwoLUsDBeGuMj_V8MPHJkRFh7_Gj9hlRChW8UCaztPS-yaqcTKH9gXvETRqwJmgqz8SmicNVhlMfEB-1S3SxgJzDd4RpPGr1g-6qmPg==]
  • CymitQuimica.this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYhjzcBidyo9zo5WA1JbHR1DLklVo2nyMnh5zqFzgybT6icAVPkDwlHMsw-sWknsEt5V8a28xkQdGor1AGDe32YOequXLpPWs-6i4xFkKecLzwNIv-MKDW0gtnawgQFLOaFz60Dg5vnH3DvLdG3J61N4RQzCX_DK2frSHRvavqJOpYNdf-jY7yHL8wc68NGSgKI0NRWnynW5375QtvPezihNdVDuI=]
  • Maidment-Mole, T., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPyRaS4Chst-5qnYtoZdRbCxuoJa3-CKP-jMbeXClbSpQ9mKnRlIOjktMqW-_Q-0TmRShdpXGDo32aoLElHq6nBCwm8Ozrk5IdIUTlRCr15UGAwD7rX0zNuAPn6cr29tAJ5V8nbsft_pAxES6D4lzNJW4DfPmEbeuuk0RzuV_QavfSFxY=]
  • Ohioline, The Ohio State University. (2019). Pesticide Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQaeamKcQtGAaWOZq2O8hlJIKd5VNX9lQoB9_CR8k3I2kEX0QzGuEk6nWXUfd8JhKRtuZim3WxXttbOcMEtrjYNF75Osb6OtQl20RpC9H6yN1k8Az9Xu6iS3gQT9wu7zIaoCr6dlBa]
  • Xu, J., et al.Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEckWallxTxJDSjsdpmNNeWK6_H7skuYD8EpowOU8ZXcvFtop_scHYkzAUJ_DkWvTasNFCR2BLIjmS64dLZus-MnYOli_apBk1wJBuOkQrOWEXC7ct0wS5BdY98e8_bXt24YZuDSYkmGD_fN-I=]
  • Nebraska Extension Publications.Protective Clothing and Equipment for Pesticide Applicators. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAHWpKw92C0fQgA6FaI7QuiwLpwXBuPqqBRHl67n9MWW-0o3qSGoufF1Sczar89-HMd8Sr7NdIIc26MLVhJzezVyeb-mbXMXir-Lf-zdX8Jf09uCUAiR6NbpHXPB3uTCDjX_8A-uJthZJMYCvkdlfBoBSX80qPpBdNOk1a8E790ipqlX1q]
  • ECETOC.Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYb2atjDs_TgCvq5KvEm5XplElE861DpVjBmH_lw-gUw_gy8pJm5ll7a7Nz6ZLNTli0umfbns0MdhwgFqWrWBQtxHUk2DSgCXU62Pn2hEHTfQB-SiTMVvobEuOA9PtNe5uka2q9KWWBL0RIkMD5yvLLgIro30n3q5i3YQJ3gg=]
  • Organic Syntheses.Working with Hazardous Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4CG3PSY_28ddACDMLaColf3elzVkExS0802PLJ-BZpQ8zr32cd-hwDPG2u-uvid9mv29b1zUsrjSZbgW9xopBrN4KYDjA1etZ2Rn4hvqUpIUyLmt7V4Yq25zPnUMHmyxyxxLrVpQ73KBcmiclVhIl2Q==]
  • ECHA - European Union.Occupational exposure limits substance evaluations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-cVLY193UiO2RME79JEgV081CQusRcBxG8dWPc4_ubHKTnesZIghLf65JuGVibvkEOvYxiHxFdMHSyKKchkrBTN-Mh3FuWbnKXJHEFAVMiVFYvjPYXZfUnfw1K-sUSDD8BHW4]
  • Vulcanchem.4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiwjKFF6A8EBrAZWvci-HOBECPn7S03XZJZPmJOVFp0zIPg9xYXmo-KZ70waJTnr-fjQqx-NC66-sLHldbNSf54C_hLL3g5gt_CSJNMlKlT5UbUXTEB504Jgi_kPVlg2MLVpradOfrEw==]
  • Wang, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3DOzMrerRw7N3GlWboecIRGEX_rPMo8iGGyee3AhuYCvGTQxUdej51fSt7acKlb7rxpXQaWf9WfHbdsIvZ7AFkoZB8wwBE3pG-pAxEo3UMywgPoVRDyDgxOtgxblltreQ_iIqesTvwHG_Bso=]
  • Journal of Pharmaceutical Negative Results.Indazole From Natural Resources And Biological Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5-a5dluzhga2NGkhpYrVI9JcuTXyvvckEXcUISJnHeHJ11rAv6XwtGjq_qYgvNfrKY5cgI2K0enZ9UvluSxClRVWpa-HmHLiXvHn-zPLupv7TFbrAIz74i6G93CyG0ueWGrAGZDEkkEffhrlTluxVntaLlTqTOCOnr332ceFKog==]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.